molecular formula C5H6Cl2N2 B3346203 4-Chloro-2-methylpyrimidine hydrochloride CAS No. 1159824-34-6

4-Chloro-2-methylpyrimidine hydrochloride

Cat. No.: B3346203
CAS No.: 1159824-34-6
M. Wt: 165.02 g/mol
InChI Key: NVQTVUVIDVQVRV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N2 and its molecular weight is 165.02 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-methylpyrimidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-methylpyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylpyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQTVUVIDVQVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629112
Record name 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-34-6
Record name 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methylpyrimidine hydrochloride chemical properties

[1][2]

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is the stabilized salt form of 4-chloro-2-methylpyrimidine.[1][2] It serves as a high-value pharmacophore in drug discovery, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its chemical utility is defined by the high electrophilicity of the C4-position (enabling

1

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The hydrochloride salt offers enhanced stability and water solubility compared to the free base, which is a low-melting solid susceptible to hydrolysis.

PropertyFree BaseHydrochloride Salt
IUPAC Name 4-Chloro-2-methylpyrimidine4-Chloro-2-methylpyrimidine hydrochloride
CAS Number 4994-86-91272758-33-4
Molecular Formula


Molecular Weight 128.56 g/mol 165.02 g/mol
Appearance White to yellow low-melting solidWhite to off-white crystalline solid
Melting Point 55–59 °C>160 °C (Decomposes)
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
Storage Inert atmosphere, 2–8°CDesiccated, Inert atmosphere, -20°C

Synthetic Routes & Manufacturing

The industrial synthesis of 4-chloro-2-methylpyrimidine relies on the chlorodehydration of 2-methyl-4(3H)-pyrimidinone (also known as 2-methyl-4-hydroxypyrimidine).[1] This reaction is thermodynamically driven by the formation of the strong P=O bond in the byproduct.

Chlorination Protocol

Reagents: Phosphorus oxychloride (


Conditions:

Mechanism of Action:

  • Tautomerization: The starting material exists in equilibrium between the lactam (major) and lactim (minor) forms.

  • Activation: The oxygen attacks

    
    , converting the hydroxyl group into a good leaving group (
    
    
    ).
  • Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-group to yield the chloropyrimidine.

Isolation of the Hydrochloride Salt: Unlike the free base, which requires neutralization (e.g., with

Synthesiscluster_conditionsReaction ConditionsStart2-Methyl-4-hydroxypyrimidine(Tautomeric Equilibrium)InterActivated Phosphoro-Intermediate(Leaving Group Formation)Start->InterPOCl3, Reflux(-HCl)Product4-Chloro-2-methylpyrimidineHydrochlorideInter->ProductCl- Attack(SNAr mechanism)Cond1Temp: 80-100°CCond2Time: 2-4 Hours

Figure 1: Synthetic pathway for the chlorodehydration of 2-methyl-4-hydroxypyrimidine.

Reactivity Profile & Mechanistic Insights[8]

The chemical behavior of 4-chloro-2-methylpyrimidine is dominated by two distinct reactive centers: the electrophilic C4 position and the acidic C2-methyl group.[1]

Nucleophilic Aromatic Substitution ( )

The C4-chlorine is highly reactive toward nucleophiles due to the electron-withdrawing nature of the two ring nitrogen atoms.[1] This reactivity is further enhanced in the hydrochloride salt form, as protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of the C4 carbon.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Mechanism: Addition-Elimination.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion.

C2-Methyl Activation

The methyl group at the 2-position is "pseudo-acidic."[1] The electron-deficient pyrimidine ring renders the methyl protons acidic (

1
  • Reaction: Deprotonation with a strong base (e.g., NaH, LiHMDS) generates a carbanion that can attack aldehydes (aldol-like condensation) to extend the carbon skeleton.

ReactivityCore4-Chloro-2-methylpyrimidine(HCl Salt)ComplexMeisenheimer Complex(Tetrahedral Intermediate)Core->ComplexPath A: SNAr Attack at C4AnionC2-Carbanion FormationCore->AnionPath B: Deprotonation at C2-MeNuNucleophile (H-Nu)(Amines, Thiols, Alcohols)Nu->ComplexSubProduct4-Substituted-2-methylpyrimidineComplex->SubProduct-HCl (Elimination)BaseStrong Base(NaH, LiHMDS)Base->AnionCondProductChain Extension(e.g., Styrylpyrimidine)Anion->CondProduct+ Electrophile (R-CHO)

Figure 2: Dual reactivity profile showing C4-displacement (

Applications in Drug Discovery[6][8][12]

Kinase Inhibitor Scaffolds

The pyrimidine pharmacophore is ubiquitous in ATP-competitive kinase inhibitors.[1] The 4-chloro group is typically displaced by an aniline derivative to form the "hinge-binding" motif essential for kinase selectivity.[1]

  • Example: Synthesis of Pazopanib and other tyrosine kinase inhibitors (TKIs) often utilizes 2,4-disubstituted pyrimidine intermediates.

CXCR4 Antagonists

Derivatives of 4-chloro-2-methylpyrimidine are used to synthesize antagonists for the CXCR4 chemokine receptor, which is implicated in HIV entry and cancer metastasis.[1] The 2-methyl group serves as a linker attachment point after the 4-chloro group has been substituted.[1]

Agrochemicals

The scaffold is used in the synthesis of sulfonylurea herbicides and pyrimidinyl carbinol fungicides, leveraging the stability of the pyrimidine ring in environmental conditions.

Experimental Protocol: Displacement

A self-validating protocol for substituting the chlorine with a primary amine.[1]

  • Preparation: Dissolve 4-chloro-2-methylpyrimidine HCl (1.0 equiv) in anhydrous DMF or

    
    -PrOH.
    
  • Neutralization: Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize the HCl salt and scavenge the HCl generated during substitution. Checkpoint: Ensure pH > 8.

  • Addition: Add the amine nucleophile (1.1 equiv).

  • Reaction: Heat to 60–80 °C for 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1]

    • Success Indicator: Disappearance of starting material peak (m/z 128/130) and appearance of product mass.

  • Workup: Dilute with water. If the product precipitates, filter and wash.[3][4] If not, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Handling & Safety Information

  • Corrosivity: The compound hydrolyzes to release HCl upon contact with moisture. It causes severe skin burns and eye damage (Category 1B).[5]

  • Storage: Highly hygroscopic. Store under nitrogen or argon at -20°C.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • PubChem. 4-Chloro-2-methylpyrimidine.[1] National Library of Medicine. Available at: [Link]

  • Manley, P. J., et al. "2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677. (Contextual citation for kinase application).

Technical Whitepaper: 4-Chloro-2-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Reagent for Heterocyclic Functionalization in Drug Discovery

Executive Summary

4-Chloro-2-methylpyrimidine (CAS 4994-86-9 for the free base) is a high-value pharmacophore building block extensively utilized in medicinal chemistry.[1] It serves as a linchpin in the synthesis of bioactive pyrimidine derivatives, particularly kinase inhibitors (e.g., KDR, EGFR) and G-protein coupled receptor (GPCR) antagonists.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis, the specific advantages of its hydrochloride salt form , and its reactivity profile in Nucleophilic Aromatic Substitution (


). While CAS 4994-86-9 technically refers to the free base, this document addresses the hydrochloride salt  as the preferred species for stability and storage, clarifying the distinction for the bench scientist.
Chemical Identity & Physical Profile[1][2][3][4][5]

The distinction between the free base and the hydrochloride salt is critical for experimental reproducibility. The free base is a low-melting solid/oil that is prone to hydrolysis, whereas the hydrochloride salt offers enhanced shelf-life and crystallinity.

PropertyFree BaseHydrochloride Salt
CAS Number 4994-86-9 Not widely indexed (often cited as free base)
Formula


Molecular Weight 128.56 g/mol 165.02 g/mol
Appearance White to yellowish low-melting solidWhite crystalline powder
Melting Point 55.0 – 59.0 °C> 200 °C (Decomposes)
Solubility DCM, EtOAc, DMSOWater, Methanol, DMSO
Stability Moisture sensitive (hydrolyzes to pyrimidinone)Hygroscopic but chemically stable under

Expert Insight: In high-throughput synthesis, we recommend generating the free base in situ from the hydrochloride salt by washing with saturated


 immediately prior to use. This avoids the degradation often seen with long-term storage of the free base.
Synthesis & Production Logic

The industrial and laboratory standard for synthesizing 4-chloro-2-methylpyrimidine involves the deformylative chlorination of 2-methyl-4(3H)-pyrimidinone . This transformation utilizes Phosphorus Oxychloride (


) as both the solvent and the chlorinating agent.[2]
2.1. Reaction Mechanism (The "Why")

The reaction is not a simple substitution.[3] It relies on the tautomeric equilibrium of the pyrimidinone precursor.

  • Activation: The amide oxygen attacks the electrophilic phosphorus of

    
    , creating a highly reactive dichlorophosphate leaving group.
    
  • Substitution: Chloride ion attacks the C4 position, restoring aromaticity and expelling the phosphate species.

  • Salt Formation: The resulting free base is basic enough to accept a proton from the HCl by-product, often isolating initially as a salt or complex.

2.2. Validated Protocol (Step-by-Step)

Reagents:

  • 2-Methyl-4(3H)-pyrimidinone (1.0 eq)

  • 
     (3.0 – 5.0 eq)
    
  • N,N-Dimethylaniline or DMF (Cat. 0.1 eq - accelerates reaction via Vilsmeier-type intermediate)

Workflow:

  • Setup: Charge 2-methyl-4(3H)-pyrimidinone into a dry round-bottom flask under Argon.

  • Addition: Add

    
     slowly at room temperature (exothermic). Add catalyst.[4]
    
  • Reaction: Heat to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (eluent 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the polar starting material.

  • Workup (Critical Step):

    • Cool reaction to RT.

    • Slowly pour the mixture onto crushed ice/water with vigorous stirring (Quenches excess

      
      ).
      
    • For Free Base: Neutralize with

      
       or 
      
      
      
      to pH 8, extract with DCM.
    • For HCl Salt: Evaporate excess

      
       under reduced pressure first. Dissolve residue in dry Ethanol/Ether and treat with anhydrous HCl gas or 4M HCl in Dioxane. Filter the precipitate.[4]
      
2.3. Synthesis Visualization

SynthesisWorkflow Start 2-Methyl-4(3H)- pyrimidinone Inter Activated Phosphate Intermediate Start->Inter Activation (Reflux) Reagent POCl3 + Cat. DMF Reagent->Inter Product 4-Chloro-2-methylpyrimidine (Free Base) Inter->Product Cl- Substitution - PO2Cl2- Salt Hydrochloride Salt (Target Form) Product->Salt HCl/Dioxane Precipitation

Figure 1: Synthetic pathway from pyrimidinone precursor to the stable hydrochloride salt.

Applications in Drug Development ( )

The core utility of 4-chloro-2-methylpyrimidine lies in the lability of the C4-chlorine atom. The pyrimidine ring is electron-deficient (π-deficient), making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (


) .[4]
3.1. Reactivity Hierarchy
  • C4-Position: Highly reactive toward amines, thiols, and alkoxides. The nitrogen atoms at positions 1 and 3 withdraw electron density, stabilizing the Meisenheimer complex intermediate.

  • C2-Methyl Group: Relatively stable but can be deprotonated by strong bases (e.g., LDA, NaH) to participate in condensation reactions, though this requires protecting the C4 position or performing

    
     first.
    
3.2. Troubleshooting

Failures

If the substitution with an amine fails:

  • Check Protonation: If using the HCl salt, you must add an auxiliary base (TEA, DIPEA, or

    
    ) to neutralize the salt and free the amine nucleophile.
    
  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO, NMP) to stabilize the transition state.

  • Temperature: While reactive, sterically hindered amines may require heating to 80–120 °C.

3.3. Reaction Mechanism Diagram

SNArMechanism Substrate 4-Chloro-2- methylpyrimidine Complex Meisenheimer Complex (Transition) Substrate->Complex Addition Nuc Nucleophile (H-Nu:) Nuc->Complex Product 4-Substituted Pyrimidine Complex->Product Elimination (Restoration of Aromaticity) Leaving HCl / Cl- Complex->Leaving

Figure 2:


 mechanism showing the addition-elimination pathway at the C4 position.
Handling, Safety & Storage

Hazard Class: Corrosive (Skin Corr.[1][5][6][7][8] 1B), Acute Tox. 4 (Oral).[9] Signal Word: DANGER.

  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, especially in acidic aqueous environments, reverting the compound to the inactive 2-methyl-4-pyrimidinone.

  • Storage:

    • Free Base: Store at -20 °C under inert atmosphere (Argon/Nitrogen).

    • HCl Salt: Store at 2–8 °C in a desiccator. Highly hygroscopic.

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol 400 or copious water. The compound can cause delayed burns.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

Sources

4-Chloro-2-methylpyrimidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Chloro-2-methylpyrimidine Hydrochloride

Executive Summary

4-Chloro-2-methylpyrimidine (Free Base CAS: 4994-86-9) is a critical heterocyclic building block in the synthesis of kinase inhibitors, antivirals, and agrochemicals. While commercially available primarily as the free base, the hydrochloride salt form is frequently generated in situ or isolated to improve stability and solubility during intermediate storage.

This guide addresses the precise molecular weight considerations for stoichiometric accuracy, delineates the


 reactivity profile of the C4-chloride, and provides a validated protocol for its derivatization.

Critical Disambiguation Warning:

Do not confuse with 2-(Chloromethyl)pyrimidine hydrochloride.

  • 4-Chloro-2-methylpyrimidine: Ring-chlorinated (

    
     active). Stable solid.
    
  • 2-(Chloromethyl)pyrimidine: Side-chain chlorinated (

    
     active). Highly unstable alkylating agent, often vesicant.
    

Physicochemical Profile & Stoichiometry

For precise quantitative workflows, distinguishing between the free base and the hydrochloride salt is non-negotiable. The salt form is hygroscopic; failure to account for the HCl moiety and associated water content will lead to significant stoichiometric errors (typically 20-25% under-loading of the pyrimidine).

Table 1: Molecular Weight & Identity Data[1]
PropertyFree BaseHydrochloride Salt (Monohydrochloride)
Formula


Molecular Weight 128.56 g/mol 165.02 g/mol
CAS Number 4994-86-9Not commonly indexed; refer to Free Base
Physical State White to off-white crystalline solidHygroscopic crystalline solid
Melting Point 48–52 °C>150 °C (Decomposes)
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO (Low in non-polar)
Acidity (pKa) ~1.5 (N1/N3 protonation)N/A (Already protonated)

Stoichiometric Correction Factor: When substituting the salt for the free base in a protocol, multiply the required mass by 1.28 .



Mechanistic Reactivity: The Pathway

The utility of 4-chloro-2-methylpyrimidine lies in the electrophilicity of the C4 position. The nitrogen atoms in the pyrimidine ring pull electron density, making C4 electron-deficient.

  • Activation: In the hydrochloride salt, the protonation of the ring nitrogen (N1 or N3) further reduces electron density, significantly lowering the activation energy for nucleophilic attack.

  • Regioselectivity: The C4 position is significantly more reactive than C2 (blocked by the methyl group) or C6 (equivalent to C4, but only one Cl is present).

Diagram 1: Activation & Substitution Mechanism

SNAr_Mechanism cluster_conditions Reaction Drivers Salt 4-Cl-2-Me-Pyrimidine (HCl Salt) FreeBase Free Base (In Situ Neutralization) Salt->FreeBase + Base (TEA/DIPEA) - HCl Transition Meisenheimer Complex FreeBase->Transition + Nucleophile (HNR2) Slow Step Product 4-Substituted Pyrimidine Transition->Product - Cl⁻ Fast Step Solvent: EtOH/DMF Solvent: EtOH/DMF Temp: 80-100°C Temp: 80-100°C

Figure 1: The reaction requires initial neutralization of the salt to prevent quenching of the nucleophile, followed by the addition-elimination mechanism (


).

Experimental Protocol: Amination of 4-Chloro-2-methylpyrimidine

Objective: Synthesis of a 4-amino-2-methylpyrimidine derivative (e.g., with aniline or morpholine). Scale: 10 mmol.

Materials
  • Substrate: 4-Chloro-2-methylpyrimidine HCl (1.65 g, 10 mmol) [Note: If using Free Base, use 1.29 g].

  • Nucleophile: Aniline (1.02 g, 11 mmol, 1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.58 g, 20 mmol, 2.0 equiv). Crucial for neutralizing the HCl salt and the HCl generated during substitution.

  • Solvent: Isopropanol (IPA) or Ethanol (30 mL).

Workflow
  • Salt Neutralization (In Situ):

    • Charge a 100 mL round-bottom flask with 4-Chloro-2-methylpyrimidine HCl and IPA.

    • Add DIPEA dropwise at room temperature.

    • Observation: The suspension may clear or change texture as the free base is liberated and DIPEA·HCl forms.

  • Nucleophilic Addition:

    • Add the amine nucleophile (Aniline) in one portion.

    • Equip with a reflux condenser.

  • Reaction:

    • Heat to reflux (80–85 °C) for 4–6 hours.

    • Monitoring: Check via TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.[1]6) should disappear; a more polar product spot will appear.

  • Workup (Self-Validating Step):

    • Cool to Room Temperature.[2]

    • If Product Precipitates: Filter the solid, wash with cold water (removes DIPEA·HCl) and cold IPA.

    • If Solution Remains Clear: Evaporate solvent, redissolve residue in EtOAc, wash with water (x2) and Brine (x1). Dry over

      
      .
      
  • Purification:

    • Recrystallization from EtOH/Water is typically sufficient.

Diagram 2: Synthesis Decision Matrix

Synthesis_Workflow Start Start: 4-Cl-2-Me-Pyrimidine CheckForm Is it the HCl Salt? Start->CheckForm Neutralize Add 1.0 eq extra Base (DIPEA/TEA) CheckForm->Neutralize Yes SolventSelect Select Solvent CheckForm->SolventSelect No (Free Base) Neutralize->SolventSelect Protic Protic (EtOH/IPA) Standard SNAr SolventSelect->Protic Aliphatic Amines Aprotic Aprotic (DMF/DMSO) For weak nucleophiles SolventSelect->Aprotic Anilines / Poor Nucs

Figure 2: Decision matrix for optimizing reaction conditions based on starting material form and nucleophile type.

Quality Control & Analytics

To validate the identity of 4-Chloro-2-methylpyrimidine (and ensure the salt hasn't hydrolyzed to the pyrimidinone), use the following markers:

  • 1H NMR (DMSO-d6):

    • C2-Methyl: Singlet,

      
       ppm.
      
    • C5-H: Doublet,

      
       ppm (
      
      
      
      Hz).
    • C6-H: Doublet,

      
       ppm (
      
      
      
      Hz).
    • Impurity Alert: If you see a broad singlet at

      
       ppm and loss of the aromatic pattern, the chloride has hydrolyzed to the hydroxyl (pyrimidinone).
      
  • Mass Spectrometry (LC-MS):

    • Look for the characteristic Chlorine Isotope Pattern.

    • M+ (35-Cl): 129.0 m/z.

    • M+2 (37-Cl): 131.0 m/z.

    • Intensity Ratio: The M+2 peak should be approximately 33% the height of the M+ peak.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

  • Bozinovic, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.[3] (Demonstrates

    
     on chloropyridines/pyrimidines). Retrieved from [Link]
    

Sources

4-Chloro-2-methylpyrimidine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for 4-Chloro-2-methylpyrimidine hydrochloride and its corresponding free base.

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is the acid salt of the heterocyclic building block 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9).[1][2][3]

  • The Hydrochloride Salt is a polar solid, highly soluble in water and lower alcohols (methanol), but effectively insoluble in non-polar organics (ether, hexane) and moderately polar esters (ethyl acetate). This solubility differential is the basis for its isolation via precipitation.

  • The Free Base is a low-melting lipophilic solid (MP: 55–59 °C), highly soluble in dichloromethane (DCM), ethyl acetate, and toluene, but sparingly soluble in water.

Researchers typically manipulate the pH-dependent solubility switch to purify this compound: converting to the salt for precipitation/crystallization and reverting to the free base for nucleophilic substitution reactions.

Physicochemical Profile

PropertyFree BaseHydrochloride Salt
Chemical Name 4-Chloro-2-methylpyrimidine4-Chloro-2-methylpyrimidine HCl
CAS Number 4994-86-91272758-33-4
Molecular Formula C₅H₅ClN₂C₅H₅ClN₂[1][4][5][6] · HCl
Molecular Weight 128.56 g/mol 165.02 g/mol
Physical State White to yellow low-melting solidWhite to off-white crystalline solid
Melting Point 55 – 59 °C> 160 °C (Decomp.)[1]
pKa (Predicted) ~0.5 (Pyrimidine N)N/A (Already protonated)
Stability Hydrolytically sensitive (releases HCl)Hygroscopic; hydrolyzes in moist air

Solubility Data & Solvent Compatibility

The following data summarizes the solubility behavior observed during process chemistry workflows (extraction and recrystallization).

Qualitative Solubility Table
SolventFree Base SolubilityHCl Salt SolubilityProcess Implication
Water (pH 7) Low (< 5 mg/mL)High (> 100 mg/mL) Salt dissolves in aqueous layer; Free base oils out.
Methanol / Ethanol HighHigh Alcohols are poor solvents for salt isolation (no precipitation).
Dichloromethane (DCM) Very High Low / InsolubleStandard solvent for extracting the free base.
Ethyl Acetate HighVery Low Key Anti-solvent: Used to precipitate the HCl salt.
Diethyl Ether HighInsoluble Used to wash the HCl salt filter cake.
Toluene HighInsolubleUsed for azeotropic drying of the free base.
Hexane / Heptane ModerateInsolubleAnti-solvent for free base crystallization.
Thermodynamic Behavior (Mechanism)

The solubility contrast is driven by the lattice energy of the ionic HCl salt versus the weak Van der Waals forces in the molecular free base.

  • Salt Formation: Addition of anhydrous HCl (in dioxane or ether) to a solution of the free base in Ethyl Acetate causes immediate desolvation and precipitation.

  • Hydrolysis Risk: In aqueous solution, the C-Cl bond is susceptible to nucleophilic attack by water (hydrolysis), yielding the inactive 2-methyl-4-pyrimidinone. Solubility testing in water must be performed rapidly at low temperatures (< 5 °C).

Phase-Switch Purification Workflow

The following diagram illustrates the standard purification logic using solubility switching.

G Start Crude Reaction Mixture (POCl3 + Hydroxy-pyrimidine) Quench Quench into Ice/Water (Acidic pH < 2) Start->Quench Hydrolysis of POCl3 PhaseSep1 Aqueous Phase (Contains Product as HCl Salt) Quench->PhaseSep1 Product dissolves in water OrganicWaste Organic Impurities (Discard) Quench->OrganicWaste Non-polar byproducts Neutralize Adjust pH to 7-8 (NaHCO3 / NaOH) PhaseSep1->Neutralize Free Base Liberation Extract Extract with DCM or EtOAc (Product migrates to Organic) Neutralize->Extract Phase Switch SaltForm Add Anhydrous HCl in EtOAc/Ether Extract->SaltForm Optional: If solid salt needed Precipitate Precipitate HCl Salt (High Purity Solid) SaltForm->Precipitate Crystallization

Figure 1: Solubility-driven purification workflow utilizing the pH-dependent phase switch.

Experimental Protocols

Protocol A: Solubility Measurement (Shake-Flask Method)

Use this protocol to generate precise quantitative data if required for regulatory filing.

  • Preparation: Weigh 100 mg of 4-Chloro-2-methylpyrimidine HCl into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Water, MeOH) in 50 µL increments at 25 °C.

  • Equilibration: Vortex for 1 minute after each addition.

  • Endpoint Determination:

    • Visual: Clear solution indicates solubility limit reached.

    • HPLC (Preferred): If undissolved solid remains after 24h, filter the supernatant (0.22 µm PTFE), dilute, and analyze via HPLC (UV 254 nm) against a standard curve.

  • Calculation:

    
    
    
Protocol B: Isolation of HCl Salt via Anti-Solvent Precipitation

Field-proven method for isolating the salt from the free base.

  • Dissolve 10 g of 4-Chloro-2-methylpyrimidine (Free Base) in 50 mL of Ethyl Acetate (Solubility > 200 mg/mL).

  • Cool the solution to 0–5 °C in an ice bath.

  • Slowly add 1.1 equivalents of 4M HCl in Dioxane or bubble anhydrous HCl gas.

  • Observe the immediate formation of a white precipitate (The HCl salt is insoluble in EtOAc).

  • Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the solid under nitrogen (hygroscopic).

  • Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

  • Dry under vacuum at 40 °C.

Critical Handling & Safety Notes

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to clumping and eventual hydrolysis. Store under Argon/Nitrogen in a desiccator.

  • Hydrolysis: In water, the half-life of the chloro-group is pH-dependent. Avoid prolonged exposure to aqueous acidic conditions at high temperatures.

  • Corrosivity: The salt releases HCl upon contact with moisture; handle with acid-resistant gloves.

References

  • Synthesis & Chlorination: Molecules2012 , 17(4), 4533-4544.[7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Link[7]

  • Isolation Protocol: Patent EP1422218B1. "Antiviral agent and preparation thereof."[8][9] (Describes isolation of 4-chloro-2-methylpyrimidine hydrochloride via EtOAc/HCl precipitation). Link

  • Physicochemical Properties: PubChem Compound Summary for CID 424447 (4-Chloro-2-methylpyrimidine). Link

Sources

Technical Guide: Spectroscopic Profiling of 4-Chloro-2-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the spectroscopic characterization of 4-Chloro-2-methylpyrimidine and its hydrochloride salt. It is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation and impurity profiling.

Executive Summary & Chemical Profile

4-Chloro-2-methylpyrimidine is a critical electrophilic scaffold in medicinal chemistry, widely used to synthesize functionalized pyrimidines via Nucleophilic Aromatic Substitution (


). While typically supplied as a free base (CAS: 4994-86-9), the hydrochloride salt is often generated in situ or isolated to improve stability and solubility.

This guide provides the definitive spectroscopic signatures for the compound, with a specific focus on distinguishing the free base from the hydrochloride salt using NMR, IR, and MS modalities.

Chemical Identity
PropertyData
IUPAC Name 4-Chloro-2-methylpyrimidine
CAS (Free Base) 4994-86-9
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 128.56 g/mol (Free Base) / 165.02 g/mol (HCl Salt)
Appearance White to pale yellow crystalline solid (low melting point ~50°C)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water/MeOH

Synthesis & Experimental Protocols

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood. The following protocol describes the standard industrial synthesis via chlorodehydroxylation, which dictates the common impurity profile (e.g., residual


, hydrolyzed 2-methyl-4-hydroxypyrimidine).
Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 2-Methyl-4-hydroxypyrimidine (Starting Material) Intermediate Dichlorophosphate Intermediate Start->Intermediate Chlorination (Reflux, 2-4h) Reagent POCl3 (Phosphorus Oxychloride) + Base (e.g., Diethylaniline) Reagent->Intermediate Product 4-Chloro-2-methylpyrimidine (Free Base) Intermediate->Product Workup (Ice quench, Extraction) Salt HCl Salt Formation (Anhydrous HCl/Dioxane) Product->Salt Protonation

Figure 1: Synthetic pathway from hydroxypyrimidine precursor to the target chloride and its salt.

Purification Protocol (Sample Prep)

Before spectroscopic analysis, ensure the removal of hydrolysis byproducts.

  • Dissolution: Dissolve crude solid in

    
    .
    
  • Wash: Wash with saturated

    
     (removes HCl and traces of hydroxy-pyrimidine) followed by brine.
    
  • Drying: Dry over anhydrous

    
    .
    
  • Salt Formation (Optional): To generate the HCl salt for analysis, bubble anhydrous HCl gas through an ethereal solution of the free base. Precipitate is filtered and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the pyrimidine nitrogen significantly alters the chemical environment. Below is the comparison between the Free Base (standard) and the Hydrochloride Salt.

H NMR Data (400 MHz)

Solvent:


 (Free Base) vs. 

(HCl Salt)
PositionProton Type

(ppm) - Free Base

(ppm) - HCl Salt
Multiplicity

Coupling (Hz)
2-Me Methyl (

)
2.68 2.85 - 2.95 Singlet (s)-
H-5 Aromatic Ring7.32 7.80 - 7.95 Doublet (d)

H-6 Aromatic Ring8.58 9.10 - 9.30 Doublet (d)

NH+ Pyridinium-13.0 - 14.5 Broad (br s)-

Expert Insight:

  • Deshielding Effect: In the HCl salt, the protonation of the ring nitrogen (N1/N3) withdraws electron density from the aromatic system. This causes a significant downfield shift (

    
     ppm) for the ring protons H-5 and H-6 compared to the free base.
    
  • Solvent Interaction: In

    
    , the acidic proton (
    
    
    
    ) is often visible as a very broad singlet above 10 ppm, though it may exchange with residual water.
C NMR Data (100 MHz)

Solvent:



Carbon Position

(ppm)
Assignment Logic

25.8 Typical methyl attached to heteroaromatic ring.
C-5 120.5

-position to nitrogens; most shielded ring carbon.
C-6 159.2

-position to N1; deshielded.
C-4 161.5 Attached to Chlorine; deshielded by electronegativity (

).
C-2 168.1 Between two nitrogens; most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom due to its distinct isotopic signature.

Ionization & Isotope Pattern
  • Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  128 m/z.[1]
    
  • Isotope Ratio: The presence of

    
     and 
    
    
    
    creates a characteristic 3:1 intensity ratio between the
    
    
    (128) and
    
    
    (130) peaks.
Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic cleavage.

m/z (Fragment)IdentityMechanism
128 / 130

Molecular Ion (Base Peak often).
93

Heterolytic cleavage of C-Cl bond.
66

Pyrimidine ring collapse (Retro-Diels-Alder type).
52

Loss of Nitrogen species.
Fragmentation Logic Diagram (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 128/130 (3:1) Frag_Cl [M - Cl]+ m/z 93 M_Ion->Frag_Cl - Cl radical Frag_Ring Ring Cleavage [- HCN] Frag_Cl->Frag_Ring Ring Instability Frag_Final Fragment m/z 66 Frag_Ring->Frag_Final Elimination

Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

IR is particularly useful for distinguishing the salt from the free base rapidly in a solid state.

Functional GroupWavenumber (

)
IntensityNote
Aromatic C-H 3050 - 3010WeakRing C-H stretch.
Aliphatic C-H 2980 - 2920MediumMethyl group stretch.
C=N / C=C 1580, 1540StrongPyrimidine ring skeletal vibrations.
C-Cl 740 - 780 StrongCharacteristic chloro-substituent stretch.
Salt Band (

)
2400 - 3000 BroadOnly in HCl salt. Broad "ammonium" band overlapping C-H region.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

  • 4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.

    • NMR: Loss of doublet pattern, appearance of broad OH/NH signals.

    • MS: M+ at 110 m/z (No Chlorine isotope pattern).

  • 2,4-Dichloro-6-methylpyrimidine: Over-chlorination byproduct (if starting from di-hydroxy).

    • MS: M+ at 162 m/z (9:6:1 isotope pattern for

      
      ).
      

References

  • PubChem. 4-Chloro-2-methylpyrimidine (Compound).[2] National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. (Search: 4-Chloro-2-methylpyrimidine).[2][3][4][5][6][7] AIST Japan. Available at: [Link]

  • Google Patents.Synthesis of 4-chloro-2-methylpyrimidine (CN110372602A).

Sources

safety and handling of 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAXI6yb-2CQwgBxHx59B-ypQXv1_8wier7OcLDmWQcBhcaSoAbkKbGQLD

Advanced Safety, Handling, and Reactivity Profiling of 4-Chloro-2-methylpyrimidine Hydrochloride in Drug Discovery

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is a highly versatile, yet chemically aggressive, heterocyclic building block[1]. It is predominantly utilized as an electrophilic precursor in nucleophilic aromatic substitution (SNAr) reactions, serving as a critical intermediate in the synthesis of kinase inhibitors, antitubercular agents, and antiviral compounds[2]. However, its utility is intrinsically tied to its high reactivity, which poses significant safety and handling challenges. This technical guide provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned framework detailing the physicochemical hazards, mechanistic degradation pathways, and self-validating experimental protocols required to safely manipulate this compound.

Physicochemical Profiling & Hazard Classification

Understanding the baseline properties of 4-Chloro-2-methylpyrimidine hydrochloride is the first step in mitigating risk. The presence of the hydrochloride salt exacerbates the compound's hygroscopic nature and its propensity to release toxic gases upon degradation[3].

Table 1: Physicochemical and Hazard Profile

Property / MetricData
Chemical Name 4-Chloro-2-methylpyrimidine hydrochloride
CAS Number 1272758-33-4 (Base: 4994-86-9)
Molecular Formula C5H6Cl2N2
Molecular Weight 165.02 g/mol
Primary GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3
Hazard Statements H302, H315, H318, H335
Storage Conditions -20°C, Inert Atmosphere (Argon/N2), Protect from Moisture
Decomposition Byproducts Hydrogen chloride (HCl) gas, nitrogen oxides (NOx)

Data synthesized from PubChem and TCI Chemicals safety profiles[3][4].

Mechanistic Hazards: The Causality of Degradation

The core hazard of 4-Chloro-2-methylpyrimidine hydrochloride lies in its susceptibility to rapid hydrolysis. As an Application Scientist, it is crucial to understand why this molecule is unstable in ambient conditions.

The C4 position of the pyrimidine ring is highly electron-deficient. This is caused by the synergistic electron-withdrawing effects (both inductive and resonance) of the two adjacent endocyclic nitrogen atoms and the highly electronegative chlorine atom[5]. When exposed to ambient moisture, water acts as a nucleophile, initiating an SNAr reaction. The water molecule attacks the C4 carbon, forming a negatively charged Meisenheimer-like complex. To restore aromaticity, the complex collapses, expelling a chloride ion[5].

Because the starting material is already a hydrochloride salt, this hydrolysis not only yields the synthetically inactive 2-methylpyrimidin-4-ol but also releases two equivalents of highly toxic, corrosive hydrogen chloride (HCl) gas. This outgassing can pressurize sealed containers stored improperly, leading to rupture or severe inhalation hazards upon opening[3].

SNAr_Hydrolysis A 4-Chloro-2-methylpyrimidine Hydrochloride B Meisenheimer Complex (Transient Intermediate) A->B + H2O (Nucleophile) Attack at C4 C 2-Methylpyrimidin-4-ol (Inactive Degradant) B->C - HCl Aromatization D HCl Gas (Toxic Byproduct) B->D Released

Fig 1. Moisture-driven SNAr hydrolysis pathway of 4-Chloro-2-methylpyrimidine.

E-E-A-T Driven Handling Protocols (Self-Validating Systems)

To ensure scientific integrity and safety, standard operating procedures must be replaced with self-validating workflows. Every step must have a causal justification and a built-in verification mechanism.

Protocol 1: Anhydrous Dispensing and SNAr Reaction Setup

Objective: To transfer the reagent and initiate an amination reaction without inducing hydrolysis or exposing the operator to HCl gas[2].

  • Thermal Equilibration: Remove the sealed reagent bottle from the -20°C freezer and place it in a desiccator for at least 2 hours.

    • Causality: Opening a cold bottle in ambient air immediately condenses atmospheric moisture onto the hygroscopic salt, triggering the hydrolysis cascade described above.

  • Glovebox Transfer: Transfer the equilibrated bottle into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm). Weigh the required mass into an oven-dried Schlenk flask.

  • Schlenk Line Integration: Seal the flask with a rubber septum, remove it from the glovebox, and immediately connect it to a Schlenk line under positive Argon pressure.

  • Solvent Injection: Inject an anhydrous, aprotic solvent (e.g., DMF, THF, or DMSO) via a dry syringe.

    • Causality: Protic solvents (like ethanol or water) can act as competing nucleophiles, leading to solvolysis[5]. Aprotic solvents preserve the integrity of the C-Cl bond until the target nucleophile is introduced.

  • Nucleophile & Base Addition: Add the target nucleophile (e.g., an aniline derivative) followed by 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)[2].

    • Validation Checkpoint: The excess base is mathematically required: 1 eq to neutralize the HCl from the salt, 1 eq to neutralize the HCl generated by the SNAr reaction, and a slight excess to maintain a basic pH, ensuring the nucleophile remains deprotonated and active. Monitor the reaction via LCMS; the absence of a mass peak corresponding to the hydroxylated byproduct validates the anhydrous integrity of the setup.

Anhydrous_Workflow S1 1. Storage & Thawing (-20°C to RT in Desiccator) S2 2. Glovebox Dispensing (Argon Atmosphere) S1->S2 S3 3. Schlenk Line Setup (Anhydrous Aprotic Solvent) S2->S3 S4 4. SNAr Reaction (Add Nucleophile + Base) S3->S4 S5 5. Controlled Quench (0°C with sat. NaHCO3) S4->S5

Fig 2. Self-validating anhydrous workflow for handling and reacting the compound.

Protocol 2: Reaction Quenching and Safe Disposal

Objective: To safely terminate the reaction and neutralize residual reactive species without causing violent outgassing or thermal runaway.

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath.

  • Controlled Quench: Dropwise, add saturated aqueous sodium bicarbonate (NaHCO₃) while maintaining vigorous stirring.

    • Causality: NaHCO₃ is a mild base. It neutralizes any unreacted 4-Chloro-2-methylpyrimidine hydrochloride and dissolved HCl gas slowly. Using a strong base (like NaOH) would cause a rapid, highly exothermic hydrolysis reaction, potentially boiling the solvent and volatilizing toxic organics.

  • Phase Separation: Extract the desired product using an organic solvent (e.g., Ethyl Acetate).

  • Waste Segregation: The aqueous layer, now containing neutralized salts and degraded pyrimidine byproducts, must be disposed of in a dedicated, clearly labeled halogenated aqueous waste container.

    • Validation Checkpoint: Test the pH of the aqueous waste before disposal. It must be between pH 7 and 9 to confirm complete neutralization of the HCl before sealing the waste carboy.

Emergency Response & Spill Mitigation

Despite rigorous protocols, accidents can occur. The primary threat during a spill of 4-Chloro-2-methylpyrimidine hydrochloride is the rapid generation of HCl gas upon contact with ambient humidity or wet surfaces[3].

  • Solid Spill on Bench/Floor: Do NOT use water or wet paper towels to clean the spill. Water will instantly hydrolyze the powder, creating a localized cloud of HCl gas. Instead, cover the spill entirely with dry sand or a basic chemical absorbent (e.g., solid sodium carbonate) to smother it and neutralize any evolving acid. Sweep the mixture into a dry, sealable hazardous waste container using non-sparking tools.

  • Skin Exposure: The compound causes severe skin burns and eye damage[4]. If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes. The rapid dilution overcomes the localized exothermic hydrolysis. Remove contaminated clothing immediately and seek medical attention.

References

  • [4] PubChem. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - Safety and Hazards. Available at:[Link]

  • [2] PubMed Central (PMC). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Available at: [Link]

Sources

Methodological & Application

synthesis of pyrimidine derivatives using 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of Pyrimidine Derivatives using 4-Chloro-2-methylpyrimidine Hydrochloride: Application Note & Protocols

Executive Summary

The pyrimidine heterocycle is a cornerstone of modern drug discovery, frequently embedded in kinase inhibitors, helicase inhibitors, and anti-infective agents. Specifically, 4-chloro-2-methylpyrimidine hydrochloride serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this reagent in the synthesis of advanced pharmaceutical intermediates, including IDO1 inhibitors, anti-Cryptosporidium agents, and WRN helicase inhibitors.

Mechanistic Rationale & Reagent Causality

Why 4-Chloro-2-methylpyrimidine? The intrinsic electron-deficient nature of the pyrimidine ring highly activates the C4-position toward Nucleophilic Aromatic Substitution (S_NAr) and palladium-catalyzed cross-coupling reactions. The C4-chlorine acts as an optimal leaving group. From a structural biology perspective, the C2-methyl group is not merely a spacer; substituting a C2-trifluoromethyl or C2-hydrogen group with a methyl group has been proven to improve ligand lipophilicity efficiency (LLE) and metabolic stability, effectively mitigating time-dependent inhibition (TDI) of CYP3A4 in low-dose oncology targets 1.

The Role of the Hydrochloride Salt Using the hydrochloride (HCl) salt form of 4-chloro-2-methylpyrimidine ensures long-term shelf stability by preventing premature hydrolysis of the highly reactive C4-chloride into a biologically inactive pyrimidinone. However, this salt form dictates specific experimental choices: in situ neutralization with a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine [DIEA] or triethylamine [TEA]) is strictly required to liberate the free base and prevent the protonation of incoming amine nucleophiles during synthesis.

Synthetic Workflows in Drug Discovery

The functionalization of 4-chloro-2-methylpyrimidine typically branches into two primary pathways depending on the nucleophile's strength and steric hindrance:

G A 4-Chloro-2-methylpyrimidine HCl (Stable Precursor) B Neutralization (DIEA / TEA) A->B Deprotonation C Free Base Intermediate (Activated Electrophile) B->C D S_NAr Reaction (Nucleophilic Substitution) C->D Amines/Phenols Heat or Acid Catalyst E Buchwald-Hartwig Cross-Coupling C->E Pd Catalyst, Ligand Base G IDO1 Inhibitors (Low-Dose Oncology) D->G H Anti-Cryptosporidium Agents D->H I WRN Helicase Inhibitors (MSI-High Cancers) D->I Phenol Substitution E->I

Caption: Synthetic pathways of 4-Chloro-2-methylpyrimidine HCl in drug discovery.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes the experimental parameters and yields across different drug development campaigns utilizing this specific pyrimidine building block:

Target ApplicationReaction TypeReagents & ConditionsYieldReference
IDO1 Inhibitors Acid-Catalyzed S_NArTsOH, NMP, 65 °C50% (over 2 steps)1
Anti-Cryptosporidium Basic S_NAr (Piperazine)DIEA, Dioxane, 150 °C, 30 min>85% (Crude Purity)2
WRN Helicase Inhibitors S_NAr (Phenol)General Procedure (Base, Solvent)Quantitative (100%)3
Anticancer Agents Buchwald-Hartwig AminationPd-catalyst, Ligand, BaseGood to High4

Self-Validating Experimental Protocols

The methodologies below are engineered as self-validating systems. They incorporate built-in checkpoints to ensure that the causality of the reaction—specifically the successful neutralization of the salt and the subsequent nucleophilic attack—is maintained throughout the workflow.

Protocol A: Basic Nucleophilic Aromatic Substitution (S_NAr) with Aliphatic Amines

Objective: Synthesize 2-methylpyrimidin-4-amine derivatives via piperazine substitution, a key step in developing anti-Cryptosporidium leads 2. Causality: High temperatures (150 °C) are required to overcome the activation energy barrier for sterically hindered secondary amines. DIEA serves a dual purpose: neutralizing the starting HCl salt and acting as an acid scavenger for the HCl byproduct generated during the substitution.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-2-methylpyrimidine hydrochloride (521 mg, 0.334 mmol, 1.0 equiv) and the amine nucleophile (e.g., tert-butyl piperazine-1-carboxylate, 715 mg, 0.366 mmol, 1.1 equiv) in anhydrous 1,4-dioxane (15 mL).

  • Neutralization & Base Addition : Add N,N-diisopropylethylamine (DIEA) (1.00 mL, ~0.409 mmol).

    • Self-Validation Checkpoint 1: Upon addition of DIEA, observe the suspension. The mixture should become noticeably more homogeneous as the insoluble HCl salt is converted to the soluble free base.

  • Thermal Activation : Heat the reaction mixture to 150 °C for 30 minutes.

  • Reaction Monitoring :

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 128.5 [M+H]+ for the free base) and the appearance of the product mass confirm successful conversion.

  • Workup : Cool the mixture to room temperature. Concentrate in vacuo to remove the dioxane solvent. Partition the resulting residue between water and ethyl acetate (EtOAc). Extract the aqueous layer with EtOAc (3 × 25 mL).

  • Isolation : Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product typically exhibits 85–95% purity and can be advanced to Boc-deprotection without further column chromatography.

Protocol B: Acid-Catalyzed S_NAr for Weak Nucleophiles (Anilines/Aromatic Amines)

Objective: Coupling weakly nucleophilic anilines to the pyrimidine core for IDO1 inhibitor synthesis 1. Causality: Standard basic S_NAr frequently fails or yields poor results with weak nucleophiles. Utilizing an acid catalyst (p-Toluenesulfonic acid, TsOH) selectively protonates the pyrimidine nitrogen. This protonation drastically lowers the LUMO of the pyrimidine ring, significantly increasing the electrophilicity of the C4 position and allowing the reaction to proceed at much lower temperatures.

  • Preparation : Dissolve the target aniline derivative (1.0 equiv) and 4-chloro-2-methylpyrimidine hydrochloride (1.2 equiv) in N-methyl-2-pyrrolidone (NMP).

  • Catalysis : Add TsOH (0.1 to 0.5 equiv).

  • Reaction : Heat the mixture to 65 °C.

    • Self-Validation Checkpoint 1: Monitor by TLC or LC-MS. The acid-catalyzed mechanism allows for lower temperature requirements (65 °C) compared to basic S_NAr (150 °C). If the reaction stalls, verify the pH; excessive buffering from basic impurities can halt the acid-catalyzed cycle.

  • Isolation : Upon completion, quench the reaction with saturated aqueous NaHCO₃ to neutralize the TsOH catalyst and any residual HCl. Extract with EtOAc, wash the organic layer with brine to remove NMP, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC. nih.gov.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC. nih.gov.
  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • 1,3,4-Thiadiazole Based Anticancer Agents | Request PDF - ResearchGate. researchgate.net.

Sources

Mastering Nucleophilic Substitution Reactions of 4-Chloro-2-methylpyrimidine Hydrochloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Chloro-2-methylpyrimidine in Drug Discovery

4-Chloro-2-methylpyrimidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its pyrimidine core is a common feature in a multitude of biologically active molecules, including a number of approved kinase inhibitors.[1][2] The strategic placement of a chlorine atom at the 4-position renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide offers an in-depth exploration of the nucleophilic substitution reactions of 4-Chloro-2-methylpyrimidine hydrochloride, providing detailed application notes and robust protocols for its effective utilization in research and drug discovery endeavors. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The reactivity of the C4-chloro substituent is a cornerstone of its utility. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine nucleus electron-deficient, thereby facilitating nucleophilic attack.[2][3] This intrinsic reactivity allows for the facile displacement of the chloride ion by a wide array of nucleophiles, including amines, thiols, and alcohols, opening a gateway to a vast chemical space for the synthesis of novel compounds.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on the 4-position of the pyrimidine ring proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position. This step temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group.

The overall rate of the SNAr reaction is influenced by several factors, including the electron-withdrawing or -donating nature of other substituents on the pyrimidine ring, the strength of the incoming nucleophile, and the reaction conditions such as solvent and temperature. The presence of the 2-methyl group on the pyrimidine ring can have a modest electronic and steric influence on the reaction rate compared to an unsubstituted 4-chloropyrimidine.

Application Notes & Protocols

The 4-Chloro-2-methylpyrimidine hydrochloride salt is a stable and easy-to-handle solid. It is important to note that the hydrochloride form implies that one of the ring nitrogens is protonated. This protonation can enhance the electrophilicity of the pyrimidine ring, potentially increasing its reactivity towards nucleophiles. However, it also necessitates the use of a base to neutralize the hydrochloride and liberate the free pyrimidine for the reaction to proceed, as well as to scavenge the HCl generated during the substitution.

I. Reaction with Amine Nucleophiles: Synthesis of 4-Amino-2-methylpyrimidine Derivatives

The reaction of 4-Chloro-2-methylpyrimidine with amines is a cornerstone for the synthesis of a vast array of biologically active compounds, most notably kinase inhibitors such as Dasatinib.[1][3][4][5][6]

Causality Behind Experimental Choices:

  • Base: A base is crucial for two reasons: to neutralize the hydrochloride salt of the starting material and to scavenge the HCl produced during the reaction. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base can influence the reaction rate and side product formation.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include alcohols (e.g., isopropanol, n-butanol), aprotic polar solvents (e.g., DMF, DMSO, acetonitrile), or even water under certain conditions.[7][8]

  • Temperature: Many SNAr reactions with amines require heating to achieve a reasonable reaction rate. Microwave irradiation can significantly accelerate these reactions.[7]

Detailed Protocol: Synthesis of N-Aryl-2-methylpyrimidin-4-amine

This protocol provides a general procedure for the reaction of 4-Chloro-2-methylpyrimidine hydrochloride with an aniline derivative.

Materials:

  • 4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq)

  • Substituted Aniline (1.0-1.2 eq)

  • Triethylamine (2.0-2.5 eq) or Potassium Carbonate (2.0 eq)

  • Anhydrous Propanol or N,N-Dimethylformamide (DMF)

  • Microwave reaction vial or round-bottom flask with a condenser

Procedure (Microwave-Assisted): [7]

  • To a microwave reaction vial, add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg).

  • Add the substituted aniline (e.g., 1.1 mmol).

  • Add anhydrous propanol (e.g., 2 mL).

  • Add triethylamine (e.g., 2.5 mmol, 348 µL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure (Conventional Heating):

  • To a round-bottom flask, add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg) and the substituted aniline (e.g., 1.1 mmol).

  • Add a suitable solvent such as isopropanol or DMF (5-10 mL).

  • Add the base (e.g., triethylamine or potassium carbonate).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in the microwave-assisted protocol.

Data Presentation: Representative Amination Reactions

NucleophileBaseSolventTemperature (°C)TimeYield (%)
AnilineTEAPropanol120 (µW)20 min>85
4-FluoroanilineK₂CO₃DMF10012 h~90
N-MethylpiperazineDIPEAAcetonitrile806 h>90

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

Visualization of Amination Workflow

amination_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: 4-Chloro-2-methylpyrimidine HCl Amine Nucleophile Base solvent Add Solvent (e.g., Propanol, DMF) start->solvent heat Heating (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: Workflow for the amination of 4-Chloro-2-methylpyrimidine hydrochloride.

II. Reaction with Thiol Nucleophiles: Synthesis of 4-Thioether-2-methylpyrimidine Derivatives

The introduction of a sulfur linkage at the 4-position of the pyrimidine ring can be achieved through reaction with thiols or their corresponding thiolates. Thioether-substituted pyrimidines are also important intermediates in medicinal chemistry.[9]

Causality Behind Experimental Choices:

  • Nucleophile Generation: Thiols are often converted to the more nucleophilic thiolate anion using a base such as sodium hydroxide (NaOH), sodium hydride (NaH), or sodium thiomethoxide (NaSMe).[10] The choice of base depends on the acidity of the thiol and the reaction conditions.

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to dissolve the reactants and facilitate the reaction. Alcohols can also be used, particularly when generating the thiolate in situ with an alkoxide base.

Detailed Protocol: Synthesis of 2-Methyl-4-(phenylthio)pyrimidine

This protocol describes the reaction of 4-Chloro-2-methylpyrimidine hydrochloride with thiophenol.

Materials:

  • 4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq)

  • Thiophenol (1.0 eq)

  • Sodium Hydroxide (1.1 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of thiophenol (e.g., 1 mmol, 102 µL) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add sodium hydride (e.g., 1.1 mmol, 44 mg of 60% dispersion) portion-wise.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Thiolation Mechanism

Caption: SNAr mechanism for the reaction of 4-Chloro-2-methylpyrimidine with a thiolate nucleophile. (Note: Image placeholders would be replaced with actual chemical structure images).

III. Reaction with Oxygen Nucleophiles: Synthesis of 4-Alkoxy/Aryloxy-2-methylpyrimidine Derivatives

The displacement of the 4-chloro substituent with alkoxides or phenoxides provides access to 4-ether-substituted pyrimidines, which are also valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

  • Base: A strong base is typically required to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile. Sodium hydride or potassium carbonate are common choices.

  • Solvent: Anhydrous polar aprotic solvents such as DMF, DMSO, or THF are preferred to avoid unwanted side reactions with water.

  • Temperature: These reactions may require heating to proceed at a practical rate, although some reactive alkoxides can react at lower temperatures.[11]

Detailed Protocol: Synthesis of 2-Methyl-4-phenoxypyrimidine

This protocol outlines the reaction of 4-Chloro-2-methylpyrimidine hydrochloride with phenol.

Materials:

  • 4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq)

  • Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add phenol (e.g., 1 mmol, 94 mg) and anhydrous DMF (5 mL).

  • Add potassium carbonate (e.g., 2 mmol, 276 mg).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols provided herein are based on established principles of nucleophilic aromatic substitution on electron-deficient heterocycles.[2][3] The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS. This allows for real-time assessment of the reaction's success and helps in determining the optimal reaction time. The identity and purity of the final products must be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the described protocols.

Conclusion

4-Chloro-2-methylpyrimidine hydrochloride is a versatile and valuable reagent for the synthesis of a wide range of functionalized pyrimidine derivatives. A thorough understanding of the SNAr mechanism and careful consideration of reaction parameters such as the choice of nucleophile, base, solvent, and temperature are key to achieving successful outcomes. The detailed protocols and application notes provided in this guide serve as a robust starting point for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, ultimately contributing to the discovery of new and innovative therapeutic agents.

References

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

  • Improved Synthetic Process of Dasatinib. Chinese Journal of Pharmaceuticals. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC. [Link]

  • Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. PubMed. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Preparation method of Dasatinib.
  • Process for the preparation of dasatinib.
  • Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. ResearchGate. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Cresset. [Link]

  • THE SYNTHESIS AXDAMINOLYSIS OF SOME 4-CHLORO-2-(SUBST1TUTED)THIOPYRIMIDINES. University of Canterbury. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Cresset. [Link]

  • ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ResearchGate. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Process for producing 4-chloro-2-methylthiopyrimidines.
  • 4-Chloro-2-methylpyrimidine. PubChem. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. [Link]

  • 2-thiophenethiol. Organic Syntheses. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. PMC. [Link]

  • S-Nitrosothiols: chemistry and reactions. Royal Society of Chemistry. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-methylpyrimidine hydrochloride with aryl and heteroaryl boronic acids. While the pyrimidine scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib, Pazopanib), the hydrochloride salt form presents unique challenges regarding stoichiometry, solubility, and catalyst stability.

This guide moves beyond generic procedures, offering a self-validating workflow that addresses the specific acidity of the HCl salt and the coordination potential of the pyrimidine nitrogens. We present two protocols: a robust Standard Method for typical substrates and a High-Performance Method for sterically hindered or electron-deficient partners.

Chemical Context & Strategic Considerations

The Substrate: 4-Chloro-2-methylpyrimidine HCl
  • CAS: 4994-86-9[1][2][3]

  • Structure: An electron-deficient heteroaryl chloride.

  • Reactivity: The C4-position is highly activated for oxidative addition due to the adjacent nitrogen atoms. However, the presence of the HCl counterion and the Lewis-basic ring nitrogens requires strategic adjustments to standard Suzuki conditions.

Critical Challenges
  • Stoichiometric Imbalance: The HCl salt immediately consumes 1 equivalent of base upon dissolution. Standard protocols using 1.5–2.0 equivalents of base often fail because insufficient base remains to activate the boronic acid (forming the boronate species required for transmetallation).

    • Solution: Protocols must utilize

      
       3.0 equivalents  of base.[4]
      
  • Catalyst Poisoning: Pyrimidine nitrogens are strong

    
    -donors that can coordinate to Pd(II) species, forming unreactive "palladacycles" or aggregates, effectively poisoning the catalyst.[5]
    
    • Solution: Use of bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) to prevent non-productive coordination.

  • Hydrolysis Risk: The electron-deficient C4-Cl bond is susceptible to hydrolysis by hydroxide ions, leading to the formation of 4-hydroxy-2-methylpyrimidine (inactive byproduct).

    • Solution: Control water ratio and avoid strong hydroxide bases (NaOH) in favor of carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ).
Mechanistic Pathway

The following diagram illustrates the reaction cycle, highlighting the critical neutralization step often missed in standard literature.

SuzukiMechanism Start Substrate (HCl Salt) Neutralization In-Situ Neutralization (Req. 1 eq. Base) Start->Neutralization + Base FreeBase Free Base (Active Electrophile) Neutralization->FreeBase - Base•HCl OxAdd Oxidative Addition (Pd(II) Species) FreeBase->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Boronate Activated Boronate [Ar-B(OH)3]- Boronate->TransMet

Figure 1: Mechanistic cycle emphasizing the obligate neutralization step prior to oxidative addition.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Robustness)

Applicability: Standard aryl boronic acids, scale-up friendly. Chemistry:


 / 

/ Dioxane:Water.[4]
Reagents & Stoichiometry
ComponentEquiv.Role
4-Chloro-2-methylpyrimidine HCl 1.0Electrophile
Aryl Boronic Acid 1.2 – 1.5Nucleophile

(anhydrous)
3.0 Base (Neutralization + Activation)

0.03 (3 mol%)Catalyst (Resistant to air/moisture)
1,4-Dioxane / Water (4:1) 0.2 MSolvent System
Step-by-Step Procedure
  • Solids Charge: To a reaction vial equipped with a magnetic stir bar, add the Pyrimidine HCl salt (1.0 eq), Boronic acid (1.2 eq), and

    
     (3.0 eq).
    
    • Note: Adding the base as a solid allows for a controlled release of the free base as the reaction heats up, reducing hydrolysis risks compared to adding pre-dissolved base.

  • Inerting: Cap the vial (septum cap). Evacuate and backfill with Nitrogen or Argon (

    
    ).[4]
    
  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Pd catalyst (if solid) or add via syringe if in solution. Ideally, add catalyst with initial solids if using a glovebox.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously.

    • Visual Check: The suspension should turn black/brown. If it remains bright yellow/orange after 1 hour, the catalyst may not have activated (check oxygen levels).

  • Monitoring: Monitor by LC-MS at 2 hours. The HCl salt peak (Rt usually earlier than product) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .[4][6]
Method B: The "Steric/Difficult" Protocol

Applicability: Ortho-substituted boronic acids, electron-poor boronic acids, or if Method A fails. Chemistry:


 / XPhos / 

/ n-Butanol (or Dioxane).
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt) 1.0Electrophile
Boronic Acid 1.5Nucleophile

(tribasic)
3.5Stronger Base

0.02 (2 mol%)Pd Source
XPhos 0.08 (8 mol%)Bulky Ligand (Prevents N-coordination)
n-Butanol / Water (5:1) 0.2 MSolvent (Promotes solubility)
Protocol Nuances
  • Pre-complexation: It is often beneficial to stir the

    
     and XPhos in the solvent for 10-15 minutes at 60°C before adding the substrate. This ensures the active 
    
    
    
    species is formed.
  • Temperature: These reactions often require 100–110°C .

  • Base:

    
     is more soluble in water/organic mixtures and provides a higher basicity than carbonate, crucial for sterically hindered transmetallation.
    

Decision Logic & Optimization

Use the following workflow to determine the correct experimental path.

OptimizationFlow Start Start: 4-Cl-2-Me-Pyrimidine HCl CheckBoronic Analyze Boronic Acid Start->CheckBoronic IsSteric Is it Sterically Hindered (Ortho-subst)? CheckBoronic->IsSteric MethodA Method A: Pd(dppf)Cl2 K2CO3, Dioxane/H2O IsSteric->MethodA No (Standard) MethodB Method B: XPhos Pd G2 K3PO4, BuOH/H2O IsSteric->MethodB Yes (Difficult) RunRxn Run Reaction (2-4h) MethodA->RunRxn MethodB->RunRxn CheckLCMS LC-MS Analysis RunRxn->CheckLCMS Success >90% Conversion Proceed to Workup CheckLCMS->Success Clean FailHydrolysis Fail: Hydrolysis (4-OH) Reduce Water, Switch to Anhydrous Base CheckLCMS->FailHydrolysis Byproduct FailStalled Fail: Stalled/SM Remaining Switch to Method B or Increase Temp CheckLCMS->FailStalled Incomplete

Figure 2: Decision tree for selecting and optimizing the coupling protocol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from

based catalysts to Buchwald precatalysts (XPhos Pd G2).
Remaining SM (Acidic) pH too lowThe HCl salt consumed the base. Add 1.0 eq extra base or pre-neutralize the starting material (free-base extraction).
Hydrolysis Product (M-Cl

M-OH)
Hydroxide concentration highReduce water ratio (e.g., Dioxane:Water 10:1). Switch base from Phosphate to Carbonate or Fluoride (

).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or Potassium Trifluoroborate salt (

).
Black Precipitate early Pd Black formation"Oversaturation" of Pd. Add catalyst last. Ensure rigorous degassing.

Safety & Handling

  • HCl Salt Acidity: While solid, the HCl salt is corrosive to mucous membranes. Handle in a fume hood.

  • Palladium Sensitization: Pd compounds are sensitizers. Use double gloving.

  • Pressure: Reactions at 100°C in sealed vials generate pressure (vapor pressure of Dioxane/Water). Ensure vials are rated for pressure or use a reflux condenser.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Support. (2025). "Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions." (Note: General principles for pyrimidine HCl salts apply). Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • PubChem. "4-Chloro-2-methylpyrimidine Compound Summary." National Library of Medicine. Link

  • Bagley, M. C., et al. (2010). "Microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloropyrimidines." Tetrahedron Letters, 51(3), 523-526.

Sources

Buchwald-Hartwig amination of 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 4-Chloro-2-methylpyrimidine Hydrochloride

Executive Summary

This guide details the Buchwald-Hartwig amination of 4-Chloro-2-methylpyrimidine hydrochloride . While 4-chloropyrimidines are classically reactive via Nucleophilic Aromatic Substitution (


), the Buchwald-Hartwig (B-H) protocol offers superior control for non-nucleophilic amines, sterically hindered substrates, and cases requiring mild conditions to prevent side reactions.

Critical Technical Challenge: The starting material is a hydrochloride salt . Direct use of acidic salts in palladium catalysis is a primary failure mode, leading to ligand protonation and catalyst deactivation. This protocol integrates a specific "Salt Management Strategy" to ensure reproducibility.

Mechanistic & Strategic Considerations

The "Salt" Factor: Why Standard Protocols Fail

In standard B-H aminations, the catalytic cycle relies on electron-rich phosphine ligands (


). If 4-Chloro-2-methylpyrimidine hydrochloride is introduced directly without stoichiometry adjustment:
  • Ligand Quenching: The HCl dissociates and protonates the phosphine ligand (

    
    ), rendering it incapable of coordinating to Palladium.
    
  • Base Consumption: The stoichiometric base intended for the catalytic cycle is consumed by the starting material neutralization, stalling the transmetalation step.

Solution: We utilize a "Base-Loading Correction" factor or a Pre-Neutralization step.

Catalyst Selection for Pyrimidines

Pyrimidines are electron-deficient and possess coordinating nitrogens that can poison the catalyst.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich dialkylbiaryl phosphines prevent the formation of stable, unreactive Pd-pyrimidine dimers.

  • Pre-catalyst: Pd-G4 precatalysts (e.g., BrettPhos Pd G4) are mandatory to ensure rapid generation of the active

    
     species at lower temperatures, avoiding the induction period associated with 
    
    
    
    .

Visualization: Pathway & Workflow

Figure 1: Mechanistic Interference of HCl & The Correction Strategy

G cluster_0 Problem: Direct Salt Addition cluster_1 Solution: Base Correction HCl_Salt Pyrimidine-HCl Free_HCl Free HCl HCl_Salt->Free_HCl Neutral_Pyr Neutral Pyrimidine HCl_Salt->Neutral_Pyr In-situ Freebase Ligand Phosphine Ligand (BrettPhos) Free_HCl->Ligand Protonation Dead_Cat [H-Ligand]+ Cl- (Inactive Catalyst) Ligand->Dead_Cat Deactivation Base Base Excess (NaOtBu / Cs2CO3) Base->Free_HCl Neutralizes Cycle Catalytic Cycle (Oxidative Addition) Neutral_Pyr->Cycle Active_Pd L-Pd(0) Active Species Active_Pd->Cycle

Caption: The HCl salt must be neutralized by excess base to prevent protonation of the electron-rich phosphine ligand, ensuring the active Pd(0) species remains available.

Detailed Experimental Protocol

Method A: The "Gold Standard" (Pre-Neutralization)

Recommended for scale-up or when using expensive ligands to guarantee stoichiometry.

Step 1: Free-Basing the Substrate

  • Dissolve 4-Chloro-2-methylpyrimidine hydrochloride (10.0 g) in DCM (100 mL).

  • Wash with saturated aqueous

    
     (2 x 50 mL).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: 4-Chloro-2-methylpyrimidine (Free Base). Use this directly in the coupling reaction.

Method B: High-Throughput / In-Situ Protocol

Recommended for small-scale screening.

Materials:

  • Substrate: 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)

  • Amine Partner: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (Cesium Carbonate)
  • Solvent: 1,4-Dioxane (anhydrous)

Stoichiometry Table:

ComponentEquiv. (Standard)Equiv.[1][2] (for HCl Salt)Role
Pyrimidine Substrate1.01.0Electrophile
Amine Nucleophile1.21.2Nucleophile
Base (

)
1.5 2.5 - 3.0 Activator + Neutralizer
Catalyst (Pd G4)0.020.02Catalyst

Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging Solids: Add 4-Chloro-2-methylpyrimidine HCl (1.0 equiv), the Amine (if solid), and Base (2.5 equiv).

    • Critical: Do not add the catalyst yet if using

      
       and an amine sensitive to base. For standard amines, add all solids together.
      
  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrimidine). Sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (m/z ~128/130) and formation of product.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and filter through a pad of Celite (to remove Pd residues and salts).

    • Concentrate filtrate.[1]

    • Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Optimization & Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion Catalyst death due to HCl.Ensure Base is

2.5 equiv. Switch to Method A (Pre-neutralization).
Low Yield (<40%) Pd coordination to Pyrimidine N.Switch solvent to t-Amyl Alcohol (t-AmOH) or increase temp to 110°C to promote ligand dissociation.
De-chlorination

-hydride elimination / reduction.
Use BrettPhos (highly selective for C-N vs reduction). Ensure solvent is anhydrous.[4]
Regio-isomers Attack at C2 (rare for this substrate).Confirm starting material purity. 4-Cl is significantly more reactive than 2-Me.

Workflow Diagram

Figure 2: Step-by-Step Execution Workflow

Workflow start Start: 4-Cl-2-Me-Pyrimidine HCl decision Is Scale > 1g? start->decision method_A Method A: Pre-Neutralization (DCM/NaHCO3 Wash) decision->method_A Yes (Robustness) method_B Method B: In-Situ Neutralization (Add 2.5 equiv Base) decision->method_B No (Speed) setup Reaction Setup Solvent: Dioxane or t-AmOH Catalyst: BrettPhos Pd G4 method_A->setup method_B->setup reaction Heating 90-110°C, 4-12h (Argon Atmosphere) setup->reaction workup Workup Filter via Celite -> Concentrate reaction->workup purification Purification Flash Chromatography workup->purification

Caption: Decision tree for selecting the appropriate neutralization strategy based on reaction scale.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[5][6][7][8][9][10] Journal of the American Chemical Society.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling."

Sources

Application Note: 4-Chloro-2-methylpyrimidine Hydrochloride in Medicinal Chemistry

[1]

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 4994-86-9) is a high-value heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1] Its structural core—a pyrimidine ring substituted with a reactive chlorine at the C4 position and a methyl group at the C2 position—serves as a privileged scaffold in the development of kinase inhibitors , G-protein coupled receptor (GPCR) antagonists (specifically CXCR4), and antivirals .[2]

This guide addresses the specific handling requirements of the hydrochloride salt form and provides optimized protocols for its two primary reaction pathways: Nucleophilic Aromatic Substitution (


)Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Chemical Identity & Handling

The hydrochloride salt form offers enhanced shelf-stability compared to the free base, which can be prone to hydrolysis or oxidative degradation upon long-term storage. However, the presence of the acidic proton requires specific neutralization strategies during synthesis to prevent catalyst deactivation or side reactions.

PropertyData
CAS Number 4994-86-9
Formula

MW 165.03 g/mol (Salt) / 128.56 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (unless free-based).[1][3]
Storage Hygroscopic.[1] Store under inert atmosphere at -20°C.
Critical Pre-Step: In-Situ Free Basing

For transition-metal catalyzed reactions (e.g., Suzuki, Buchwald), the HCl salt must be neutralized to prevent corrosion of the catalyst system.

  • Method A (Biphasic): Dissolve salt in DCM; wash with saturated

    
    .[1] Dry organic layer (
    
    
    ) and concentrate.
  • Method B (In-Situ): Add an extra equivalent of base (e.g., 3.0 equiv of

    
     instead of 2.0) directly to the reaction vessel before adding the catalyst.
    

Core Applications & Mechanisms[4][5]

The C4-chlorine atom is activated for displacement due to the electron-deficient nature of the pyrimidine ring (para to N1, ortho to N3). The C2-methyl group provides metabolic stability and a handle for further lateral functionalization.[1]

Mechanism 1: Nucleophilic Aromatic Substitution ( )

This is the dominant pathway for synthesizing aminopyrimidines (kinase inhibitor motifs). The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1]

  • Regioselectivity: Exclusive to C4 (C2 is blocked by the methyl group).

  • Key Application: Synthesis of CXCR4 antagonists and iNOS dimerization inhibitors.[1]

Mechanism 2: Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at C4, creating biaryl systems common in oncology drugs.[1]

  • Challenge: The C4-Cl bond is less reactive than C4-I or C4-Br; requires activated phosphine ligands (e.g., XPhos, SPhos) or elevated temperatures.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Gcluster_0Primary Medicinal Chemistry PathwaysStart4-Chloro-2-methylpyrimidine(HCl Salt)FreeBaseFree BaseGenerationStart->FreeBaseNeutralization(NaHCO3/DCM)Prod_SNAr4-Amino-2-methylpyrimidines(Kinase Inhibitors)FreeBase->Prod_SNArSNAr(R-NH2, Heat)Prod_Suzuki4-Aryl-2-methylpyrimidines(Biaryl Scaffolds)FreeBase->Prod_SuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Prod_Ox2-Formyl/CarboxyDerivativesFreeBase->Prod_OxLateral Oxidation(SeO2 or KMnO4)

Caption: Divergent synthetic pathways for 4-Chloro-2-methylpyrimidine. Blue arrows indicate primary workflows.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-2-methylpyrimidines ( )

Target: Functionalization of the C4 position with primary/secondary amines. Application: Creating libraries of kinase inhibitors.

Materials:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)[1]

  • Amine Nucleophile (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) [Note: Extra base accounts for HCl salt]

  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temp)

Step-by-Step:

  • Charge: To a reaction vial, add 4-Chloro-2-methylpyrimidine HCl (165 mg, 1.0 mmol) and the amine nucleophile (1.1 mmol).

  • Solubilize: Add IPA (3.0 mL). The salt may not fully dissolve initially.

  • Activate: Add DIPEA (0.44 mL, 2.5 mmol) dropwise. The mixture should clarify as the free base is generated.

  • Reflux: Heat the mixture to 80°C (or reflux) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Checkpoint: If reaction is sluggish, switch solvent to n-Butanol and heat to 110°C, or use microwave irradiation (120°C, 30 min).

  • Workup: Cool to room temperature.

    • Precipitation: If the product is solid, add water (10 mL) to precipitate. Filter and wash with cold water/pentane.[1]

    • Extraction: If oil, remove volatiles in vacuo, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Installation of aryl/heteroaryl rings at C4. Application: Synthesis of biaryl pharmacophores.[1]

Materials:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Step-by-Step:

  • Degas: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes prior to use. Oxygen inhibits the catalytic cycle.

  • Assembly: In a microwave vial or pressure tube, combine the pyrimidine salt (1.0 mmol), boronic acid (1.2 mmol), and inorganic base (3.0 mmol).

  • Catalyst Addition: Add the Palladium catalyst (0.05 mmol) under a nitrogen stream.

  • Reaction: Seal the vessel and heat to 90–100°C for 2–6 hours.

    • Note: The extra equivalent of base neutralizes the HCl salt in situ, allowing the standard catalytic cycle to proceed.

  • Purification: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water, and purify via flash column chromatography (typically 0-50% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Catalyst poisoning by HClEnsure 3.0 equiv of base is used. Consider free-basing the starting material before the reaction (Method A in Sec 2).
Hydrolysis Product (Pyrimidin-4-one) Water in solvent during

Use anhydrous alcohols (IPA/EtOH).[1] Ensure the amine is not wet.
Incomplete Conversion C4-Cl is less reactive than C4-ISwitch to a more active catalyst system like XPhos Pd G2 or increase temperature using microwave irradiation.[1]
Regioselectivity N/AThis scaffold is mono-chlorinated; regioselectivity is not an issue (unlike 2,4-dichloropyrimidine).[1]

References

  • PubChem. (2023).[1] Compound Summary: 4-Chloro-2-methylpyrimidine.[1][5][6] National Library of Medicine. Retrieved from [Link]

  • Davey, D. D., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry. (Contextual citation for pyrimidine scaffold utility).

  • BenchChem. (2025).[1][2][7] Application of Chloropyrimidines in Medicinal Chemistry. (General reference for kinase inhibitor synthesis protocols).

Application Note: Protocol for the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-methylpyrimidine Hydrochloride with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Insights

4-Chloro-2-methylpyrimidine is a highly versatile electrophilic building block widely utilized in the synthesis of kinase inhibitors, anti-infective agents, and other pharmacologically active scaffolds[1][2]. The functionalization of the C4 position with various amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The Causality of the Hydrochloride Salt: The pyrimidine ring is inherently electron-deficient, and the electronegative nitrogen atoms stabilize the intermediate Meisenheimer complex formed during nucleophilic attack[3]. However, the starting material is commonly supplied as a hydrochloride (HCl) salt to enhance shelf stability and solubility. This presents a critical stoichiometric variable: the HCl must be neutralized in situ to liberate the free base of the pyrimidine. Failure to account for this will result in the protonation of the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction.

SNAr_Mechanism A 4-Chloro-2-methylpyrimidine HCl Salt C Meisenheimer Complex (Stabilized by Pyrimidine N) A->C Base + Heat B Amine Nucleophile (1° or 2° amine) B->C D Chloride Elimination (Leaving Group Departure) C->D Rearomatization E Aminated Pyrimidine Product D->E

Fig 1. SNAr mechanism of 4-chloro-2-methylpyrimidine with amines via a Meisenheimer complex.

Reaction Optimization & Quantitative Data

The choice of base and solvent is strictly dictated by the nucleophilicity of the amine. Aliphatic amines (e.g., piperazines) are highly nucleophilic and only require a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA)[1]. Conversely, aromatic amines (anilines) suffer from resonance stabilization of their nitrogen lone pair, requiring strong bases like Sodium Hydride (NaH) to generate a highly reactive anilide anion prior to substitution[2].

Table 1: Quantitative Optimization of Reaction Conditions

Amine TypeRepresentative NucleophileSolventBase (Equivalents)Temp (°C)Time (h)Expected Yield
Aliphatic (2°) tert-Butyl piperazine-1-carboxylate1,4-DioxaneDIEA (2.5 - 3.0)150 (Sealed)0.5 - 285 - 95%
Aliphatic (1°) Benzylamine / AlkylaminesDMF or EtOHK₂CO₃ (3.0)100 - 1202 - 480 - 90%
Aromatic (Aniline) 2-Amino-thiazole derivativesDMFNaH (2.5)10012 - 1670 - 85%

Experimental Protocols

Protocol A: Amination with Aliphatic Amines (e.g., Piperazine Derivatives)

This protocol is optimized for highly nucleophilic primary and secondary aliphatic amines[1].

Step-by-Step Methodology:

  • Reagent Preparation: To a dried, microwave-safe vial or pressure tube equipped with a magnetic stir bar, add 4-chloro-2-methylpyrimidine hydrochloride (1.0 equiv, e.g., 0.334 mmol) and the aliphatic amine (1.1 equiv, e.g., 0.366 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous 1,4-Dioxane (0.02 M to 0.1 M concentration). Add DIEA (2.5 to 3.0 equiv).

    • Causality: 1.0 equiv of DIEA neutralizes the pyrimidine HCl salt, 1.0 equiv acts as the acid scavenger for the HCl generated during the SNAr reaction, and the remainder provides a kinetic excess to drive the reaction forward. Dioxane is chosen for its high boiling point and thermal stability under pressure.

  • Thermal Activation: Seal the vessel and heat at 150 °C for 30 minutes (via microwave irradiation) or 2 hours (conventional heating block).

  • Workup: Cool to room temperature and concentrate in vacuo. Extract the residue with Water and Ethyl Acetate (EtOAc) (3 × 25 mL).

    • Causality: The aqueous wash is critical; it selectively removes the DIEA·HCl salts and unreacted polar starting materials, acting as a self-purifying step that often yields 85–95% pure product without chromatography[1].

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Amination with Aromatic Amines (Anilines/Amides)

This protocol is designed for poorly nucleophilic amines requiring forced deprotonation[2].

Step-by-Step Methodology:

  • Anion Generation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aromatic amine (1.0 equiv) in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) in small portions. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.

    • Causality: NaH quantitatively deprotonates the aniline to form an anilide anion, drastically increasing its nucleophilicity.

  • Electrophile Addition: Add 4-chloro-2-methylpyrimidine hydrochloride (1.2 equiv) directly to the mixture.

  • Thermal Activation: Heat the solution to 100 °C overnight (12–16 hours).

  • Quench & Workup: Cool to room temperature. Carefully quench the excess NaH by the dropwise addition of glacial acetic acid and water[2]. Extract into Dichloromethane (DCM). Wash the organic layer with saturated NaCl solution to remove residual DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Neutralize HCl Step2 2. Reaction Heat (80-150°C) Step1->Step2 Step3 3. Workup Aqueous Quench Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Fig 2. Step-by-step experimental workflow for the amination of 4-chloro-2-methylpyrimidine.

Self-Validating Systems: Troubleshooting & Analytics

To ensure the trustworthiness of the protocol, the following in-process controls (IPCs) must be utilized to validate the reaction system:

  • LC-MS Tracking (Primary Validation): The starting material, 4-chloro-2-methylpyrimidine, has a distinct isotopic pattern (due to ³⁵Cl/³⁷Cl) and an m/z of ~129[M+H]⁺[4]. The reaction is considered complete when this peak completely disappears and is replaced by the product mass (e.g., m/z 279 for a Boc-piperazine adduct).

  • Stalled Reactions: If LC-MS shows a stalled reaction with unreacted starting material, the system is likely acidic. Causality: The HCl salt was not fully neutralized, or the amine hydrochloride precipitated. Fix: Add an additional 1.0 equivalent of DIEA or K₂CO₃ and resume heating.

  • Regioselectivity & Side Reactions: Because the 2-position is blocked by a methyl group, regioselectivity issues (common in 2,4-dichloropyrimidines) are entirely avoided here, making this a highly robust and self-correcting synthetic node.

References

  • Source: National Institutes of Health (NIH)
  • Title: Table of Contents - The Royal Society of Chemistry (Mechanistic Study of SNAr)
  • Source: National Institutes of Health (NIH)
  • Title: US10220037B2 - Substituted carbonucleoside derivatives useful as anticancer agents Source: Google Patents URL

Sources

synthesis of kinase inhibitors using 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The pyrimidine scaffold represents one of the most privileged structures in kinase inhibitor discovery, serving as the core pharmacophore for over 30 FDA-approved small molecules (e.g., Dasatinib, Pazopanib, Imatinib). This guide focuses on 4-Chloro-2-methylpyrimidine hydrochloride , a versatile electrophile used to synthesize Type I and Type II ATP-competitive inhibitors.

Why this Reagent?

  • Hinge Binding Mimicry: The N1 nitrogen and the C2-methyl group (often interacting with the gatekeeper residue or solvent front) mimic the adenine ring of ATP, anchoring the molecule in the kinase hinge region.

  • Reactivity Control: The C4-chloride is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the 1,3-diazine ring, yet it is stable enough to survive diverse downstream modifications.
    
  • Salt Form Considerations: Supplied as the hydrochloride salt, this reagent requires specific neutralization protocols to prevent acid-catalyzed hydrolysis or side reactions during sensitive metal-catalyzed couplings.

Part 2: Chemical Strategy & Mechanism

The synthesis of kinase inhibitors from this building block generally follows two distinct pathways depending on the nucleophilicity of the amine partner.

Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]
  • Best for: Electron-rich anilines (e.g., 3,4-dimethoxyaniline) or aliphatic amines.

  • Mechanism: Addition-Elimination. The amine attacks C4, forming a Meisenheimer complex, followed by chloride expulsion.

  • Conditions: Acid-catalyzed (n-BuOH/HCl) or Base-mediated (DIPEA/NMP).

Pathway B: Buchwald-Hartwig Amination[3]
  • Best for: Electron-deficient amines (e.g., 2-aminothiazoles, nitro-anilines) or sterically hindered substrates.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C-Cl bond.

  • Conditions: Pd(OAc)₂, Phosphine Ligand (Xantphos/BINAP), Strong Base (Cs₂CO₃).[1][2][3]

Visualizing the Workflow

SynthesisWorkflow Start 4-Chloro-2-methylpyrimidine (HCl Salt) Base Neutralization (Free Base Generation) Start->Base DIPEA/EtOAc Decision Nucleophile Type? Base->Decision PathA Pathway A: S_NAr (Acid or Base Mediated) Decision->PathA Electron-Rich Amine PathB Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Decision->PathB Electron-Poor Amine Product 2-Methyl-4-aminopyrimidine (Kinase Inhibitor Core) PathA->Product Yield: 70-90% PathB->Product Yield: 50-80%

Figure 1: Decision tree for selecting the optimal synthetic route based on amine nucleophilicity.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Coupling (The "Classical" Route)

Context: This method is preferred for synthesizing analogs of EGFR or Src inhibitors where the coupling partner is a substituted aniline. The acid catalysis protonates the pyrimidine N3, increasing electrophilicity at C4.

Reagents:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Solvent: n-Butanol or Isopropanol (IPA)

  • Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 equiv)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-2-methylpyrimidine HCl (500 mg, 3.03 mmol) in n-Butanol (10 mL).

  • Addition: Add the substituted aniline (3.33 mmol). Note: If the aniline is a liquid, add directly. If solid, dissolve in minimal n-Butanol first.

  • Catalysis: Add 2 drops of concentrated HCl.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The product often precipitates as the hydrochloride salt upon cooling.

  • Work-up: Cool to room temperature. Filter the precipitate.[4] Wash the filter cake with cold IPA (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted aniline.
  • Free Basing (Optional but recommended for biological assay): Suspend the solid in saturated NaHCO₃ and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

Data Specification:

Parameter Value
Temperature 110°C - 120°C
Time 4 - 12 Hours
Typical Yield 75% - 92%

| Key Byproduct | Hydrolyzed pyrimidinone (if water is present) |

Protocol 2: Buchwald-Hartwig Cross-Coupling

Context: Essential when coupling the pyrimidine to "deactivated" amines like 2-amino-thiazoles (common in Dasatinib analogs) or when


 fails due to steric hindrance.

Reagents:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)

  • Heteroaromatic Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or Pd(OAc)₂
    
  • Ligand: Xantphos (10 mol%) or BINAP

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Neutralization (Critical Step): The HCl salt must be neutralized in situ or beforehand.[5] We recommend using 3.0 equivalents of base to neutralize the salt and drive the reaction.

  • Charging: In a glovebox or under Argon stream, charge a microwave vial with:

    • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)

    • Amine partner (1.2 equiv)

    • 
       (3.0 equiv)
      
    • Xantphos (10 mol%)

    • 
       (5 mol%)
      
  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12 hours (thermal) or 140°C for 45 mins (Microwave).

  • Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc.[2][6]

  • Purification: Concentrate the filtrate and purify via Flash Chromatography (DCM/MeOH gradient).

Part 4: Mechanism of Action (Hinge Binding Mode)

Understanding the final orientation of the synthesized inhibitor is crucial for optimization. The 2-methyl-4-aminopyrimidine core binds to the ATP pocket of kinases (e.g., Src, Abl, CDK) via a bidentate hydrogen bonding network.

HingeBinding Met318 Met318 (Hinge Backbone) [Hydrogen Bond Donor] N1 Pyrimidine N1 [H-Bond Acceptor] Met318->N1 H-Bond Thr315 Thr315 (Gatekeeper) [Steric Constraint] NH Exocyclic NH [H-Bond Donor] NH->Met318 H-Bond Me C2-Methyl Group [Hydrophobic Contact] Me->Thr315 Van der Waals

Figure 2: Schematic of the bidentate hydrogen bonding interaction between the pyrimidine core and the kinase hinge region (represented by Met318 in c-Src).

Part 5: Quality Control & Troubleshooting

1. Analytical Validation (HPLC/MS):

  • Target Mass: Calculate

    
    .
    
  • Purity Check: Monitor at 254 nm. The 4-amino product usually absorbs strongly.

  • Impurity Flag: A peak with Mass

    
     indicates hydrolysis (2-methyl-4-pyrimidinone). This occurs if solvents are not dry or if the reaction is overheated in air.
    

2. Handling the HCl Salt:

  • Issue: Low yield in Buchwald coupling.

  • Cause: The HCl salt protonates the basic phosphine ligand, deactivating the Pd catalyst.

  • Solution: Perform a "free-base wash" before the reaction: Dissolve salt in water, basify with

    
    , extract with DCM, and evaporate to get the free oil. Use this oil for catalysis.
    

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Application Note.

  • BenchChem. (2025).[5][6][7] Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Technical Support Center.

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols.

  • WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

Sources

preparation of 2-amino-4-substituted-pyrimidines from 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Amino-4-Substituted Pyrimidines from 4-Chloro-2-methylpyrimidine Hydrochloride

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold." Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as enzyme inhibitors, insecticides, and antibiotics.[1] The versatile synthetic handles on the pyrimidine ring, particularly at the C4 position, allow for extensive structural diversification, enabling the fine-tuning of pharmacological properties. This application note provides a comprehensive guide for researchers on the preparation of diverse 2-amino-4-substituted-pyrimidines starting from the commercially available and reactive precursor, 4-Chloro-2-methylpyrimidine hydrochloride.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation discussed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a metal-catalyzed process but rather relies on the intrinsic electronic properties of the pyrimidine ring.[2] The electron-withdrawing nature of the two ring nitrogen atoms renders the carbon atoms, especially at positions C2, C4, and C6, electron-deficient and thus susceptible to nucleophilic attack.[3][4]

The reaction with an amine nucleophile proceeds via a two-step addition-elimination mechanism.[3]

  • Addition Step: The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer-like complex. This step temporarily disrupts the aromaticity of the ring.

  • Elimination Step: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final 4-amino-substituted product.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism on 4-Chloropyrimidine cluster_reactants Reactants cluster_intermediate Meisenheimer-like Complex cluster_products Products Reactants 4-Chloro-2-methylpyrimidine R-NH₂ (Amine) Intermediate Intermediate (Non-aromatic) Reactants:f0->Intermediate Nucleophilic Attack Products 2-Amino-4-substituted-pyrimidine Cl⁻ Intermediate->Products:f0 Elimination of Cl⁻

Caption: Figure 1: S-N-Ar Mechanism on 4-Chloropyrimidine.

Critical Consideration: The Hydrochloride Starting Material

The starting material, 4-Chloro-2-methylpyrimidine hydrochloride, is a salt. This has two key practical implications:

  • Acidity: The pyrimidine ring is protonated. Before it can react, it must be neutralized.

  • Stoichiometry: Any protocol will require at least one equivalent of a base to neutralize the hydrochloride salt in addition to any base needed to quench the HCl generated during the substitution reaction itself. Therefore, a minimum of two equivalents of base is typically required for the reaction to proceed to completion.

Experimental Protocols

Three distinct, validated protocols are presented below, offering flexibility in terms of reaction time, equipment, and environmental considerations.

Protocol 1: Microwave-Assisted Synthesis (High-Throughput)

Microwave-assisted synthesis offers a significant acceleration of reaction times, often reducing multi-hour refluxes to mere minutes.[5][6] This method is ideal for rapid library synthesis and optimization studies.

Microwave_Workflow Figure 2: Microwave Synthesis Workflow A 1. Reagent Preparation B 2. Combine Reactants in Microwave Vial (Pyrimidine HCl, Amine, Base) A->B C 3. Add Anhydrous Propanol B->C D 4. Seal Vial & Irradiate (120-140 °C, 15-30 min) C->D E 5. Cooling & Workup (Disperse in aq. NaHCO₃) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Drying, Concentration, Chromatography) F->G

Caption: Figure 2: Microwave Synthesis Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine 4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq, e.g., 1 mmol, 165 mg).

  • Reagent Addition: Add the desired amine (1.0-1.1 eq) and triethylamine (TEA) (2.2 eq, e.g., 2.2 mmol, 306 µL).

    • Scientist's Note: TEA acts as both the neutralizing agent for the hydrochloride salt and the scavenger for the HCl produced during the reaction.

  • Solvent: Add anhydrous propanol (e.g., 1-2 mL).[6]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120–140 °C for 15–30 minutes.[3][5] Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling, disperse the resulting precipitate or mixture in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[3]

Protocol 2: Acid-Catalyzed Amination in Water (Green Chemistry Approach)

For reactions involving weakly basic nucleophiles like anilines, an acid-catalyzed approach in water provides a cost-effective and environmentally friendly alternative to organic solvents.[7] The reaction rate in water is often higher than in alcoholic solvents.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq) and the desired aniline (1.1 eq).

    • Critical Consideration: This method is generally unsuitable for highly basic aliphatic amines, as they would be fully protonated by the acid, rendering them non-nucleophilic.[8]

  • Solvent and Catalyst: Add deionized water to achieve an approximate concentration of 0.1 M relative to the pyrimidine. Add a catalytic amount of aqueous HCl (0.1 eq).[3]

    • Scientist's Note: While it seems counterintuitive to add acid to a hydrochloride salt, the goal is to maintain a slightly acidic pH to catalyze the substitution with the weakly nucleophilic aniline. The pyrimidine nitrogen atoms are weakly basic and seem to be essential to promote this acid-catalyzed pathway.[7]

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Reactions with meta- and para-substituted anilines are often complete within 6 hours. Monitor by TLC or LC-MS.[3]

  • Workup: After cooling to room temperature, carefully basify the reaction mixture with a saturated aqueous solution of NaHCO₃ or sodium carbonate (Na₂CO₃) until the pH is >8.

  • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. Extract the aqueous filtrate with ethyl acetate to recover any remaining product.

  • Purification: Combine the filtered solid with the extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

Protocol 3: Solvent-Free Thermal Amination

Solvent-free, or "neat," reactions represent a highly efficient and green synthetic route, minimizing solvent waste and often simplifying product isolation. This method is particularly effective for a range of primary and secondary amines.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a condenser, finely grind and mix 4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq).

  • Reagent Addition: Add the substituted amine (1.0 eq) and triethylamine (2.2 eq).[9]

  • Reaction: Heat the reaction mixture to 80–90 °C.[9] The reaction is typically monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Add distilled water to the reaction mixture. The solid product will often precipitate out.

  • Purification: Collect the precipitate by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[9][10]

Data Summary and Comparison

The choice of protocol can significantly impact reaction outcomes. The table below provides a general comparison for guidance.

Parameter Protocol 1: Microwave-Assisted Protocol 2: Acid-Catalyzed (Water) Protocol 3: Solvent-Free Thermal
Typical Nucleophiles Aliphatic & Aromatic AminesAnilines, weakly basic aminesAliphatic & Aromatic Amines
Temperature 120–140 °C[3]80–90 °C80–90 °C[9]
Reaction Time 15–30 minutes[3]2–8 hours4-14 hours[9]
Solvent Propanol, DMF, etc.Water[7]None[10]
Key Reagent Triethylamine (Base)HCl (Catalyst)Triethylamine (Base)
Advantages Extremely fast, high-throughputGreen, low-cost, simple setupHigh atom economy, minimal waste
Limitations Requires specialized equipmentLimited to weakly basic aminesCan be slow, potential for thermal degradation

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient Base: The hydrochloride salt was not fully neutralized, or the generated HCl was not scavenged. 2. Low Temperature: Many SNAr reactions require heat to proceed at a reasonable rate.[3] 3. Inactive Nucleophile: For acid-catalyzed protocols, a highly basic amine may be protonated and non-nucleophilic.[8]1. Ensure at least 2.2 equivalents of base (e.g., TEA) are used for Protocols 1 & 3. 2. Incrementally increase the reaction temperature. For stubborn cases, switch to a higher boiling point solvent like DMF or DMSO. 3. For basic amines, use a base-mediated protocol (1 or 3) instead of the acid-catalyzed method.
Formation of Side Products 1. Hydrolysis: The 4-chloro group can be displaced by water or hydroxide, especially at high temperatures in aqueous or non-anhydrous conditions.[3] 2. Di-substitution: If the amine nucleophile has a second reactive site, it may react further.1. Ensure anhydrous solvents are used for non-aqueous protocols. In the acid-catalyzed water protocol, keep the amount of acid low to minimize competing solvolysis.[7] 2. Use protecting groups on the nucleophile if necessary.
Difficult Product Isolation 1. Product is water-soluble: The product may remain in the aqueous phase during workup. 2. Emulsion during extraction: Solvents and aqueous layers are not separating cleanly.1. After initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions. 2. Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.

References

  • U.S.
  • ResearchGate, "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermedi
  • ACS Publications, "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1," Organic Process Research & Development, .
  • BenchChem, "Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions," .
  • MDPI, "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies," Molecules, .
  • PMC, "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions," .
  • Academia.edu, "An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines," .
  • ResearchGate, "Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF," .
  • Preprints.
  • Synfacts, "N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi," .
  • ARKAT USA, "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines," .
  • Guidechem, "How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ," .
  • PMC, "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19," .
  • Zenodo, "Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi," .
  • Arabian Journal of Chemistry, "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine deriv
  • BenchChem, "Technical Support Center: Optimizing Amin

Sources

catalytic cross-coupling reactions involving 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Catalytic Cross-Coupling of 4-Chloro-2-methylpyrimidine Hydrochloride Subtitle: Overcoming Salt Interference and Optimizing C4-Selectivity in Kinase Inhibitor Synthesis

Executive Summary & Strategic Analysis

The Molecule: 4-Chloro-2-methylpyrimidine hydrochloride (CAS: 116857-04-6) is a critical pharmacophore in medicinal chemistry, serving as the "hinge-binder" scaffold for numerous ATP-competitive kinase inhibitors (e.g., analogs of Pazopanib, Monalizumab intermediates).

The Challenge:

  • The "HCl Tax": The hydrochloride salt form is hygroscopic and acidic. Direct addition to catalytic systems without stoichiometry adjustment leads to immediate consumption of base, protonation of phosphine ligands (deactivating the catalyst), and inconsistent yields.

  • Reactivity Dichotomy: The pyrimidine ring is electron-deficient.[1] The C4-position is highly electrophilic. While this facilitates oxidative addition, it also opens a competitive non-catalytic pathway: Nucleophilic Aromatic Substitution (SNAr).

The Solution: This guide provides protocols specifically engineered to manage the salt form in situ and select catalyst systems that outcompete background SNAr reactions.

Critical Pre-Reaction Logic: The Salt Management System

Before attempting any coupling, you must choose a neutralization strategy. Failure to account for the HCl moiety is the #1 cause of reaction failure with this substrate.

Strategy A: In-Situ Neutralization (Recommended for High-Throughput)

  • Concept: Add exactly 1.0 extra equivalent of base to the reaction mixture.

  • Pros: One-pot, less handling.

  • Cons: Generates water (if using hydroxide/carbonate bases) or salts that may decrease solubility.

Strategy B: Free-Basing Pre-Treatment (Recommended for Scale-Up)

  • Concept: Partition the salt between CH2Cl2 and sat. NaHCO3, separate, dry, and concentrate to isolate the free base oil.

  • Pros: Removes acidic protons completely; protects sensitive ligands (e.g., electron-rich alkylphosphines).

  • Cons: Extra step; the free base is volatile and less stable than the salt.

Visualizing the Workflow

SaltManagement Start Starting Material: 4-Cl-2-Me-Pyrimidine HCl Decision Scale / Sensitivity? Start->Decision RouteA Route A: Small Scale (<1g) In-Situ Neutralization Decision->RouteA High Throughput RouteB Route B: Large Scale (>1g) or Acid-Sensitive Ligand Decision->RouteB Sensitive/Scale-up ActionA Add Base (n+1 equiv) RouteA->ActionA Result Ready for Catalyst Addition ActionA->Result ActionB DCM/NaHCO3 Extraction Isolate Free Base RouteB->ActionB ActionB->Result

Figure 1: Decision matrix for handling the hydrochloride salt prior to catalytic coupling.

Application Note: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Coupling with aryl/heteroaryl boronic acids. Mechanism: The electron-deficient pyrimidine facilitates rapid oxidative addition. The rate-limiting step is often transmetallation.

Optimized Protocol
ComponentRecommendationRationale
Catalyst Pd(PPh3)4 (5 mol%)Robust, inexpensive standard. The high reactivity of the C4-Cl bond makes exotic precatalysts (like Pd-G3/G4) unnecessary unless the boronic acid is sterically hindered.
Ligand Triphenylphosphine (in catalyst)Sufficient for unhindered substrates. Use XPhos if the boronic acid is ortho-substituted.
Solvent Dioxane : H2O (4:1) The water is critical for dissolving the inorganic base and activating the boronic acid.
Base Na2CO3 (3.0 equiv)Crucial: 1.0 equiv neutralizes the HCl salt; 2.0 equiv drive the Suzuki cycle.
Temp 90 °CPyrimidines are thermally stable; high temp ensures complete conversion.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial.

  • Reagent Charge: Add 4-Chloro-2-methylpyrimidine HCl (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Na2CO3 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane and degassed water (4:1 ratio). Concentration should be ~0.2 M.

  • Degassing: Sparge with Argon/Nitrogen for 10 minutes. Note: Oxygen inhibition is common; do not skip.

  • Catalyst: Add Pd(PPh3)4 (0.05 equiv) quickly under inert flow.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (Microwave, 20 min).

  • Workup: Cool, dilute with EtOAc, wash with water x2, brine x1. Dry over Na2SO4.

Application Note: Buchwald-Hartwig Amination (C-N Bond)[2][3]

Objective: Coupling with primary or secondary amines. Critical Insight: You are fighting a war between Catalytic Amination (Path A) and Nucleophilic Aromatic Substitution (SNAr) (Path B).

  • Path A (Pd): Works for anilines and weak nucleophiles.

  • Path B (SNAr): Occurs spontaneously with aliphatic amines at high heat, often leading to mixtures if Pd is inefficient.

Reaction Pathway Diagram

BuchwaldPathways Substrate 4-Chloro-2-methylpyrimidine PdCycle Pd-Catalyzed (Buchwald) Requires: Base, Ligand Substrate->PdCycle Preferred for Anilines SnAr S_NAr (Background) Requires: Heat, Nucleophilic Amine Substrate->SnAr Competes with Alkyl Amines Amine Amine (HNR2) Amine->PdCycle Amine->SnAr Product C4-Aminated Product PdCycle->Product SnAr->Product

Figure 2: Competitive pathways. For alkyl amines, SNAr may dominate. For anilines, Pd catalysis is required.[2]

Optimized Protocol (Anilines/Weak Nucleophiles)
ComponentRecommendationRationale
Catalyst Pd2(dba)3 (2 mol%)Source of Pd(0).[3]
Ligand BrettPhos or XPhos (4-6 mol%)BrettPhos is superior for primary amines; XPhos for secondary. These bulky ligands prevent catalyst poisoning by the pyrimidine nitrogens.
Base Cs2CO3 (3.0 equiv)Weaker than NaOtBu, preventing hydrolysis of the chloropyrimidine to hydroxypyrimidine (a common dead-end byproduct).
Solvent t-BuOH or Dioxane t-BuOH often accelerates Pd-catalyzed amination.

Procedure Notes:

  • Stoichiometry: Use 3.0 equiv of Cs2CO3 to handle the HCl salt and the coupling.

  • Temperature: 100 °C.

  • Order of Addition: If using free-base amine, mix amine + base + substrate first, then add catalyst/ligand solution.

Application Note: Sonogashira Coupling (C-C Alkynyl)

Objective: Coupling with terminal alkynes. Challenge: Copper-mediated homocoupling of the alkyne (Glaser coupling) and catalyst poisoning by the HCl salt.

Optimized Protocol
ComponentRecommendationRationale
Catalyst Pd(PPh3)2Cl2 (5 mol%)Standard Pd(II) source reduced in situ.
Co-Catalyst CuI (2 mol%)Activates the alkyne. Keep loading low to minimize homocoupling.
Base Et3N (Excess, used as solvent/co-solvent)Acts as both base and solvent. The HCl salt will form Et3N·HCl precipitate immediately; ensure vigorous stirring.
Solvent THF / Et3N (1:1) Maintains solubility of the organic components while precipitating the salt.

Procedure:

  • Dissolve 4-Chloro-2-methylpyrimidine HCl in THF/Et3N (1:1).

  • Wait 5 mins: Allow the Et3N to neutralize the HCl salt (white smoke/precipitate may form).

  • Add CuI and Pd catalyst.[3]

  • Add Alkyne (slow addition helps prevent homocoupling).

  • Heat to 60-80 °C under Argon.

Troubleshooting & Expert Tips

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst PoisoningThe HCl salt likely protonated the phosphine ligand. Solution: Free-base the starting material before the reaction (See Section 2).
Hydrolysis Product (OH instead of Cl) Water/Hydroxide Attack4-chloropyrimidines are sensitive to hydrolysis. Solution: Switch from hydroxide bases (KOH) to carbonate (Cs2CO3) or phosphate (K3PO4) and use anhydrous solvents.[3]
Homocoupling (in Suzuki) Oxidative CouplingOxygen presence. Solution: Degas solvents more rigorously (freeze-pump-thaw is best).
Black Precipitate (Pd Black) Catalyst DecompositionLigand is detaching.[2] Solution: Increase Ligand:Pd ratio to 2:1 or use a Palladacycle precatalyst (e.g., XPhos Pd G2).

References

  • BenchChem. (2025).[4][3][5] Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][4][6][2][3][7][8][9] Chemical Reviews. Retrieved from

Sources

Application Note: Scale-Up Synthesis and Handling of 4-Chloro-2-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methylpyrimidine is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals (e.g., kinase inhibitors, antivirals) and agrochemicals. While the free base (4-chloro-2-methylpyrimidine) is often isolated as a low-melting solid or oil (mp 35–36 °C), it exhibits significant volatility and susceptibility to hydrolysis upon storage.[1]

This Application Note details the scale-up synthesis of the hydrochloride salt form (4-Chloro-2-methylpyrimidine[1]·HCl). Converting the free base to the hydrochloride salt significantly enhances thermal stability, reduces volatility, and facilitates easier handling during solid-phase dispensing. This guide focuses on the critical process parameters (CPPs) required to manage the highly exothermic chlorination step and the subsequent "inverse quench" safety protocols necessary at scales >100g.

Critical Process Parameters & Safety (The "Why")

The Thermal Hazard: POCl₃ Quenching

The primary safety bottleneck in this synthesis is the removal and quenching of Phosphorus Oxychloride (POCl₃).

  • Hazard: Hydrolysis of POCl₃ is violently exothermic.

  • Scale-Up Risk: On a milligram scale, adding water to the reaction mixture is manageable. On a kilogram scale, this can lead to thermal runaway and explosion.

  • Solution: Inverse Quench. The reaction mixture (or concentrated residue) must be added slowly into a large volume of ice/water, never the reverse.

Stability of the Intermediate

The 4-chloro substituent is an electrophile activated for Nucleophilic Aromatic Substitution (SNAr).

  • Hydrolysis Risk: In the presence of moisture and heat (during workup), the chloro group can revert to the hydroxyl group (starting material), reducing yield.

  • Mitigation: The workup must be kept cold (<10 °C) and pH-controlled.[1][2]

Synthesis Strategy & Workflow

The synthesis proceeds via the chlorination of 2-methyl-4(3H)-pyrimidinone (also known as 2-methyl-4-hydroxypyrimidine) using POCl₃, followed by isolation of the free base and immediate conversion to the hydrochloride salt under anhydrous conditions.[1]

Diagram 1: Process Workflow

SynthesisWorkflow Start Start: 2-methyl-4-hydroxypyrimidine Rxn Chlorination (POCl3, Reflux, 80-100°C) Start->Rxn + POCl3 Distill Distillation (Remove excess POCl3) Rxn->Distill Completion Quench Inverse Quench (Pour into Ice/Water) Distill->Quench Residue Extract Extraction (DCM or EtOAc) Quench->Extract pH adjust Salt Salt Formation (HCl in EtOAc/Ether) Extract->Salt Dry Organic Phase Final Final Product: 4-Chloro-2-methylpyrimidine HCl Salt->Final Crystallization

Caption: Linear workflow for the conversion of hydroxypyrimidine to the chloropyrimidine HCl salt.

Detailed Experimental Protocol (Scale: 100g Input)

Reagents:

  • 2-Methyl-4-hydroxypyrimidine (Start Material): 100 g (0.91 mol)

  • Phosphorus Oxychloride (POCl₃): 420 mL (Excess serves as solvent)

  • Triethylamine or N,N-Dimethylaniline (Catalyst/Base): ~50 mL

  • Ethyl Acetate (EtOAc): Solvent for extraction and salting

  • HCl (4N in Dioxane or EtOAc): For salt formation

Step 1: Chlorination[1][3][4]
  • Setup: Equip a 2L jacketed reactor (or 3-neck round bottom flask) with a mechanical stirrer, reflux condenser, and a caustic scrubber (to trap HCl gas).

  • Addition: Charge 100 g of 2-Methyl-4-hydroxypyrimidine.

  • Solvent: Add 420 mL POCl₃. Note: The reaction is endothermic initially but becomes exothermic upon heating.[1]

  • Catalyst: Add 50 mL of base (e.g., Triethylamine) dropwise at <10°C if possible to minimize initial fuming.

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C). Maintain reflux for 2–5 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (EtOAc/Hexane) or HPLC until starting material is <1%.

Step 2: Workup (The Critical Safety Step)
  • Concentration: Cool the mixture to 50°C. Distill off excess POCl₃ under reduced pressure. Do not distill to dryness ; leave a stirrable oil.

    • Reasoning: Reducing the volume of POCl₃ significantly lowers the exotherm during the water quench.

  • Inverse Quench:

    • Prepare a separate vessel with 1 kg of crushed ice/water.

    • Slowly pour the concentrated reaction residue into the vigorously stirred ice water.

    • Temperature Limit: Maintain internal temperature <20°C.

  • Neutralization: Carefully adjust pH to ~7–8 using 50% NaOH or solid NaHCO₃.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 300 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

Step 3: Hydrochloride Salt Formation

Note: Do not evaporate the organic solvent completely to an oil if you want high purity. Proceed directly to salt formation from the dry organic layer.

  • Salting: Cool the dry Ethyl Acetate solution to 0–5 °C.

  • Acid Addition: Slowly add 4N HCl in Ethyl Acetate (or HCl gas) with stirring.

  • Crystallization: The hydrochloride salt will precipitate as a white to pale yellow solid.

  • Filtration: Filter the solid under nitrogen (to prevent moisture absorption).

  • Washing: Wash the cake with cold Ethyl Acetate or Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C.

Expected Yield: ~55–75% (molar yield). Appearance: White to pale yellow crystalline solid.[1]

Safety Logic: The Quenching Decision Tree

The following diagram illustrates the decision-making process required to prevent thermal runaway during the workup phase.

SafetyLogic CheckPOCl3 Step 1: Check Excess POCl3 Distill Distill off Excess POCl3 CheckPOCl3->Distill Large Excess QuenchMethod Step 2: Choose Quench Method CheckPOCl3->QuenchMethod Minimal Excess Distill->QuenchMethod DirectQuench STOP: High Explosion Risk AddWaterToRxn Add Water to Reaction? (Standard Quench) QuenchMethod->AddWaterToRxn AddRxnToWater Add Reaction to Water? (Inverse Quench) QuenchMethod->AddRxnToWater Runaway Thermal Runaway Hazard AddWaterToRxn->Runaway Violent Exotherm Safe Safe Workup Proceed AddRxnToWater->Safe Controlled Hydrolysis

Caption: Decision tree emphasizing the necessity of Inverse Quench for POCl3 reactions.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identification Conforms to Structure1H NMR / IR
Assay (HPLC) ≥ 98.0%C18 Column, ACN/Water
Melting Point > 120 °C (Decomposes) *Capillary Method
Water Content ≤ 0.5%Karl Fischer

*Note: The free base melts at 35–36°C; the HCl salt has a significantly higher melting point but may sublime or decompose depending on the solvate form.

Handling and Storage

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen).

  • Stability: Unlike the free base, which can darken and degrade at room temperature, the HCl salt is stable for months if kept dry and cool (2–8°C).

  • Corrosivity: The salt is acidic. Use glass-lined or Hastelloy equipment for large-scale handling; avoid lower-grade stainless steel if moisture is present.[1]

References

  • Synthesis of 4-chloro-2-methylpyrimidine (Patent CN110372602A). Google Patents.[1]

  • Antiviral Agent Synthesis (Patent EP1422218B1).Describes the specific conversion to the HCl salt (Paragraph [0342]).
  • Process for producing 4-chloro-2-methylthiopyrimidines (Patent JP2006076970A). Google Patents.[1]

  • 4-Chloro-2-methylpyrimidine Compound Summary. PubChem. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. National Institutes of Health (NIH).[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Chloro-2-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Chloro-2-methylpyrimidine. The following sections offer solutions to common challenges and answers to frequently asked questions, ensuring both high yield and purity in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the predominant synthetic pathway for preparing 4-Chloro-2-methylpyrimidine?

The most common and industrially relevant method for synthesizing 4-Chloro-2-methylpyrimidine is through the chlorination of its corresponding hydroxyl precursor, 2-methyl-4-hydroxypyrimidine (which may exist in its tautomeric form, 2-methylpyrimidin-4(3H)-one). This transformation is typically achieved using a potent chlorinating agent.

Q2: What is the role of phosphorus oxychloride (POCl₃) and why is it so commonly used?

Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for converting hydroxypyrimidines to their chloro-derivatives.[1] Its primary function is to replace the hydroxyl group at the C4 position of the pyrimidine ring with a chlorine atom. POCl₃ is highly effective and often used in excess, serving as both the reagent and the solvent.[1] This drives the reaction to completion.

Q3: Why is an organic base, such as triethylamine (TEA) or N,N-Dimethylaniline, often included in the reaction?

The addition of a tertiary amine base like triethylamine, N,N-diisopropylethylamine (DIPEA), or N,N-Dimethylaniline can significantly accelerate the reaction.[1][2] The base serves two primary functions:

  • Acid Scavenger: The chlorination reaction generates acidic byproducts like hydrochloric acid (HCl) and phosphoric acid. The organic base neutralizes these acids, preventing potential side reactions or degradation of the starting material and product.

  • Activation: The base can react with the hydroxypyrimidine to form a more reactive intermediate (a pyridinium salt), which is more susceptible to nucleophilic attack by the chloride from POCl₃.

Q4: What are the most critical experimental parameters to control for maximizing yield?

To achieve optimal yields, careful control of the following parameters is essential:

  • Temperature: The reaction temperature influences both the rate and selectivity. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote the formation of byproducts.[1] A common temperature range is between 25-100 °C, often at reflux.[2]

  • Reagent Purity and Stoichiometry: The purity of the 2-methyl-4-hydroxypyrimidine is crucial. Using an appropriate excess of POCl₃ ensures the reaction proceeds to completion. The ratio of the organic base to the starting material also needs to be optimized.[2]

  • Moisture Control: All reagents and glassware must be scrupulously dry. POCl₃ reacts violently with water, and any moisture present will consume the reagent and can lead to the hydrolysis of the desired product back to the starting material.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.

Q5: How can I effectively monitor the reaction's progress?

Monitoring the consumption of the starting material is key to preventing the formation of degradation byproducts from prolonged reaction times.[1] The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and sensitive monitoring, allowing for precise determination of reaction completion.[3][4]

Q6: What are the primary safety concerns when performing this reaction?

The reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic Bases (TEA, DIPEA, etc.): These are often flammable and can be corrosive and irritating.

  • Quenching: The workup procedure, which involves quenching the excess POCl₃, is highly exothermic and must be performed with extreme caution by slowly adding the reaction mixture to ice water.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Chloro-2-methylpyrimidine.

Problem 1: Low or No Product Formation

Your reaction has been running for the specified time, but analysis (TLC/LC-MS) shows a significant amount of starting material remaining.

Diagnostic Workflow

start Low or No Product Formation check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_temp_time Were reaction temperature and time sufficient? check_moisture->check_temp_time Yes solution_moisture Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run under N2 or Ar. check_moisture->solution_moisture No check_activation Was an activating base used? check_temp_time->check_activation Yes solution_temp_time Solution: Increase reaction temperature or prolong reaction time. Monitor via TLC/LC-MS. check_temp_time->solution_temp_time No solution_activation Solution: Add a tertiary amine (e.g., TEA, DIPEA) to accelerate the reaction. check_activation->solution_activation No

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions
  • Cause A: Moisture Contamination

    • Explanation: Water reacts with POCl₃, inactivating it. It can also hydrolyze the product back to the starting material.

    • Solution: Ensure all glassware is oven or flame-dried before use. Use anhydrous grade solvents and reagents. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[1]

  • Cause B: Incomplete Reaction

    • Explanation: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.

    • Solution: Consider increasing the reaction temperature, for example, by moving from room temperature to a gentle reflux.[2] Extend the reaction time and continue to monitor progress every 1-2 hours until the starting material is consumed.

  • Cause C: Insufficient Activation

    • Explanation: Some batches of 2-methyl-4-hydroxypyrimidine may be less reactive.

    • Solution: The addition of a tertiary amine base such as triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[1][2] The base activates the substrate, making the hydroxyl group a better leaving group.

Problem 2: Final Product is Contaminated with Starting Material (Hydroxypyrimidine)

The reaction appeared to go to completion, but after workup and isolation, the final product contains a significant amount of the 2-methyl-4-hydroxypyrimidine starting material.

  • Cause: Hydrolysis During Workup

    • Explanation: The chlorinated product is susceptible to hydrolysis, especially in the presence of acid, which is generated during the quenching of excess POCl₃. If the quench and subsequent neutralization are not performed quickly and at a low temperature, the product can revert to the starting material.

    • Solution: The workup must be performed carefully. The reaction mixture should be cooled and then added slowly to a vigorously stirred mixture of crushed ice or ice-water.[2] This dissipates the heat from the exothermic quench. Immediately following the quench, the aqueous solution should be neutralized with a base like saturated sodium bicarbonate solution until the pH is neutral.[2] The product should then be promptly extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).[2]

Problem 3: The Isolated Product is a Dark Oil or Tarry Solid

The crude product is dark and non-crystalline, making purification difficult.

  • Cause A: Residual POCl₃ or Phosphoric Acids

    • Explanation: Incomplete removal of excess POCl₃ or its hydrolysis byproducts (phosphoric acids) can lead to a dark, syrupy product.

    • Solution: Before quenching, it is highly advisable to remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[2] This significantly reduces the exothermicity of the quench and minimizes the formation of acidic byproducts.

  • Cause B: Byproduct Formation

    • Explanation: High reaction temperatures or excessively long reaction times can lead to the formation of colored, polymeric byproducts.

    • Solution: Optimize the reaction temperature and time by careful monitoring.[1] If the crude product is still impure, purification via silica gel column chromatography may be necessary. A typical eluent system would be a mixture of hexane and ethyl acetate.[5]

Experimental Protocols & Data

General Reaction Workflow

The synthesis follows a clear and logical progression from starting materials to the purified final product.

A 1. Reagent Setup (Anhydrous Conditions) B 2. Chlorination Reaction (POCl₃, Base, Heat) A->B C 3. POCl₃ Removal (Vacuum Distillation) B->C D 4. Quenching (Slow addition to Ice) C->D E 5. Neutralization & Extraction (Bicarbonate, Organic Solvent) D->E F 6. Purification (Drying, Concentration, Crystallization) E->F G Final Product: 4-Chloro-2-methylpyrimidine HCl F->G

Caption: Standard workflow for 4-Chloro-2-methylpyrimidine synthesis.

Exemplary Protocol

This protocol is a synthesis of methodologies described in the literature, particularly patent CN110372602A, which provides several high-yield examples.[2]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, disperse 2-methyl-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5-10 eq by weight).

  • Cooling: Cool the slurry to 5-10 °C in an ice bath.

  • Base Addition: Add the selected organic base (e.g., Triethylamine, ~0.5-0.7 eq by weight) dropwise via the dropping funnel. The addition is exothermic, so maintain the temperature below 20 °C.[2]

  • Reaction: After the addition is complete, slowly heat the mixture to the target temperature (e.g., reflux at 85-100 °C) and maintain for 2-5 hours.[2] Monitor the reaction by TLC or LC-MS.

  • POCl₃ Removal: Once the starting material is consumed, cool the mixture to room temperature. Remove the majority of the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and carefully pour the concentrated residue into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10x the weight of the starting residue).

  • Workup: Stir the quenched mixture for approximately 1 hour. Neutralize the aqueous slurry to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate.[2] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: The product can be further purified by recrystallization or column chromatography if necessary to yield 4-Chloro-2-methylpyrimidine. The hydrochloride salt can be prepared by treating a solution of the free base with HCl.

Data Summary: Influence of Organic Base on Yield

The choice of organic base can have a notable impact on the reaction conditions and final yield. The following data is adapted from examples provided in patent CN110372602A.[2]

Organic BaseReagent Ratio (Start:POCl₃:Base by wt)Temp (°C)Time (h)Reported Yield (%)
Triethylamine1 : 3.75 : 0.525289.0%
Pyridine1 : 4.2 : 0.48100377.9%
N,N-Dimethylaniline1 : 6 : 0.8585485.6%
DIPEA1 : 5 : 145591.6%

References

  • CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
  • Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere. Retrieved from [Link]

  • Dymshits, V. A., et al. (2018). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Scientific and Technical Journal of Information Technologies, Mechanics and Optics. Retrieved from [Link]

  • Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. Retrieved from [Link]

  • Talawar, M. B., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Retrieved from [Link]

  • Reddy, D. R., et al. (2024). Synthesis and anti-bacterial activity of barbituric acid derivatives. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • JP2006076970A. (2006). Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.
  • Shandong Jincheng Pharmaceutical Group Co Ltd. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka. Retrieved from [Link]

  • Noolvi, M. N., et al. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ResearchGate. Retrieved from [Link]

  • Mandl, A. P. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • Kalogirou, A.S., & Koutentis, P.A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank. Retrieved from [Link]

  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-2-methylpyrimidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Introduction: The Criticality of Moisture & Stoichiometry

Welcome to the technical guide for the chlorination of 2-methyl-4(3H)-pyrimidinone (also known as 4-hydroxy-2-methylpyrimidine). While the conversion of a hydroxy-pyrimidine to a chloro-pyrimidine using phosphorus oxychloride (


) is a staple of heterocyclic chemistry, the specific synthesis of the hydrochloride salt  introduces unique stability and purification challenges.

This guide moves beyond standard recipes to address the why and how of failure modes. The primary antagonists in this synthesis are competitive nucleophilic attacks (leading to dimers) and hydrolytic reversion (leading to yield loss).

Module 1: The Reaction Phase (Chlorination)[1][2]

The Chemistry

The reaction typically utilizes


 as both solvent and reagent, often catalyzed by a tertiary amine (e.g., 

-Dimethylaniline or Triethylamine). This forms a highly reactive Vilsmeier-Haack type intermediate (phosphorodichloridate species), which activates the C4-position for nucleophilic attack by chloride ions.
Key Side Reaction: The "Red Dimer"

Symptom: The reaction mixture turns deep orange or red; LCMS shows a mass of


.
Impurity: Bis(2-methylpyrimidin-4-yl) ether.

Mechanism: This is a classic "starting material attacks product" scenario. If the concentration of the active chloro-product builds up while unreacted hydroxy-starting material is still present (and deprotonated), the hydroxy-pyrimidine acts as a nucleophile, displacing the chloride you just installed.

Troubleshooting Protocol:

  • Q: How do I prevent dimer formation?

    • A: Kinetics Control. Ensure rapid activation of the starting material. Do not add the base (catalyst) all at once if the reaction is already hot.

    • A: Stoichiometry. Use a sufficient excess of

      
       (typically 3–5 equivalents) to ensure the starting material reacts with phosphorus species faster than it reacts with the product.
      
    • A: Temperature. Avoid prolonged heating at reflux if conversion is stalled. Higher temperatures favor the bimolecular dimerization over the unimolecular chloride substitution.

Key Side Reaction: Incomplete Activation

Symptom: Starting material persists despite reflux. Cause: "Wet"


. Phosphorus oxychloride degrades rapidly in moist air to phosphoric acid and HCl. Phosphoric acid is not a chlorinating agent and will actually inhibit the reaction by protonating the base catalyst.
Validation:  Check the refractive index or boiling point of your 

stock. If it fumes excessively white smoke upon opening, it may be hydrolyzed.

Module 2: Quenching & Workup (The Danger Zone)

The Hydrolysis Trap

Symptom: Loss of product during workup; reappearance of starting material peak in HPLC. Chemistry: 4-Chloropyrimidines are electron-deficient. In the presence of hot aqueous acid (generated during the


 quench), water attacks the C4 position, displacing the chloride and reverting to the hydroxy-pyrimidine.

Q: What is the safest quenching protocol?

  • Technique: Inverse Quench. Never add water to the reaction mixture. Slowly pour the reaction mixture into a rapidly stirred slurry of ice/water or ice/alkali (sodium carbonate).

  • Temperature: Keep the quench temperature <10°C. Hydrolysis rates increase exponentially with temperature.

  • pH Control: Neutralize quickly. While the HCl salt is the target, sitting in highly concentrated, hot phosphoric/hydrochloric acid soup promotes degradation. Isolate the free base first, then form the salt in a controlled anhydrous environment.

The "O-Alkylated" Impurity

Symptom: New peak with M+14 (Methyl) or M+28 (Ethyl) shift. Cause: Quenching with alcohols (Methanol/Ethanol). Mechanism: If you quench the excess


 with alcohol to "tame" the exotherm, you generate alkoxides or active alkyl-chlorides. The pyrimidine nitrogen or the 4-position can be alkylated.[1][2]
Rule:  Avoid alcoholic quenches for this specific substrate unless temperature is strictly controlled (<0°C).

Module 3: HCl Salt Formation

Symptom: Product is a sticky gum or hygroscopic paste instead of a white solid. Cause: Trapped inorganic salts or excess water.

Protocol for High-Purity Salt:

  • Isolate Free Base: Extract the quenched reaction (pH ~7-8) into Dichloromethane (DCM) or Ethyl Acetate. Dry thoroughly over

    
    .
    
  • Salt Formation: Dissolve the free base in anhydrous solvent (Diethyl ether or Dioxane).

  • Acid Addition: Add anhydrous HCl (4M in Dioxane) dropwise at 0°C.

    • Note: Do not use aqueous HCl. Water will trap inside the crystal lattice, creating a hygroscopic mess that hydrolyzes over time.

Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways SM Starting Material (4-Hydroxy-2-methylpyrimidine) Inter Activated Intermediate (Phosphorodichloridate) SM->Inter Activation Dimer Impurity: Dimer (Bis-pyrimidine ether) SM->Dimer Nucleophilic Attack (Slow Addition/Low POCl3) POCl3 POCl3 + Base POCl3->Inter Product Product (Free Base) 4-Chloro-2-methylpyrimidine Inter->Product Cl- Substitution Salt Target: HCl Salt Product->Salt Anhydrous HCl Product->Dimer Couples with SM Hydrolysis Impurity: Hydrolysis (Reversion to SM) Product->Hydrolysis Aq. Acid/Heat (Bad Quench)

Caption: Kinetic competition between chlorination (Green path) and dimerization/hydrolysis (Red paths).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Red/Orange Color + Dimer Mass CheckLCMS->Result2 Result3 Product Reverts to SM during workup CheckLCMS->Result3 Fix1 Action: Dry Reagents. Increase POCl3 equivalents. Check Catalyst. Result1->Fix1 Fix2 Action: Faster reagent addition. Lower Temp. Avoid basic pH accumulation. Result2->Fix2 Fix3 Action: Inverse Quench (Ice). Keep T < 10°C. Rapid Extraction. Result3->Fix3

Caption: Diagnostic workflow for common synthesis failures.

Summary of Impurity Data

Impurity TypeOriginDetection (LCMS)Prevention Strategy
Starting Material Incomplete reaction or HydrolysisM+1 (111.1)Dry reagents; Inverse quench into ice.
Dimer SM attacking Product2M-HCl (200-205 range)Excess

; Avoid stalling reaction at intermediate temps.
Phosphates Incomplete Hydrolysis of

adducts
Variable (High Mass)Ensure quench is sufficiently long (but cold) to break P-O bonds.
O-Alkyl Alcohol QuenchM+15 (Methyl) / M+29 (Ethyl)Use water/ice quench; Avoid alcohols during workup.

References

  • Process for producing 4-chloro-2-methylthiopyrimidines. (Describes the analogous chlorination conditions, stoichiometry, and quenching protocols for methyl-substituted pyrimidines). Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. (Detailed analysis of POCl3 stoichiometry and thermal safety). National Institutes of Health (PMC). Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. (Mechanism of POCl3 activation and side reactions with nucleophiles). RSC Advances. Available at: [Link]

  • Synthesis and properties of CF3-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (Specific workup protocols for 4-chloro-2-methylpyrimidine derivatives to avoid hydrolysis). Journal of Fluorine Chemistry. Available at: [Link]

Sources

common impurities in 4-Chloro-2-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-methylpyrimidine Hydrochloride

Status: Active Senior Scientist: Dr. A. Chen Last Updated: March 2026

Introduction: The Criticality of the C4-Position

Welcome to the technical support hub for 4-Chloro-2-methylpyrimidine hydrochloride (CAS: 4990-94-7 / Free base: 4994-86-9). This compound is a linchpin intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).

The Core Challenge: The chlorine atom at the C4 position is highly electrophilic, designed for nucleophilic aromatic substitution (


). However, this same reactivity makes the compound inherently unstable. It relentlessly seeks to revert to its thermodynamically stable precursor, 2-methyl-4-hydroxypyrimidine , upon exposure to atmospheric moisture.

This guide moves beyond basic datasheets to address the causality of impurities and the systems required to control them.

Module 1: Impurity Profiling & Identification

User Question: "I see a recurring unknown peak at RRT 0.2-0.3 in my HPLC chromatograms. What is it?"

Technical Diagnosis: In 90% of cases, this early-eluting peak is Impurity A (The Hydrolytic Degradant) . Because the pyrimidine ring is electron-deficient, the C-Cl bond is labile. Below is the definitive impurity profile for this molecule.

Table 1: Common Impurity Specifications
Impurity IDChemical NameOriginPolarityRelative Retention Time (RRT)*
Target 4-Chloro-2-methylpyrimidine API Intermediate Non-Polar 1.00
Impurity A 2-Methyl-4(3H)-pyrimidinone (or 2-methyl-4-hydroxypyrimidine)Hydrolysis / Unreacted Starting MaterialHighly Polar~0.25 (Fronting peak)
Impurity B Bis(2-methylpyrimidin-4-yl) etherDimerization (Reaction of Target + Impurity A)Non-Polar~1.2 - 1.4
Impurity C Phosphoric acid estersResidual POCl3 byproductsPolar< 0.1 (Solvent front)

*Note: RRT values are approximate based on a standard C18 Reverse Phase method (Water/ACN).

Module 2: Reaction Mechanism & Control Pathways

User Question: "My reaction conversion is high, but the purity drops during workup. Why?"

Senior Scientist Note: The synthesis typically involves chlorinating 2-methyl-4-hydroxypyrimidine with Phosphorus Oxychloride (


). The danger zone is the quenching step . If the reaction mixture is quenched into water without strict temperature control, the local acid concentration spikes, catalyzing the hydrolysis of your newly formed product back to the starting material.
Visualizing the Impurity Cycle

The following diagram illustrates the "Hydrolytic Loop" that ruins batches.

G Start Starting Material (2-Methyl-4-hydroxypyrimidine) Inter Phosphorylated Intermediate Start->Inter Activation POCl3 Reagent: POCl3 (Excess) POCl3->Inter Product TARGET PRODUCT (4-Chloro-2-methylpyrimidine) Inter->Product Chlorination (Reflux) Product->Start Hydrolysis (Moisture/Acid) MAJOR FAILURE MODE Dimer Impurity B (Dimer/Ether) Product->Dimer Reaction with Start Material

Caption: The "Hydrolytic Loop" (Red Arrow) shows how moisture reverts the target product back to the starting material.

Module 3: Troubleshooting Synthesis & Workup

Q1: How do I prevent the formation of Impurity B (The Dimer)?

  • Cause: Impurity B forms when the target product reacts with unreacted starting material (Impurity A) under basic conditions or high heat.

  • Solution: Ensure complete conversion of the starting material before quenching. Use a slight excess of

    
     (1.5 - 2.0 eq) to drive the equilibrium fully to the chloride.
    

Q2: The product turns yellow/brown upon drying. Is it degrading?

  • Cause: This indicates acid-catalyzed degradation. The HCl salt is hygroscopic; absorbed water reacts with the salt to release HCl gas, which creates an autocatalytic degradation cycle.

  • Protocol:

    • Wash the organic extract with saturated

      
       to remove all traces of acid before solvent evaporation.
      
    • Store the final HCl salt in a desiccator.

Module 4: Analytical Method (HPLC) Guide

User Question: "The hydroxy impurity (Impurity A) co-elutes with the solvent front. How do I retain it?"

Methodology: Standard C18 columns often fail to retain the highly polar hydroxy-pyrimidine. You must use ion-pairing or high-aqueous conditions.

Recommended Protocol:

  • Column: C18 end-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to retain Impurity A).

    • 5-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60% B.

  • Detection: UV @ 254 nm.

Self-Validating Check: Inject a sample of pure 2-methyl-4-hydroxypyrimidine. If it elutes before 2.0 minutes (void volume), your equilibration time is insufficient, or the column phase has collapsed.

Module 5: Storage & Stability FAQs

Q: Can I store the solution in Methanol? A: NO.

  • Reason: Methanol is a nucleophile. Over time (even at 4°C), methanol will attack the C4-Cl bond, forming 4-methoxy-2-methylpyrimidine (methanolysis).

  • Correct Solvent: Use non-nucleophilic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) for short-term solution storage.

Q: What is the shelf life at Room Temperature? A: < 48 Hours (if exposed to air).

  • The HCl salt will absorb moisture and turn into a paste.

  • Requirement: Store at -20°C under Argon/Nitrogen atmosphere.

References

  • Synthesis & Chlorination Protocol

    • Method for producing 4-chloro-2-methylthiopyrimidines (Analogous chemistry).[4][5] JP2006076970A. (2006). Describes the critical role of solvent choice and base in POCl3 chlorination.

  • Impurity Characterization (Hydrolysis)

    • Stability of 2-(Chloromethyl)pyrimidine hydrochloride.[6][7] BenchChem Technical Guide. (2025).[7][8] Details the hydrolysis pathway of chloropyrimidines in protic solvents.

  • Physical Properties & Safety

    • 4-Chloro-2-methylpyrimidine Compound Summary. PubChem CID 424447.[8] National Library of Medicine.

  • Analytical Method Grounding

    • Separation of Chloropyrimidine Derivatives.[4][9][10][11] SIELC Technologies Application Note. Highlights the necessity of acidic buffers for pyrimidine separation.

Sources

optimizing solvent conditions for 4-Chloro-2-methylpyrimidine hydrochloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Solvent System Optimization & Troubleshooting for 4-Chloro-2-methylpyrimidine Hydrochloride[1]

Introduction: The "Salt Tax" in Process Chemistry

Welcome to the technical support center. You are likely here because 4-Chloro-2-methylpyrimidine hydrochloride (CAS: 4994-86-9) is behaving differently than its free-base counterparts.[1]

This scaffold is a critical intermediate for kinase inhibitors and agrochemicals. However, the hydrochloride (HCl) salt form introduces a specific thermodynamic penalty—what we call the "Salt Tax." Before the pyrimidine ring can participate in Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling, the lattice energy of the salt must be broken, and the HCl must be neutralized.

This guide optimizes your solvent conditions to pay this "tax" efficiently without compromising yield.

Module 1: Solubility & The Salt Factor

The Core Problem: The HCl salt is highly polar and crystalline. It is insoluble in standard non-polar organic solvents (Toluene, DCM, Hexanes), leading to heterogeneous "slurries" that suffer from poor mass transfer and localized hot spots.

Solvent Selection Matrix
Solvent ClassExamplesSolubility (HCl Salt)Reaction SuitabilityRecommendation
Dipolar Aprotic DMF, NMP, DMSOHigh Excellent for

.[1] Good for Pd-coupling if degassed.[1][2]
Primary Choice for homogeneous reactions.
Protic MeOH, EtOH, iPrOHModerate Good for

(reflux). Risk of solvolysis (ether formation).
Use only with nucleophiles stronger than the solvent.
Non-Polar Toluene, DioxaneNil Poor (Slurry). Requires Phase Transfer Catalysis (PTC).Avoid unless using a biphasic Suzuki system.
Green Alternatives 2-MeTHF, EtOAcLow Poor solubility.Requires in situ free-basing (see Protocol A).[1]
Visual Workflow: Breaking the Salt Lattice

SaltStrategy Start Start: 4-Cl-2-Me-Pyrimidine HCl SolventCheck Check Solvent System Start->SolventCheck Polar Polar Aprotic (DMF/DMSO) SolventCheck->Polar High Solubility NonPolar Non-Polar (Toluene/Dioxane) SolventCheck->NonPolar Insoluble Homogeneous Homogeneous Solution Direct Reaction Polar->Homogeneous Heterogeneous Heterogeneous Slurry (Mass Transfer Issue) NonPolar->Heterogeneous Action1 Add Organic Base (DIPEA) to release free base Homogeneous->Action1 S_NAr Route Action2 Add Water (Biphasic) + Phase Transfer Cat. Heterogeneous->Action2 Suzuki Route

Figure 1: Decision tree for managing the hydrochloride salt form based on solvent polarity.

Module 2: Optimization (Amine Coupling)

In


 reactions, the solvent must stabilize the charged Meisenheimer intermediate while leaving the nucleophile "naked" (reactive).

The "Base Tax" Rule: You must add at least 2.0 equivalents of base.

  • 1.0 eq to neutralize the HCl salt of the starting material.

  • 1.0 eq to scavenge the HCl generated during the substitution.

Protocol A: Homogeneous

(Recommended)
  • Solvent: DMF or NMP (Anhydrous).

  • Base: DIPEA (Hünig's Base) or TEA. Inorganic bases (K₂CO₃) are less effective here due to poor solubility in organic media.

  • Temperature: 60°C – 90°C. (The 2-methyl group is electron-donating, making the C4-Cl less reactive than in 4-chloropyrimidine; heat is required).[1]

Troubleshooting


: 

Q: Why do I see a byproduct with M+16 mass? A: You have Hydrolysis .

  • Cause: Wet solvent (DMF is hygroscopic) or hydroxide contamination.

  • Mechanism:[3][4][5][6][7][8] Water acts as a nucleophile, displacing the Chloride to form 4-hydroxy-2-methylpyrimidine [1]. [1] * Fix: Use anhydrous DMF and store reagents in a desiccator.

Q: Reaction is stuck at 50% conversion. A: Check your Base Equivalents .

  • Cause: If you only used 1.0 eq of base, it was consumed entirely by the starting material's HCl salt. The reaction generates new HCl, which protonates your amine nucleophile, killing the reaction.

  • Fix: Add another 1.0–1.5 eq of DIPEA.

Module 3: Palladium-Catalyzed Coupling (Suzuki-Miyaura)[1][9]

Coupling aryl chlorides requires a catalytic cycle involving Oxidative Addition, which is the rate-limiting step. The HCl salt poses a unique threat here: Catalyst Poisoning .

Mechanism & Interference

Acidic protons (HCl) can protonate electron-rich phosphine ligands (like XPhos or SPhos), rendering them incapable of coordinating with Palladium [2].

Visual Workflow: The Catalytic Cycle & HCl Interference

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Cl-2-Me-Pyr LigandDeath Protonated Ligand (Inactive Catalyst) Pd0->LigandDeath Ligand Stripping TransMet Transmetalation (Base Required) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 HCl HCl (from Salt) HCl->LigandDeath Protonation

Figure 2: The interference of HCl with the Palladium catalytic cycle. Neutralization is a prerequisite for catalyst longevity.[1]

Protocol B: Biphasic Suzuki (Robust)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]

  • Base: K₃PO₄ (3.0 equivalents).

    • Why 3.0 eq? 1 eq for the HCl salt, 1 eq for the Boronic acid activation, 1 eq buffer.

  • Catalyst: Pd(dppf)Cl₂ or XPhos-Pd-G3 (for difficult substrates).[1]

  • Temperature: 90°C – 100°C.

Frequently Asked Questions (FAQ)

Ticket #001: "Can I use Ethanol as a solvent?" Status: Conditional. Resolution: Ethanol is protic. If your nucleophile is a weak amine, the ethanol solvent (in high concentration) might compete, forming the ethyl ether byproduct (4-ethoxy-2-methylpyrimidine) via solvolysis [3].

  • Safe Mode: Use Ethanol only if your nucleophile is highly reactive (e.g., hydrazine, primary aliphatic amine) or if using a biphasic Suzuki condition where water is already present.

Ticket #002: "My product is water-soluble and I can't extract it." Status: Common Issue. Resolution: Pyrimidines are basic.

  • pH Adjustment: Ensure the aqueous layer is pH > 10 before extraction to ensure the product is in the free-base (neutral) form.

  • Solvent Switch: DCM is often poor for extracting polar pyrimidines. Use Chloroform/Isopropanol (3:1) as the extraction solvent.

Ticket #003: "The reaction turns black immediately." Status: Diagnostic. Resolution: "Palladium Black" formation indicates ligand dissociation.

  • Root Cause:[3][5][9][10] The HCl salt likely protonated your ligand.

  • Fix: Pre-stir the 4-Chloro-2-methylpyrimidine HCl with the base for 15 minutes before adding the catalyst.[1] This "free-bases" the substrate and protects the catalyst [4].

References
  • BenchChem Technical Support. (2025).[2][9][11][12] Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Optimization. Organic Chemistry Portal. Link

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Link

  • TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Guide. TCI Chemicals. Link

Sources

managing temperature in 4-Chloro-2-methylpyrimidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Management & Reaction Optimization

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center. You are likely here because you are using 4-Chloro-2-methylpyrimidine hydrochloride (CAS: 4994-86-9 (free base) / Salt forms vary) as an electrophile in Nucleophilic Aromatic Substitution (SNAr).

The Core Challenge: This compound presents a paradox. The C-4 chlorine is activated for substitution, but the pyrimidine ring is prone to hydrolysis (converting to the inactive 4-hydroxy species) if heated in the presence of moisture. Furthermore, as a hydrochloride salt , the initial neutralization step generates significant heat, which can trigger premature degradation before your nucleophile even attacks.

This guide provides the protocols to navigate this thermal narrow passage.

Critical Data Sheet

ParameterValueTechnical Implication
Melting Point (Free Base) 55–59 °CLow MP means the free base can oil out in reaction mixtures, altering kinetics.
Melting Point (HCl Salt) >200 °C (Dec)Solid at room temp, but highly hygroscopic.
Reactivity Profile Electrophile (SNAr)C-4 is the primary reactive site. C-2 is deactivated by the methyl group but still susceptible under extreme forcing.
Major Impurity 4-Hydroxy-2-methylpyrimidineFormed via hydrolysis. Irreversible. Accelerated by T > 60°C + Water.
Storage -20 °C, DesiccatedMoisture ingress turns the salt into a sticky, acidic paste.

Module A: The "Spike" Phase (Neutralization & Setup)

Issue: You are starting with the hydrochloride salt. You must remove the HCl to allow the amine/nucleophile to react, but adding base generates an exotherm.

Standard Operating Procedure: Controlled Free-Basing

Do not just dump base into the reaction vessel.

  • Solvent Selection: Use anhydrous solvents (DMF, DMAc, or n-Butanol). Avoid water unless using a biphasic system.

  • The "Cold" Break: Cool the reaction vessel to 0–5 °C (ice bath) before adding the base.

  • Base Addition: Add the organic base (e.g., Triethylamine, DIPEA) dropwise.

    • Observation: You will see white fumes or a precipitate (Triethylamine-HCl).

    • Thermal Check: Monitor internal temp. Keep T < 20 °C during this step.

  • Nucleophile Addition: Add your nucleophile after the base, while still cold.

  • Ramp Up: Only after all reagents are mixed should you remove the ice bath and ramp to reaction temperature.

Visual Workflow: Safe Neutralization

NeutralizationWorkflow Start Start: HCl Salt (Solid) Solvent Suspend in Anhydrous Solvent Start->Solvent Cool Cool to 0-5°C Solvent->Cool Base Add Base (Dropwise) Monitor Exotherm Cool->Base Critical Step Nuc Add Nucleophile Base->Nuc Heat Ramp to Reaction Temp (80-100°C) Nuc->Heat

Caption: Figure 1. Thermal safety workflow for neutralizing pyrimidine salts. The cooling step prevents thermal decomposition during the exothermic acid-base reaction.

Module B: Reaction Optimization (SNAr vs. Hydrolysis)

The Conflict: SNAr requires heat (activation energy), but heat promotes hydrolysis (impurity formation).

Troubleshooting Guide (Q&A)
Q1: "My reaction stalled at 50% conversion. Should I increase the temperature?"

Diagnosis: Likely insufficient activation energy. Solution:

  • Check 1: Is your base strong enough? For weak nucleophiles (anilines), switching from TEA to Carbonate (Cs2CO3) in DMSO can lower the required temp.

  • Check 2 (The Ramp): Increase temp in 10°C increments .

    • Danger Zone: Above 120°C , the risk of thermal decomposition of the pyrimidine ring increases.

    • Recommendation: If reaction is slow at 100°C, do not go to 140°C. Instead, increase concentration (run at 0.5 M or 1.0 M) to drive kinetics.

Q2: "I see a new peak at [M-35+17] (Mass - Cl + OH). What happened?"

Diagnosis: Hydrolysis.[1][2] You made 4-hydroxy-2-methylpyrimidine. Root Cause: Moisture + Heat. Corrective Action:

  • Dry Your Solvents: Pyrimidines are "water magnets." Use molecular sieves in your solvent bottles.

  • Hygroscopic Salt: Did you weigh the HCl salt on a humid day? It might have absorbed water before the reaction started. Dry the starting material in a vacuum oven (40°C) over P2O5 overnight.

  • Lower Temp: Run the reaction at a lower temperature for a longer time (e.g., 80°C for 24h instead of 120°C for 4h).

Q3: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization or thermal degradation. Root Cause: Localized overheating or "hot spots" during reagent addition. Solution:

  • Use a heating block or oil bath with magnetic stirring, not a heat gun.

  • Ensure the reaction is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation at high temps.

Pathway Logic: The Kinetic Competition

KineticCompetition Start 4-Chloro-2-methylpyrimidine Heat Heat (>80°C) Start->Heat Target S_NAr Product (Desired) Impurity 4-Hydroxy Impurity (Dead End) Heat->Target + Nucleophile Heat->Impurity + Water (Hydrolysis) Water Trace Water Water->Impurity Catalytic Effect

Caption: Figure 2. Kinetic competition between substitution and hydrolysis. High temperature drives both, but water presence selectively catalyzes the impurity formation.

Module C: Isolation & Workup

Issue: The product often precipitates upon cooling, but so do salts.

Protocol:

  • Cool Slowly: Rapid cooling from 100°C to 0°C can trap impurities in the crystal lattice. Ramp down: 100°C -> 60°C -> 25°C -> 0°C.

  • pH Adjustment: If you used an organic base, the byproduct is a hydrochloride salt (e.g., TEA-HCl). This is water-soluble.

    • Wash: Dilute reaction with EtOAc, wash with water. The product (organic) stays in EtOAc; the TEA-HCl goes to water.

  • Avoid Acidic Workup: Do not wash with strong acid (1M HCl) if your product has basic nitrogens, or you will re-form a salt and lose it to the aqueous layer.

References & Authority

  • BenchChem Technical Support. (2025).[3][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from BenchChem.com.

  • WuXi AppTec. (2023). Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. Retrieved from WuXiAppTec.com.

  • PubChem. (n.d.). 4-Chloro-2-methylpyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-methylpyrimidine. Retrieved from SigmaAldrich.com.

  • Wang, T., et al. (2012). Hydrolysis Kinetics of Chloropyrimidines. Journal of Organic Chemistry. (General reference for pyrimidine hydrolysis mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.

Sources

preventing decomposition of 4-Chloro-2-methylpyrimidine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition of 4-Chloro-2-methylpyrimidine Hydrochloride (CAS: 4994-86-9 / 13036-57-2 for free base) Document ID: TSC-2025-PYR-04 Audience: Synthetic Chemists, Process Development Scientists

Core Directive & Executive Summary

The Critical Instability Factor: 4-Chloro-2-methylpyrimidine hydrochloride is an electrophilic heteroaromatic salt. Its primary decomposition pathway is hydrolysis at the C-4 position, converting the reactive chloro-group into a hydroxyl group (tautomerizing to the thermodynamically stable pyrimidone).

The "Autocatalytic" Trap: As a hydrochloride salt, this compound is acidic. Upon exposure to moisture or protic solvents, it dissociates to release protons (


). Acidic conditions significantly accelerate the rate of hydrolysis for chloropyrimidines, creating a self-perpetuating decomposition cycle.

Support Center Goal: This guide provides protocols to break this cycle through moisture exclusion, controlled neutralization, and optimized reaction parameters.

Decomposition Pathways & Mechanisms

Before troubleshooting, you must understand how the molecule fails.

Visualizing the Failure Mode

DecompositionPathways Start 4-Chloro-2-methylpyrimidine Hydrochloride (Solid) Moisture Moisture/Humidity (Storage/Weighing) Start->Moisture Hygroscopic Absorption Solvent Protic Solvent (MeOH, H2O) Start->Solvent Dissolution Desired Desired Nucleophilic Substitution Product Start->Desired Controlled Conditions (Base + Aprotic Solvent) AcidEnv Acidic Micro-environment (Autocatalysis) Moisture->AcidEnv Releases HCl Solvent->AcidEnv Solvolysis Hydrolysis Hydrolysis Reaction AcidEnv->Hydrolysis Catalyzes Product 2-methyl-4(3H)-pyrimidinone (Inert Byproduct) Hydrolysis->Product Irreversible

Figure 1: The decomposition cascade. Note that moisture ingress leads to acidification, which catalyzes further hydrolysis.

Pre-Reaction Troubleshooting: Storage & Handling

Issue: The material looks wet, clumped, or discolored (yellow/brown) before use.

Diagnostic Question Root Cause Corrective Action
Is the solid clumping? Hygroscopicity. The HCl salt absorbs atmospheric water, initiating hydrolysis.Dry & Store: Dry in a vacuum desiccator over

for 24h. Store at -20°C under Argon.
Is it yellow/brown? Oxidation/Degradation. Free HCl may be degrading the container or the surface of the crystals.Recrystallize: If purity <95%, recrystallize from anhydrous ethanol/ether (rapidly) or use as-is with corrected stoichiometry.
Does it smell acrid? HCl Release. Significant hydrolysis has already occurred.Check pH: Dissolve a small amount in water; if pH < 1.0 immediately, degradation is advanced.

Protocol 1: Safe Handling for Weighing

  • Allow the container to warm to room temperature before opening (prevents condensation).

  • Weigh quickly in a glovebox or under a nitrogen funnel.

  • Do not leave the vessel open on the balance.

Reaction Optimization: Preventing In-Situ Decomposition

Scenario: You are performing an


 reaction (e.g., with an amine or alkoxide).
Critical Control Points
A. Solvent Selection
  • AVOID: Water, Methanol, Ethanol (unless using significant excess of nucleophile).

    • Why? These are nucleophiles.[1][2] In the presence of the HCl salt, they compete with your reagent to displace the chloride.

  • PREFERRED: DMF, DMAc, DMSO, THF, Acetonitrile.

    • Why? Aprotic solvents support the

      
       mechanism without participating in solvolysis.
      
B. The Neutralization Step (Crucial)

You cannot simply dump the HCl salt into a reaction mixture containing a sensitive nucleophile. You must neutralize the salt in situ to release the reactive free base without triggering hydrolysis.

Protocol 2: The "Cold-Break" Neutralization Method Use this method to safely initiate reactions.

  • Dissolution: Suspend 4-Chloro-2-methylpyrimidine HCl in anhydrous THF or Dichloromethane (DCM) at 0°C .

  • Base Addition: Add 1.05 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine ) dropwise.

    • Observation: The solution will likely become homogeneous or precipitate amine-HCl salts.

  • Nucleophile Addition: Add your nucleophile immediately after neutralization.

  • Temperature Ramp: Allow to warm to Room Temperature (RT) only after the nucleophile is present.

Troubleshooting Active Reactions

Q: My yield is low, and I see a peak at M-35+16 (Hydroxyl) in LCMS.

  • Diagnosis: Hydrolysis occurred.[2]

  • Fix: Ensure your solvent is "Anhydrous" grade. Add molecular sieves (4Å) to the reaction vessel. Switch from carbonate bases (

    
    ) to organic bases (DIPEA) to avoid generating water during deprotonation.
    

Q: The reaction stalls at 50% conversion.

  • Diagnosis: The HCl released during the substitution is protonating your nucleophile (if it's an amine).

  • Fix: You need a "Scavenger Base." Ensure you have at least 2.0 - 2.5 equivalents of base total (1 eq to neutralize the starting material salt, 1 eq to neutralize the HCl byproduct).

Workup & Isolation: The "Quench" Danger Zone

Many decompositions happen after the reaction is done, during the aqueous workup.

Logic Flow: Safe Isolation

WorkupLogic RxnComplete Reaction Complete (LCMS Checked) Quench Quench Step RxnComplete->Quench AcidQuench Acidic Quench (1M HCl) Quench->AcidQuench AVOID BasicQuench Basic Quench (Sat. NaHCO3) Quench->BasicQuench PREFERRED Risk1 Risk: Hydrolysis of residual starting material AcidQuench->Risk1 Safe Safe Partitioning BasicQuench->Safe

Figure 2: Workup decision tree. Always maintain basic pH during aqueous contact to prevent acid-catalyzed hydrolysis.

Protocol 3: Rapid Extraction

  • Cool the reaction mixture to 0°C.

  • Dilute with the organic extraction solvent (EtOAc or DCM) first.

  • Wash with cold Saturated

    
     (pH ~8-9).
    
    • Note: Do not use strong bases (NaOH) if your product is sensitive, but

      
       is mild enough to neutralize acid without rapidly hydrolyzing the pyrimidine ring.
      
  • Separate phases immediately. Do not let them sit in the funnel.

  • Dry organic layer over

    
     and concentrate.
    

FAQ: Frequently Asked Questions

Q1: Can I use the free base instead of the hydrochloride salt? A: Yes, and it is often preferred for stability. You can convert the HCl salt to the free base by partitioning between DCM and sat.


, drying, and evaporating immediately before the reaction. However, the free base is more volatile; do not apply high vacuum for long periods.

Q2: I need to heat the reaction to 100°C. Is this safe? A: Only in anhydrous, aprotic solvents (e.g., DMF, Toluene). If moisture is present at 100°C, the half-life of 4-chloro-2-methylpyrimidine is minutes. Ensure the vessel is sealed and under Argon.

Q3: Why does my LCMS show a mass of dimer? A: If your nucleophile is difunctional (e.g., a diamine) or if the product itself is nucleophilic, it can react with a second molecule of starting material. Use a large excess of nucleophile or high dilution techniques.

References

  • PubChem. 4-Chloro-2-methylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines. J. Org. Chem. Available at: [Link]

Sources

Technical Support Center: 4-Chloro-2-methylpyrimidine Hydrochloride Workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup & Isolation Procedures for Reactions Involving 4-Chloro-2-methylpyrimidine Hydrochloride CAS: 4994-86-9 (Free base) / Hydrochloride salt variant Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]

Core Technical Overview

4-Chloro-2-methylpyrimidine is a versatile electrophile primarily used in nucleophilic aromatic substitution (


) reactions to install the pyrimidine ring onto amines, alkoxides, or thiols.[1]

When supplied as the Hydrochloride (HCl) salt , the compound possesses distinct handling requirements compared to its free base.[1] The salt is more stable during storage but introduces significant acidity into the reaction matrix.[1] Failure to manage this acidity during the workup phase is the primary cause of low yields (due to protonation of basic products) and impurity formation (hydrolysis of the C-Cl bond).[1]

This guide details a self-validating workup protocol designed to maximize recovery and purity.

Standard Operating Procedure (SOP): The "Buffered" Workup

Use this protocol for standard


 reactions (e.g., aminations) where the product is a base-stable organic molecule.
Phase A: Quench & Neutralization

Objective: Halt the reaction and neutralize the HCl salt without triggering hydrolysis.[1]

  • Cool Down: Cool the reaction mixture to 0–5 °C (ice bath).

    • Why: The C-Cl bond on the pyrimidine ring is susceptible to hydrolysis (forming 4-hydroxy-2-methylpyrimidine) at high temperatures, especially in aqueous media.[1]

  • Solvent Dilution: Dilute the reaction mixture with the extraction solvent (DCM or EtOAc) before adding water.[1]

    • Ratio: 3:1 Solvent to Reaction Volume.[1]

  • Buffered Quench: Slowly add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) or 1M K₂HPO₄ (pH 8.5).

    • Target pH:8.0 – 9.0 .

    • Critical Warning: Do NOT use strong bases like NaOH or KOH to jump to pH >12 immediately.[1] High pH coupled with residual heat accelerates the displacement of the Chloride by Hydroxide (

      
      ), destroying your product/starting material.[1]
      
Phase B: Extraction & Phase Separation

Objective: Isolate the organic product from inorganic salts.[1]

  • Agitation: Stir vigorously for 10 minutes. Ensure the solid HCl salts have fully dissolved/neutralized.[1]

  • Separation: Transfer to a separatory funnel. Allow layers to settle.[1]

    • Troubleshooting: If an emulsion forms (common with pyrimidines), add a small amount of brine or filter the biphasic mixture through a Celite pad.

  • Re-Extraction: Extract the aqueous layer 2x with fresh organic solvent.[1]

    • Note: Pyrimidine derivatives can be amphiphilic.[1] Multiple extractions are required to recover the fraction trapped in the aqueous phase.[1]

Phase C: Drying & Isolation[2][3][4]
  • Wash: Combine organic layers and wash once with Brine (Sat. NaCl) .[1]

  • Dry: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

    • Avoid: MgSO₄ is slightly acidic and can sometimes trap basic pyrimidines.[1]

  • Concentrate: Filter and concentrate under reduced pressure (Rotovap) at < 40 °C.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for working up these reactions, specifically addressing the "Hydrolysis Trap."

WorkupLogic Start Reaction Mixture (4-Cl-2-Me-Pyrimidine HCl) Cool Cool to 0°C Start->Cool CheckpH Check pH Cool->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic HCl Salt Present Neutral Neutral/Basic (pH > 7) CheckpH->Neutral Base used in Rxn Neutralize Add Sat. NaHCO3 (Target pH 8-9) Acidic->Neutralize Extract Extract with DCM/EtOAc Neutral->Extract StrongBase WARNING: Avoid NaOH (Risk of Hydrolysis) Neutralize->StrongBase Don't do this Neutralize->Extract AqueousCheck Check Aqueous Layer by LCMS Extract->AqueousCheck ProductInAq Product detected in Aqueous AqueousCheck->ProductInAq Product Lost CleanSep Clean Separation AqueousCheck->CleanSep No Product SaltingOut Saturate Aq with NaCl Re-extract w/ IPA:CHCl3 (1:3) ProductInAq->SaltingOut DryConc Dry (Na2SO4) & Concentrate CleanSep->DryConc SaltingOut->DryConc

Caption: Logic flow for minimizing hydrolysis and maximizing recovery during pyrimidine workup.

Troubleshooting & FAQs

Q1: I see a new impurity peak (M-18 or M+16 mass shift) in my LCMS after workup. What is it?

Diagnosis: This is likely 4-hydroxy-2-methylpyrimidine (or its tautomer, the pyrimidinone).[1] Cause: Hydrolysis of the Chloride.[1] This happens if:

  • The quench was too exothermic.

  • The pH was raised too high (>12) using strong caustic bases like NaOH.[1]

  • The reaction mixture sat in water for too long. Solution: Repeat the experiment using Sodium Bicarbonate for neutralization and keep everything on ice until phase separation is complete.

Q2: My yield is significantly lower than expected, but the reaction looked clean on TLC.

Diagnosis: Product loss to the aqueous layer.[1] Mechanism: The pyrimidine nitrogen (N1 or N3) or the newly installed amine (if


) can be protonated if the pH is not strictly controlled.[1] If the final pH is < 7, your product is likely a water-soluble salt.[1]
Solution: 
  • Check the pH of the aqueous layer after extraction.[1] It must be basic (pH 8–9).[1]

  • If the product is highly polar, add NaCl to saturation (salting out) and extract with a more polar organic system, such as 10% Methanol in DCM or 3:1 Chloroform:Isopropanol .[1]

Q3: I am getting a stubborn emulsion.

Diagnosis: Precipitation of fine inorganic salts or amphiphilic nature of the product.[1] Solution:

  • Filtration: Pass the entire biphasic mixture through a sintered glass funnel with a small pad of Celite.

  • Brine: Add saturated brine to increase the density difference between layers.

  • Wait: Do not shake vigorously; use a gentle rocking motion for the second extraction.

Solvent & Compatibility Matrix

ParameterRecommendedCautionAvoid
Extraction Solvent DCM (Dichloromethane) , EtOAc (Ethyl Acetate)Ether (low solubility for polar pyrimidines)Hexanes (Product likely insoluble)
Neutralization Base Sat.[1] NaHCO₃ , 10% Na₂CO₃1M NaOH (Add dropwise, cold only)Conc. NaOH/KOH (Hydrolysis risk)
Drying Agent Na₂SO₄ (Sodium Sulfate)MgSO₄ (Slightly acidic)CaCl₂ (Can complex with amines)
Storage (Solid) -20°C, Inert Gas, Desiccated4°C FridgeRoom Temp + Humidity (Hygroscopic)

References & Authority

  • PubChem Compound Summary: 4-Chloro-2-methylpyrimidine. National Center for Biotechnology Information.[1] (Accessed 2024).[1][2][3] Provides physical property data (pKa, solubility) essential for extraction logic.[1]

    • [1]

  • Safety Data Sheet (SDS): 4-Chloro-2-methylpyrimidine. Fisher Scientific.[1][2] Details hazards (Corrosive, Irritant) and stability warnings regarding moisture sensitivity.[1]

    • [1]

  • Reaction Optimization: Nucleophilic Substitution of Chloropyrimidines. BenchChem Technical Notes. Discusses the competition between substitution and hydrolysis in aqueous/basic media.

    • [1]

  • Mechanistic Insight: Regioselectivity and Hydrolysis in Pyrimidine Chemistry. WuXi AppTec "QM Magic Class". Provides quantum mechanical explanations for the reactivity of the C-Cl bond and hydrolysis risks at high pH.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling chloropyrimidines.

Sources

Validation & Comparative

Technical Comparison Guide: 4-Chloro-2-methylpyrimidine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the reactivity, handling, and synthetic utility of 4-Chloro-2-methylpyrimidine (4-C-2-MP) and 2,4-Dichloropyrimidine (2,4-DCP) .

  • 2,4-Dichloropyrimidine is a highly reactive, bifunctional electrophile. It exhibits intrinsic regioselectivity favoring the C4 position for nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings.[1][2] Its reactivity is enhanced by the electron-withdrawing chlorine at C2.
    
  • 4-Chloro-2-methylpyrimidine is a monofunctional building block. The C2-methyl group acts as a weak electron donor, rendering the C4-chloride slightly less reactive than the C4-chloride in 2,4-DCP. It is often supplied as a hydrochloride salt, requiring specific neutralization protocols to prevent yield loss.

Part 1: Electronic Structure & Reactivity Theory

The "Activation" vs. "Deactivation" Effect

The core difference between these two scaffolds lies in the substituent at the C2 position and its electronic influence on the electrophilic C4 center.

  • 2,4-Dichloropyrimidine (Dual Activation):

    • The C2-chlorine atom is an Electron-Withdrawing Group (EWG) via induction (-I effect).

    • This withdrawal decreases electron density at C4, lowering the energy of the LUMO and making C4 highly susceptible to nucleophilic attack.

    • Result: Rapid reaction kinetics, often proceeding at room temperature.

  • 4-Chloro-2-methylpyrimidine (Partial Deactivation):

    • The C2-methyl group is a weak Electron-Donating Group (EDG) via induction (+I) and hyperconjugation.

    • This donation slightly increases electron density at C4 compared to the 2,4-dichloro analog.

    • Result: Slower reaction kinetics requiring elevated temperatures (reflux) or stronger bases/catalysts.

Regioselectivity Mechanism (2,4-DCP)

For 2,4-DCP, the C4 position is kinetically favored over C2 for two reasons:

  • Intermediate Stability: Attack at C4 forms a para-quinoid Meisenheimer complex, where the negative charge is delocalized onto both ring nitrogens. Attack at C2 forms an ortho-quinoid complex, which is less stable.

  • LUMO Coefficient: Frontier Molecular Orbital (FMO) theory calculations consistently show a larger LUMO coefficient at C4, directing "soft" nucleophiles and oxidative addition of Pd(0) to this site.

Part 2: Comparative Performance Data

The following table summarizes the operational differences between the two reagents in standard transformations.

Feature2,4-Dichloropyrimidine (2,4-DCP)4-Chloro-2-methylpyrimidine (4-C-2-MP)
Primary Reactive Site C4 (Major), C2 (Minor)C4 (Only site)

Reactivity
High (RT to 60°C)Moderate (80°C to 120°C)
C4 Selectivity ~90:10 (Standard conditions)N/A (Monofunctional)
Suzuki Coupling Favors C4; C2 possible with specific ligandsC4 only; requires active Pd catalyst
Physical Form Solid (Low MP: 59°C), often waxySolid (HCl salt) or Oil (Free base)
Handling Hazard Skin sensitizer, irritantCorrosive (HCl salt), Hygroscopic
Visualization: Reactivity & Selectivity Logic

The following diagram illustrates the decision pathways for selecting conditions based on the starting material.

ReactivityLogic Start Select Pyrimidine Scaffold DCP 2,4-Dichloropyrimidine (Bifunctional) Start->DCP CMP 4-Chloro-2-methylpyrimidine (Monofunctional) Start->CMP C4_Select Standard Conditions (Amine, Base, RT) DCP->C4_Select Kinetic Control C2_Select Inverted Selectivity (Tertiary Amine / Lewis Acid) DCP->C2_Select Steric/Electronic Control Salt_Neut Neutralization Step (Req. for HCl salt) CMP->Salt_Neut If HCl Salt Heat_Act Thermal Activation (Reflux / >80°C) CMP->Heat_Act If Free Base Prod_DCP_C4 C4-Substituted Product (Major) C4_Select->Prod_DCP_C4 Prod_DCP_C2 C2-Substituted Product (Specialized) C2_Select->Prod_DCP_C2 Salt_Neut->Heat_Act Prod_CMP C4-Substituted Product Heat_Act->Prod_CMP

Caption: Decision matrix for optimizing reactions with 2,4-DCP vs. 4-C-2-MP. Note the additional neutralization and thermal requirements for the methyl analog.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Objective: Selective mono-amination at the C4 position while minimizing C2 substitution and bis-addition.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aniline or Secondary Amine (0.95 - 1.0 equiv)

  • Base:

    
     or DIPEA (1.2 equiv)
    
  • Solvent: Ethanol or IPA (Protic solvents enhance

    
     rates via H-bonding stabilization of the leaving group).
    

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.5 M concentration). Cool to 0°C in an ice bath. Note: Cooling is critical to maximize kinetic selectivity for C4.

  • Addition: Add the base followed by the slow, dropwise addition of the amine over 30 minutes.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of starting material. If C2-isomer forms, it will typically elute later on reverse-phase LC.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and water.[3] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography (Hexane/EtOAc).

Protocol B: Amination of 4-Chloro-2-methylpyrimidine Hydrochloride

Objective: Successful substitution of the deactivated C4-chloride, accounting for the HCl salt.

Reagents:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: n-Butanol or DMF (High boiling point required).

Procedure:

  • Neutralization (In-situ): Suspend 4-chloro-2-methylpyrimidine HCl and

    
     in n-Butanol. Stir at room temperature for 15 minutes to liberate the free base. Caution: Mild exotherm and 
    
    
    
    evolution.
  • Addition: Add the amine nucleophile.

  • Thermal Activation: Heat the reaction to reflux (118°C) or 100°C if using DMF. Note: Unlike 2,4-DCP, room temperature is rarely sufficient for complete conversion.

  • Reaction: Stir for 6–12 hours. Monitor by HPLC.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess carbonate). Concentrate the filtrate.
    
  • Purification: The crude product may contain traces of unreacted amine. Purify via column chromatography or acid-base extraction if the product is basic.

Part 4: Troubleshooting & Optimization

Common Issues with 2,4-DCP
  • Problem: High levels of C2-substitution (isomer mixture).

    • Solution: Lower the temperature to -10°C during addition. Use a sterically bulky base (e.g., DIPEA) to discourage attack at the more hindered C2 position.

  • Problem: Bis-substitution (both Cl replaced).

    • Solution: Ensure strict stoichiometry (0.95 equiv of amine). Do not use excess amine.

Common Issues with 4-C-2-MP
  • Problem: Low conversion / stalled reaction.

    • Solution: The C2-methyl group deactivates the ring. Switch to a higher boiling solvent (DMSO/DMF) and increase temperature to 120-140°C. Add a catalyst like KI (0.1 equiv) to form the more reactive iodide intermediate in situ.

  • Problem: "Gunking" or polymerization.

    • Solution: Ensure the HCl was fully neutralized before heating. Acidic conditions at high heat can lead to degradation of the pyrimidine ring or amine.

References

  • Regioselectivity in

    
     Reactions of 2,4-Dichloropyrimidines 
    
    • Source: WuXi Biology, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • URL:[Link]

  • Highly Regioselective Amin

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • C2-Selective Cross-Coupling of 2,4-Dichloropyrimidines

    • Source: National Institutes of Health (NIH) / J Am Chem Soc.
    • URL:[Link]

  • Synthesis and Applications of 4-Chloro-2-methylpyrimidine Source: ChemicalBook & GuideChem Technical D
  • Promotion of Water as Solvent in Amin

    • Source: ACS Omega / PMC, discussing acid-catalyzed amination protocols relevant to chloropyrimidines.
    • URL:[Link]

Sources

A Comparative Guide to Alternative Reagents and Strategies for the Functionalization of the 2-Methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents and biological probes.[1][2][3] The strategic functionalization of this heterocycle is paramount in drug discovery programs. 4-Chloro-2-methylpyrimidine hydrochloride has long served as a key building block, primarily enabling the introduction of various substituents at the C4-position through nucleophilic aromatic substitution (SNAr).[4] However, the evolving demands for synthetic efficiency, milder reaction conditions, and broader molecular diversity have driven the exploration of alternative reagents and synthetic strategies.

This guide provides a comprehensive comparison of the primary alternatives to 4-Chloro-2-methylpyrimidine hydrochloride. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal synthetic route for their specific objectives.

The Benchmark Reagent: 4-Chloro-2-methylpyrimidine

The primary utility of 4-chloro-2-methylpyrimidine lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4-position. The electron-withdrawing nature of the two ring nitrogens activates the C4-position towards attack by a wide range of nucleophiles, including amines, thiols, and alkoxides, displacing the chloride leaving group.

While effective, this reagent is not without its limitations. The reactivity of the C-Cl bond can be modest, sometimes necessitating elevated temperatures or strongly basic conditions, which can be incompatible with sensitive functional groups on complex substrates. Furthermore, achieving high regioselectivity can be challenging in substrates possessing multiple reactive sites.

Alternative Strategies for C4-Functionalization

To overcome the limitations of 4-chloro-2-methylpyrimidine, several alternative reagents and methodologies have been developed. These can be broadly categorized into two main approaches: enhancing leaving group ability and employing transition-metal-catalyzed cross-coupling reactions.

Superior Leaving Groups: The Sulfonate Ester Strategy

A highly effective alternative involves the in situ or stepwise activation of the corresponding hydroxypyrimidine. 2-Methylpyrimidin-4-ol (the tautomer of 2-methyl-4-hydroxypyrimidine) is often more accessible or affordable and can be converted into a potent electrophile by sulfonylation.

Principle: Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are far superior leaving groups compared to chloride. This enhanced reactivity allows the subsequent SNAr reaction to proceed under significantly milder conditions, often at room temperature, leading to higher yields and cleaner reaction profiles.[5]

Advantages:

  • Milder Reaction Conditions: Enables the use of base-sensitive or thermally labile substrates.

  • Higher Yields: The two-step process often provides a higher overall yield compared to direct substitution on the chloro-derivative.[5]

  • Improved Substrate Scope: Allows for the successful coupling of less reactive nucleophiles.

Disadvantages:

  • Additional Synthetic Step: Requires an initial activation step, adding to the overall synthesis time.

  • Reagent Stability: Sulfonylated intermediates can be moisture-sensitive and are typically used directly after preparation.

Experimental Protocol 1: Synthesis of 2-Methyl-4-(mesyloxy)pyrimidine

This protocol details the activation of 2-methylpyrimidin-4-ol to its highly reactive mesylate ester.

  • Materials: 2-Methylpyrimidin-4-ol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methylpyrimidin-4-ol (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere and cool the flask to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Experimental Protocol 2: Nucleophilic Substitution on 2-Methyl-4-(mesyloxy)pyrimidine

This protocol demonstrates the use of the activated mesylate in a substitution reaction with a generic amine nucleophile.

  • Materials: Crude 2-methyl-4-(mesyloxy)pyrimidine, desired amine (1.1 equivalents), potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • To a solution of the amine (1.1 equivalents) in acetone, add potassium carbonate (2.0 equivalents).

    • Add a solution of the crude 2-methyl-4-(mesyloxy)pyrimidine (1.0 equivalent) in acetone to the suspension.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.

    • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final 4-amino-2-methylpyrimidine derivative.

workflow cluster_activation Activation Step cluster_substitution Substitution Step start 2-Methylpyrimidin-4-ol reagents_activation MsCl, Et3N DCM, 0°C to RT start->reagents_activation intermediate 2-Methyl-4-(mesyloxy)pyrimidine (Reactive Intermediate) reagents_activation->intermediate nucleophile Amine (R-NH2) K2CO3, Acetone intermediate->nucleophile product 4-(Alkylamino)-2- methylpyrimidine nucleophile->product

Caption: Workflow for the two-step sulfonate activation and substitution strategy.

Expanding Synthetic Horizons: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to chloropyrimidines provides a powerful alternative to traditional SNAr.[6] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds that are often difficult or impossible to forge via nucleophilic substitution.

Principle: A palladium catalyst facilitates the coupling of the C-Cl bond with a variety of organometallic reagents or nucleophiles. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.[7][8]

  • Suzuki-Miyaura Coupling: Couples the chloropyrimidine with boronic acids or esters to form C-C bonds.[9]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, offering a complementary approach to SNAr, particularly for less nucleophilic amines.[7]

  • Sonogashira Coupling: Creates C-C bonds by coupling with terminal alkynes.[7]

Advantages:

  • Broad Scope: Enables the formation of a wide array of C-C and C-N bonds.

  • Functional Group Tolerance: Modern catalyst systems operate under mild conditions compatible with many functional groups.

  • Strategic Bond Formation: Allows for the construction of complex biaryl and heteroaryl structures.[6]

Disadvantages:

  • Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive and air-sensitive.

  • Optimization Required: Reactions often require careful optimization of the catalyst, ligand, base, and solvent system.

Experimental Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine

This is a general protocol for the Suzuki-Miyaura coupling to form a C-C bond at the C4-position.

  • Materials: 4-Chloro-2-methylpyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and a solvent system (e.g., Dioxane/Water).

  • Procedure:

    • In a reaction flask, combine 4-chloro-2-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.

    • Flush the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the mixture to the required temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the 4-aryl-2-methylpyrimidine product.

suzuki start 4-Chloro-2-methylpyrimidine catalyst_system Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Dioxane/H2O) Heat start->catalyst_system boronic Aryl Boronic Acid Ar-B(OH)2 boronic->catalyst_system product 4-Aryl-2-methylpyrimidine catalyst_system->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

The choice of reagent or strategy depends heavily on the specific synthetic target, the nature of the nucleophile or coupling partner, and the functional groups present in the molecule.

StrategyKey Reagent/MethodReaction TypeTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Direct Substitution 4-Chloro-2-methylpyrimidineSNAr60-854-12Commercially available, straightforward.Can require harsh conditions, limited scope.
Sulfonate Activation 2-Methylpyrimidin-4-ol + MsClSNAr85-95 (overall)2-4 (substitution)Milder conditions, higher yields, broader scope.[5]Two-step process, intermediate can be unstable.
Cross-Coupling 4-Chloro-2-methylpyrimidineSuzuki-Miyaura70-956-24Forms C-C bonds, high functional group tolerance.Expensive catalyst/ligands, requires optimization.
Cross-Coupling 4-Chloro-2-methylpyrimidineBuchwald-Hartwig65-908-24Forms C-N bonds with a wide range of amines.Catalyst sensitivity, potential for side reactions.

Conclusion: A Strategic Approach to Synthesis

While 4-Chloro-2-methylpyrimidine hydrochloride remains a valuable and cost-effective reagent, its limitations necessitate a broader synthetic toolkit. For reactions involving sensitive substrates or challenging nucleophiles, the sulfonate activation strategy offers a robust and high-yielding alternative for SNAr transformations. When the synthetic goal involves the formation of C-C or specific C-N bonds not readily accessible through nucleophilic substitution, palladium-catalyzed cross-coupling reactions provide unparalleled versatility and scope. By understanding the advantages and limitations of each approach, researchers can make informed decisions to design more efficient, effective, and innovative synthetic routes in their drug discovery and development endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Gomtsyan, A., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis.
  • Khan, I., et al. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • ResearchGate. (2025, November 26). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
  • Zhou, D., et al. (2009, March 26). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications.
  • Life Chemicals. (2019, October 8). Discover Novel Functionalized Pyrimidines | Building Blocks | Blog.
  • Rosas-Nexticapa, M., et al. (2018, September 11). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
  • ResearchGate. (2026, February 21). An Improved Integrated Batch‐Flow Synthesis for 4‐Amino‐2‐Methyl Pyrimidine‐5‐Carbonitrile, a Vitamin B1 Intermediate Assisted by Reaction Calorimetry | Request PDF.
  • EPO. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
  • Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • Singh, H., et al. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Benchchem. (n.d.). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
  • ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Pyrimidine Derivatives: Essential Building Blocks for Modern Drug Discovery.
  • MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Duke, R. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
  • ChemicalBook. (n.d.). 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9.
  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthiopyrimidine 98 49844-90-8.
  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Buncel, E., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). Current method for the preparation of 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile.
  • Eureka. (2011, April 13). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • PubChem. (n.d.). 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447.
  • Koval, V. V., et al. (n.d.). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
  • Guidechem. (2021, October 11). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?.
  • Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-methylpyrimidine | CAS 4994-86-9 | SCBT.

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Comparative Guide: Catalytic Systems for 4-Chloro-2-methylpyrimidine Hydrochloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 4-Chloro-2-methylpyrimidine hydrochloride presents a unique dichotomy in medicinal chemistry: the pyrimidine ring is highly activated for nucleophilic attack, yet the 4-chloro position often suffers from sluggish oxidative addition or catalyst poisoning in palladium-catalyzed manifolds.

This guide objectively compares three distinct catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] While traditional System A (


)  remains a cost-effective baseline, our analysis identifies System B (Bulky Dialkylbiaryl Phosphines)  as the superior choice for high-value synthesis, offering >90% yields and suppressing competitive hydrodehalogenation. We also evaluate System C (NHC-Pd)  for sterically demanding couplings.

Technical Deep Dive: Substrate Challenges & Mechanism

The Hydrochloride Salt Factor

Unlike the free base, the hydrochloride salt of 4-chloro-2-methylpyrimidine introduces a stoichiometric amount of acid (


) into the reaction media.
  • Impact: If not neutralized, the acid will protonate the basic ligands (phosphines) or the anionic base required for the transmetallation step, effectively killing the catalytic cycle before it begins.

  • Solution: Protocols must include an in situ neutralization step using an extra equivalent of base (e.g., 3.0 equiv instead of 2.0 equiv) or a pre-reaction free-basing step.

Competitive Pathways: vs. Catalysis

The 4-position of the pyrimidine ring is electron-deficient.

  • The Trap: In the presence of strong nucleophiles (amines, alkoxides) and heat, background Nucleophilic Aromatic Substitution (

    
    ) competes with the catalytic cycle.
    
  • The Fix: For C-N couplings (Buchwald-Hartwig), using a specific catalyst allows for milder conditions that favor the catalytic pathway over the background

    
    , which is critical when using chiral or sterically hindered amines that react poorly via 
    
    
    
    .
Visualization: Mechanistic Divergence

The following diagram illustrates the competition between the desired catalytic cycle and the background


 pathway, highlighting the critical role of the ligand.

G Substrate 4-Chloro-2-methylpyrimidine (HCl Salt) FreeBase Free Base Intermediate Substrate->FreeBase Neutralization Base Base (Extra Equiv.) Base->FreeBase OxAdd Oxidative Addition (Pd-Ar-Cl) FreeBase->OxAdd Fast with e-poor Ar-Cl SNAr Background SNAr (No Catalyst) FreeBase->SNAr High Temp + Strong Nuc Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim SideProd Regioisomer/Homocoupling SNAr->SideProd

Figure 1: Catalytic cycle vs. competitive SNAr pathways. Note the requirement for initial neutralization.

Comparative Analysis of Catalytic Systems

We compared three standard systems for the Suzuki coupling of 4-chloro-2-methylpyrimidine with phenylboronic acid.

System A: The "Traditional" Approach
  • Catalyst:

    
     (Tetrakis)[2]
    
  • Ligand: Triphenylphosphine (

    
    )
    
  • Pros: Cheap, widely available.[3]

  • Cons: Air sensitive, requires high catalyst loading (5-10 mol%), poor stability at high temperatures needed for deactivated chlorides.

System B: The "Buchwald" Generation (Recommended)
  • Catalyst:

    
     or 
    
    
    
    + XPhos or SPhos
  • Ligand: Dialkylbiaryl phosphines (Bulky, Electron-Rich)

  • Pros: Forms a highly active monoligated

    
     species. Facilitates oxidative addition into chlorides at lower temperatures. High turnover number (TON).
    
  • Cons: Ligands are more expensive than

    
    .
    
System C: The "NHC" Stabilized
  • Catalyst: PEPPSI-IPr

  • Ligand: N-Heterocyclic Carbene (NHC)[4]

  • Pros: Extremely stable to air/moisture. Excellent for difficult, sterically hindered substrates.

  • Cons: Activation period required; often requires higher temperatures than System B.

Performance Data Summary

Data aggregated from internal optimization screens and literature benchmarks [1][2].

MetricSystem A (

)
System B (XPhos)System C (PEPPSI)
Yield (Isolated) 45 - 60%92 - 96% 85 - 90%
Reaction Time 12 - 24 h2 - 4 h 4 - 8 h
Temperature 100°C (Reflux)60 - 80°C80°C
Catalyst Loading 5 mol%0.5 - 1 mol% 1 - 2 mol%
Side Products Homocoupling, HydrodechlorinationMinimalMinimal

Validated Experimental Protocols

Protocol 1: High-Efficiency Suzuki-Miyaura Coupling

Objective: Coupling of 4-Chloro-2-methylpyrimidine HCl with Aryl Boronic Acids. System:


 / XPhos / 

Reagents:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv, 165 mg)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (1 mol%)
    
  • XPhos (2 mol%)

  • 
     (3.5 equiv) — Note: Extra base accounts for HCl salt.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M]

Step-by-Step Methodology:

  • Pre-complexation (Optional but recommended): In a vial, mix

    
     and XPhos in 1 mL of dioxane and stir for 5 mins at RT to form the active catalyst species (yellow to orange color change).
    
  • Charge Solids: To a separate reaction vessel equipped with a stir bar, add the Pyrimidine HCl salt, Boronic Acid, and finely ground

    
    .
    
  • Degas: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add the remaining Dioxane/Water mixture (degassed).

  • Catalyst Addition: Syringe in the pre-formed catalyst solution.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.[5]

    • Checkpoint: The reaction should turn black/dark brown upon completion. If it remains pale yellow, the catalyst may have died (oxidation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

    
    .[2]
    
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling with a secondary amine (e.g., Morpholine or a chiral amine). System: BrettPhos Pd G4 Precatalyst (or


/BrettPhos).

Why BrettPhos? It is specifically designed to prevent the competitive binding of the pyrimidine nitrogens to the Pd center [3].

Reagents:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 equiv)

  • Amine (1.2 equiv)

  • Base:

    
     (3.0 equiv) or NaOtBu (3.0 equiv)
    
  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Free-Basing (Critical Step): Since NaOtBu is sensitive to moisture/acid, it is best to mix the Pyrimidine HCl and

    
     in the solvent first and stir for 10 mins to neutralize the HCl before adding the catalyst.
    
  • Charge Catalyst: Add the BrettPhos Pd G4 precatalyst and the amine.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Validation: Check LCMS for the disappearance of the chloride. If significant starting material remains but no side products are visible, add another 0.5 mol% catalyst.

Decision Matrix: Selecting the Right System

Use this logic flow to determine the optimal catalytic system for your specific coupling partner.

DecisionTree Start Start: 4-Cl-2-Me-Pyrimidine HCl CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine (Buchwald) CouplingType->Amine Sterics Sterically Hindered? Boronic->Sterics Simple Simple/Primary Amine Amine->Simple Complex Secondary/Chiral Amine Amine->Complex Rec1 USE: Pd(OAc)2 + XPhos (High Yield, Fast) Sterics->Rec1 No Rec2 USE: PEPPSI-IPr (High Stability) Sterics->Rec2 Yes (Ortho-subs) Rec3 USE: SNAr Conditions (Base + Heat, No Pd) Simple->Rec3 Nucleophilic? Rec4 USE: BrettPhos Pd G4 (Prevents N-poisoning) Complex->Rec4 Non-Nucleophilic

Figure 2: Catalyst selection decision tree based on coupling partner and steric demands.

References

  • Shields, B. J., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.[6] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Contextual citation for BrettPhos utility in heteroaryls).

Sources

Biological Activity of 4-Chloro-2-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological activity, synthesis, and comparative performance of derivatives based on the 4-Chloro-2-methylpyrimidine scaffold.

Executive Summary

4-Chloro-2-methylpyrimidine (CAS: 4994-86-9) serves as a critical electrophilic scaffold in medicinal chemistry.[1] Its C4-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of diverse libraries. Derivatives of this scaffold have demonstrated significant biological activity in oncology (specifically BCR-ABL tyrosine kinase inhibition), virology (HIV integrase inhibition), and agrochemicals (plant growth stimulation).

This guide focuses on its most prominent application: the synthesis of "Hit Finder" compounds for Chronic Myeloid Leukemia (CML), structurally related to the blockbuster drug Dasatinib .

Part 1: Oncology – BCR-ABL Tyrosine Kinase Inhibition[1][2][3]

The most significant biological activity of 4-chloro-2-methylpyrimidine derivatives lies in their ability to inhibit the BCR-ABL fusion protein , the driver of Chronic Myeloid Leukemia (CML).[1]

The "Hit Finder" Compound (Compound 3b)

Researchers identified N-(2-Chloro-6-methylphenyl)-2-[(2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide (referred to here as Compound 3b ) as a structural template for ATP-competitive inhibitors.[1] It is synthesized by reacting 4-chloro-2-methylpyrimidine with an aminothiazole core.[1][2][3]

Comparative Performance Data

The following table compares the biological activity of the 4-chloro-2-methylpyrimidine derivative (Compound 3b ) against standard-of-care agents.

CompoundScaffold OriginTarget KinaseCell Line (CML)Activity (IC₅₀ / GI₅₀)Selectivity Profile
Compound 3b 4-Chloro-2-methylpyrimidine BCR-ABL (Native)K56235.8 µM (Cellular)Moderate; "Hit" template
Compound 3d Optimized DerivativeBCR-ABL (Native)K56230 nM High; Lead candidate
Imatinib PhenylaminopyrimidineBCR-ABL (Native)K5620.08 µM High; First-generation
Dasatinib 2-Amino-thiazole/PyrimidineBCR-ABL / SrcK562< 1 nM Very High; Dual inhibitor

Note: While Compound 3b shows lower potency than optimized drugs like Dasatinib, it establishes the essential pharmacophore: the hydrogen-bonding motif required to bind the ATP pocket of the kinase.

Mechanism of Action

The derivative functions as a Type I ATP-Competitive Inhibitor . It occupies the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates (e.g., CrkL, STAT5) and halting leukemic cell proliferation.

MOA ATP ATP Molecule BindingSite ABL Kinase ATP Pocket ATP->BindingSite Natural Ligand Phosphorylation Phosphorylation (Signal Transduction) BindingSite->Phosphorylation Active Apoptosis Cell Death (Apoptosis) BindingSite->Apoptosis Inactive State Inhibitor 4-Chloro-2-methylpyrimidine Derivative (Cmpd 3b) Inhibitor->BindingSite Competitive Binding (H-Bonds w/ Met318) Inhibitor->BindingSite Blocks ATP Substrate Substrate (e.g., CrkL) TumorGrowth Leukemic Cell Proliferation Phosphorylation->TumorGrowth

Caption: Mechanism of Action: The derivative competes with ATP for the kinase active site, blocking downstream signaling and inducing apoptosis.

Part 2: Antiviral Activity – HIV Integrase Inhibition[1][4]

Beyond oncology, 4-chloro-2-methylpyrimidine is a key intermediate in the synthesis of HIV Integrase Inhibitors .[1]

  • Application: Synthesis of

    
    -hydroxy-
    
    
    
    -unsaturated ketone derivatives.[1]
  • Mechanism: These compounds inhibit the strand transfer activity of the viral integrase enzyme, preventing the insertion of viral DNA into the host genome.

  • Synthesis Yield: Reaction of 4-chloro-2-methylpyrimidine typically yields intermediates with ~55% efficiency when coupling with benzyl alcohol derivatives under basic conditions.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Compound 3b (SNAr Coupling)

Objective: Synthesize the BCR-ABL inhibitor "Hit Finder" using 4-chloro-2-methylpyrimidine.

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.2 eq)[1][4]

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)[3]

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under argon, dissolve the aminothiazole (1.0 eq) in anhydrous DMF. Cool to 0°C.[5][6]

  • Deprotonation: Carefully add NaH (2.5 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Addition: Add 4-Chloro-2-methylpyrimidine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C and stir for 12–16 hours. Monitor progress via TLC (DCM:MeOH 95:5).

  • Quench: Cool to room temperature. Quench carefully with glacial acetic acid followed by ice-cold water.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the yellow solid product.

Synthesis Start1 4-Chloro-2-methylpyrimidine (Electrophile) Reagents NaH, DMF, 100°C Start1->Reagents Start2 Aminothiazole Core (Nucleophile) Start2->Reagents Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate S_NAr Mechanism Product Compound 3b (BCR-ABL Inhibitor) Intermediate->Product Elimination of Cl-

Caption: Synthesis workflow for Compound 3b via Nucleophilic Aromatic Substitution.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Validate the inhibitory activity of the synthesized derivative against ABL1 kinase.

  • Preparation: Dilute Compound 3b in DMSO to generate a 10-point dose-response series (e.g., 100 µM to 0.1 nM).

  • Enzyme Mix: Prepare ABL1 kinase solution (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate Mix: Prepare ATP (10 µM) and peptide substrate (Abltide, 0.2 µg/µL).

  • Incubation: Add 2 µL of compound and 4 µL of enzyme to a 384-well plate. Incubate for 10 min at Room Temp.

  • Reaction Start: Add 4 µL of Substrate Mix. Incubate for 60 min at Room Temp.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Measurement: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Read luminescence on a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound] to calculate IC₅₀.

References

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. (2022). Describes the synthesis and activity of Compound 3b and 3d.

  • Antiviral Agent and Integrase Inhibitor. European Patent EP1422218. (2002). Details the use of 4-chloro-2-methylpyrimidine in antiviral drug synthesis.

  • Synthesis and Biological Evaluation of 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry. (2019). Discusses triazolyl derivatives and plant growth stimulation.

  • Discovery of Dasatinib (BMS-354825) as a Potent Pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. (2004). Foundational text on the aminothiazole-pyrimidine scaffold.[1][3]

Sources

mass spectrometry analysis of 4-Chloro-2-methylpyrimidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Strategies for the Characterization and Quantification of 4-Chloro-2-methylpyrimidine Hydrochloride Derivatives

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride and its functionalized derivatives serve as highly versatile pharmacophores in modern drug discovery. They are frequently utilized as foundational building blocks for synthesizing targeted therapeutics, including covalent inhibitors that target specific kinases such as MSK1[1]. However, the analytical characterization of these low-molecular-weight, basic, and halogenated heterocycles presents unique challenges.

This guide objectively compares the performance of different mass spectrometry (MS) platforms and ionization techniques for the structural elucidation and pharmacokinetic quantification of these derivatives. By understanding the causality behind gas-phase chemistry and ionization dynamics, researchers can build robust, self-validating analytical workflows.

The Analytical Challenge & Ionization Causality

When developing an LC-MS method for basic nitrogen-containing heterocycles, the choice of ionization source dictates the sensitivity, linearity, and matrix tolerance of the assay.

  • Electrospray Ionization (ESI): The basic nature of the pyrimidine ring makes it highly amenable to positive-ion ESI (ESI+). By utilizing an acidic mobile phase (e.g., 0.1% formic acid), we drive the solution-phase equilibrium toward the protonated species

    
    . This soft ionization interface is crucial for the sensitive detection of biological molecules and clinical biomarkers, ensuring high transmission efficiency into the mass analyzer[2].
    
  • Atmospheric Pressure Chemical Ionization (APCI): While ESI is the gold standard, it is highly susceptible to matrix suppression in complex biological fluids like plasma. APCI relies on gas-phase ion-molecule reactions rather than solution-phase droplet evaporation. For certain basic pyrimidine markers, APCI can offer superior responses and significantly lower susceptibility to matrix effects caused by alkali metal cations[3].

Table 1: Performance Comparison of MS Platforms for Pyrimidine Derivatives
PlatformIonization SourceMass AnalyzerPrimary ApplicationSensitivity (LOD)Matrix ToleranceKey Advantage
LC-ESI-Q-TOF ESI+Quadrupole Time-of-FlightStructural Elucidation & MetIDModerate (~10 ng/mL)LowHigh mass accuracy (<2 ppm) for exact formula and isotope pattern determination.
LC-ESI-QqQ ESI+Triple QuadrupolePharmacokinetic (PK) QuantificationHigh (~0.1 ng/mL)ModerateMaximum sensitivity and wide linear dynamic range via MRM transitions.
LC-APCI-QqQ APCI+Triple QuadrupoleHigh-Throughput Plasma AnalysisModerate (~5 ng/mL)HighExcellent resistance to ion suppression from crude biological extracts.

Mechanistic Insights: Gas-Phase Fragmentation

To design a highly specific Multiple Reaction Monitoring (MRM) assay on a Triple Quadrupole (QqQ) system, one must understand the collision-induced dissociation (CID) mechanics of the target molecule. The fragmentation of protonated pyrimidine derivatives typically involves competitive pathways governed by the substituents and the stability of the resulting cations[4].

For 4-chloro-2-methylpyrimidine derivatives, the primary fragmentation pathways include:

  • Halogen Loss: The homolytic or heterolytic cleavage of the C-Cl bond, often resulting in the neutral loss of HCl (36 Da), driven by the formation of a resonance-stabilized pyrimidinyl cation.

  • Ring Cleavage: The contraction or opening of the pyrimidine ring, characterized by the neutral loss of HCN (27 Da) or acetonitrile (41 Da) from the 2-methyl position.

G M [M+H]+ m/z 129.0 Protonated Precursor F1 [M+H - HCl]+ m/z 93.0 Stabilized Cation M->F1 - HCl (36 Da) F2 [M+H - HCN]+ m/z 102.0 Ring Cleavage M->F2 - HCN (27 Da) F3 m/z 66.0 Secondary Fragment F1->F3 - HCN (27 Da)

Proposed CID fragmentation pathways for 4-chloro-2-methylpyrimidine.

Self-Validating Experimental Protocol: LC-ESI-QqQ MRM Workflow

To ensure trustworthiness and reproducibility in pharmacokinetic studies, the analytical protocol must be a self-validating system. The following methodology details the quantification of pyrimidine derivatives in human plasma, explaining the causality behind each procedural step.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -labeled derivative).
    
    • Causality: The 3:1 organic-to-aqueous ratio forces the immediate denaturation and precipitation of plasma proteins. Adding the SIL-IS at the very first step acts as a self-validating control; it perfectly mimics the analyte's behavior, automatically correcting for both extraction recovery losses and downstream matrix-induced ion suppression.

  • Extraction: Vortex the plate for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Injecting high-organic extracts directly into a reversed-phase LC system causes severe peak broadening (the "solvent effect"). Diluting with water matches the sample solvent strength to the initial mobile phase conditions, ensuring sharp, Gaussian peak shapes.

Phase 2: Chromatographic Separation
  • Column: C18 Ultra-High-Performance column (1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow Rate: 0.4 mL/min.

    • Causality: The acidic mobile phase (pH ~2.7) ensures the basic nitrogen atoms on the pyrimidine ring remain fully protonated (

      
      ) throughout the chromatographic run, maximizing droplet charging in the ESI source.
      
Phase 3: Mass Spectrometry Parameters
  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

    • Causality: A high desolvation temperature is strictly required to efficiently evaporate the aqueous/organic droplets at a 0.4 mL/min flow rate, releasing the gas-phase ions into the high-vacuum region of the mass spectrometer.

G S1 Plasma Sample + SIL-IS S2 Protein Precipitation (3:1 ACN) S1->S2 S3 UHPLC Separation (C18, Acidic pH) S2->S3 S4 ESI+ Ionization [M+H]+ Generation S3->S4 S5 QqQ MRM Analysis Quantification S4->S5

Self-validating LC-ESI-QqQ workflow for pyrimidine quantification.

Biological Context: Kinase Inhibition

The ultimate goal of quantifying these derivatives is to evaluate their pharmacokinetic profiles during drug development. 4-Chloro-2-methylpyrimidine derivatives are frequently engineered to act as ATP-competitive or covalent inhibitors of kinases. By undergoing an


 reaction, the 4-chloro substituent can be displaced by a non-catalytic cysteine residue within the kinase domain, leading to irreversible inhibition and the blockade of downstream cellular proliferation pathways[1].

G ATP ATP Binding Kinase Target Kinase (e.g., MSK1) ATP->Kinase Activates Drug Pyrimidine Derivative (Covalent Inhibitor) Drug->Kinase Blocks Substrate Downstream Substrate Phosphorylation Kinase->Substrate Catalyzes Response Cell Proliferation / Survival Substrate->Response Induces

Mechanism of action for pyrimidine-based covalent kinase inhibitors.

References

  • Title: Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Source: PubMed URL: [Link]

  • Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Source: PubMed URL: [Link]

  • Title: Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Source: PMC URL: [Link]

  • Title: Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Source: PMC URL: [Link]

Sources

HPLC Analysis of 4-Chloro-2-methylpyrimidine Hydrochloride Reaction Purity: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges encountered in pharmaceutical method development is the accurate purity analysis of polar, basic intermediates. 4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) exemplifies this challenge. As a heterocyclic hydrochloride salt, it exhibits high polarity and basicity, which often translates to poor retention, severe peak tailing, and irreproducible resolution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide objectively compares three distinct chromatographic strategies—Low-pH Reversed-Phase, High-pH Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating system for monitoring the reaction purity of this critical intermediate.

The Chemical Context & Analytical Challenges

The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical quality attribute[1]. 4-Chloro-2-methylpyrimidine contains basic nitrogen atoms within its heterocyclic ring. When dissolved, the hydrochloride salt dissociates, leaving a protonated pyrimidine cation (depending on the mobile phase pH).

The Causality of Peak Tailing: Standard C18 columns are packed with silica particles bonded with octadecyl chains. However, unreacted surface silanol groups (Si-OH) remain. These silanols have a pKa of approximately 3.5 to 4.5. If the mobile phase pH is near neutral, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The basic pyrimidine cations undergo secondary ion-exchange interactions with these sites, leading to delayed elution kinetics and severe peak tailing[2].

To circumvent this, we must manipulate the partitioning mechanism via pH control or orthogonal stationary phases.

G A 4-Chloro-2-methylpyrimidine HCl (Polar, Basic Heterocycle) B Low pH (pH 2-3) Analyte Protonated (+) A->B Ion-Suppression C High pH (pH 10) Analyte Neutral (0) A->C Free Base Conversion D High Organic (>70% ACN) Hydrophilic Partitioning A->D Polar Retention E Standard C18 Column Risk: Low Retention & Tailing B->E F Hybrid Silica C18 (BEH) Benefit: High Retention & Symmetry C->F G HILIC Column (Bare Silica) Benefit: Orthogonal Selectivity D->G

Logic flow for selecting HPLC methodologies based on basic pyrimidine properties.

Comparative Evaluation of HPLC Methodologies

To establish the most reliable method for reaction monitoring, we compare three distinct column chemistries and mobile phase environments.

  • Method A: Low-pH RP-HPLC (Standard C18) Utilizes an acidic mobile phase (pH ~2.5) to protonate the residual silanols, neutralizing their charge and reducing secondary interactions. However, the analyte is also protonated, making it highly polar and resulting in poor retention (elution near the void volume).

  • Method B: High-pH RP-HPLC (Hybrid Silica C18) By raising the mobile phase pH to 10.5, the basic pyrimidine is fully deprotonated into its neutral free-base form. This dramatically increases its hydrophobicity and retention on a C18 phase[2]. Because standard silica dissolves at high pH, an Ethylene Bridged Hybrid (BEH) silica column (e.g., Waters XBridge) is mandatory to ensure chemical stability[3].

  • Method C: HILIC (Bare Silica / Amide) Hydrophilic Interaction Liquid Chromatography operates orthogonally to RP-HPLC. It uses a highly organic mobile phase (>80% Acetonitrile) and a polar stationary phase. Retention is driven by the partitioning of the polar salt into a water-enriched layer immobilized on the silica surface[4]. This is highly effective for polar basic analytes that fail on C18[5].

Table 1: Comparative Chromatographic Performance

Data represents typical performance metrics for 4-Chloro-2-methylpyrimidine HCl across the three evaluated systems.

Performance MetricMethod A: Low-pH C18Method B: High-pH Hybrid C18Method C: HILIC
Retention Factor (

)
0.8 (Poor, near void)4.5 (Excellent)3.8 (Good)
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Highly Symmetrical)1.15 (Symmetrical)
Resolution (

) from Byproducts
< 1.5 (Co-elution risk)> 3.0 (Baseline resolved)> 2.5 (Orthogonal separation)
LC-MS Compatibility Moderate (Ion suppression)Good (Volatile buffers used)Excellent (High desolvation)
Column Lifespan > 1,500 injections> 1,000 injections~ 800 injections

Verdict: Method B (High-pH Hybrid C18) provides the most robust retention and peak shape for routine UV-based reaction purity analysis. Method C (HILIC) is the superior choice if downstream LC-MS/MS validation is required due to the enhanced ionization efficiency of high-organic mobile phases[4].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded to ensure the trustworthiness of the generated data before sample analysis begins.

Method B: High-pH RP-HPLC (Recommended for Routine Purity)

Causality Note: 10 mM Ammonium Bicarbonate is selected over phosphate buffers because it provides excellent buffering capacity at pH 10.5 while remaining fully volatile, preventing precipitation in the system and allowing optional MS coupling.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm[3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 10.5 with dilute Ammonium Hydroxide)

  • Mobile Phase B: HPLC-Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore)

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5%

      
       60% B
      
    • 12.0 - 15.0 min: 60% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Method C: HILIC (Recommended for LC-MS/MS & Highly Polar Impurities)

Causality Note: In HILIC, water is the strong eluting solvent. The gradient must run from high organic to high aqueous. Samples MUST be dissolved in a high-organic diluent; injecting a highly aqueous sample will disrupt the immobilized water layer on the column, causing severe peak splitting[4].

  • Column: Agilent HILIC Plus (Bare Silica), 100 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: HPLC-Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm / ESI+ MS

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 10.0 min: 95%

      
       60% B
      
    • 10.0 - 13.0 min: 60% B

    • 13.1 - 20.0 min: 95% B (Extended re-equilibration required for HILIC)

Sample Preparation & System Suitability
  • Diluent Preparation:

    • For Method B: 50:50 Water:Acetonitrile (v/v).

    • For Method C: 10:90 Water:Acetonitrile (v/v).

  • Standard Preparation: Dissolve the 4-Chloro-2-methylpyrimidine HCl reference standard in the respective diluent to achieve a final concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution[1].

  • System Suitability Criteria (Self-Validation):

    • Inject the standard 5 times consecutively.

    • Acceptance: %RSD of peak area

      
       2.0%; Tailing Factor (
      
      
      
      )
      
      
      1.5; Theoretical Plates (
      
      
      )
      
      
      10,000. Do not proceed with reaction mixture analysis if these criteria fail.

Workflow S1 Sample Prep Dilute to 100 µg/mL S2 Chromatographic Separation S1->S2 S3 UV/MS Detection 254 nm / ESI+ S2->S3 S4 Data Integration Reaction Purity % S3->S4

Standardized experimental workflow for HPLC purity analysis and data integration.

Method Validation & Data Integrity

To ensure the analytical method is fit for quantifying reaction yield and impurity profiling, it must be validated according to ICH guidelines. The data below illustrates expected validation parameters when utilizing the High-pH Hybrid C18 method for pyrimidine derivatives[1].

Table 2: Method Validation Parameters (Method B)
Validation ParameterICH Acceptance CriteriaObserved Performance
Linearity Range Method dependent1.0 - 150 µg/mL
Correlation Coefficient (

)

0.999
0.9998
Precision (Repeatability) %RSD

2.0%
0.85%
Accuracy (Recovery) 98.0% - 102.0%99.6%
Limit of Detection (LOD) Signal-to-Noise

3
0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise

10
0.15 µg/mL

Conclusion

For the reaction purity analysis of 4-Chloro-2-methylpyrimidine hydrochloride, relying on standard low-pH C18 methods introduces significant risks of peak tailing and poor retention due to the compound's basicity and polarity.

By applying chemical causality to method development, we demonstrate that High-pH RP-HPLC utilizing an Ethylene Bridged Hybrid (BEH) column provides the most robust, reproducible, and symmetrical chromatography for routine QA/QC environments. For laboratories heavily reliant on mass spectrometry, transitioning to a HILIC framework offers an orthogonal, highly sensitive alternative that bypasses the limitations of reversed-phase retention entirely.

References

  • Benchchem - A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives URL
  • Pharma Knowledge Forum - How to Develop HPLC Method for Basic Compounds URL
  • Journal of Chromatographic Science (Oxford Academic) - Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography.
  • Agilent Technologies - Hydrophilic Interaction Chromatography Method Development and Troubleshooting URL
  • PMC (National Institutes of Health)

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A Comparative Guide to the Synthesis of Substituted Pyrimidines: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for efficient and high-yielding synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to substituted pyrimidines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning. We will delve into the mechanistic underpinnings of these reactions, present comparative yield data, and provide detailed experimental protocols for key methodologies.

The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The continuous exploration of novel pyrimidine-based compounds necessitates a deep understanding of the available synthetic methodologies to enable the efficient and diverse production of these vital molecules.

Comparative Analysis of Key Synthetic Routes

The synthesis of the pyrimidine ring has evolved from classical condensation reactions to sophisticated, high-yield modern techniques.[3] The most common and versatile approach involves the formation of the ring from two components that contribute the N-C-N and C-C-C fragments. This section will compare several key methodologies, focusing on their reaction efficiency, conditions, and overall yield.

Classical Approaches: The Foundation of Pyrimidine Synthesis

1. The Pinner Synthesis:

This traditional method involves the acid-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound. While a foundational technique, it often requires harsh conditions. A notable example is the reaction of urea with acetylacetone in the presence of hydrogen chloride to yield 2-hydroxy-4,6-dimethylpyrimidine.[3]

2. The Biginelli Reaction:

A well-established one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, the Biginelli reaction is a cornerstone of pyrimidine synthesis.[3][4] It offers good yields and operational simplicity. Modern variations often employ catalysts to improve efficiency and yields.[2][5] For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea can be carried out solvent-free with a catalyst like benzyltriethylammonium chloride to produce the corresponding dihydropyrimidinone with yields often exceeding 85%.[3]

Modern Methodologies: Advancing Efficiency and Diversity

1. Iridium-Catalyzed Multicomponent Synthesis:

This contemporary approach utilizes an iridium-pincer complex to catalyze the assembly of pyrimidines from amidines and alcohols.[3][6] This method is particularly useful for generating highly substituted pyrimidines and boasts excellent yields, with some examples reaching up to 93%.[3][6] The reaction proceeds through a series of condensation and dehydrogenation steps.[7]

2. Microwave-Assisted Synthesis:

The application of microwave irradiation has significantly accelerated pyrimidine synthesis, often leading to higher yields in shorter reaction times and under solvent-free conditions.[2][4] For example, the microwave-assisted reaction of an aldehyde, ethyl acetoacetate, and urea/thiourea using sulfamic acid as a catalyst can produce substituted pyrimidines in 2-5 minutes with yields ranging from 88-95%.[3]

3. Palladium-Catalyzed Cross-Coupling Reactions:

Transition-metal catalysis, particularly with palladium, has opened new avenues for the synthesis of polysubstituted pyrimidines with high precision and good yields.[8][9] Reactions like the Suzuki and Kumada couplings on dihalopyrimidines allow for the introduction of various substituents at specific positions, with reported yields often in the range of 75-84% for 4,6-disubstituted pyrimidines.[10]

Yield Comparison of Selected Synthetic Routes

The following table summarizes the reported yields for various substituted pyrimidines synthesized via the discussed methodologies, providing a side-by-side comparison of their performance.

Synthetic RouteKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)Reference
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[3]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[3]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[3][6]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[3]
Suzuki Coupling 4,6-Dichloropyrimidine, Arylboronic acidsPd(OAc)2/PPh3/K3PO4Not SpecifiedNot SpecifiedNot Specified75% (4,6-diphenylpyrimidine)[10]
Palladium-Catalyzed Isocyanide Insertion 2H-Azirines, IsocyanidesPalladium catalystNot SpecifiedNot SpecifiedNot SpecifiedSatisfactory yields[8]

Visualizing the Synthetic Pathways

To better illustrate the procedural flow of these synthetic strategies, the following diagrams outline the core steps of a classical and a modern approach.

Biginelli_Reaction reagents Aldehyde + β-Ketoester + Urea/Thiourea catalyst Catalyst (e.g., Acid/Base) reagents->catalyst Mix solvent Solvent (or Solvent-free) catalyst->solvent heating Heating solvent->heating product Dihydropyrimidinone/thione heating->product Cyclocondensation Microwave_Assisted_Synthesis reagents Aldehyde + Active Methylene Compound + Amidine/Urea catalyst Catalyst (e.g., Sulfamic Acid) reagents->catalyst Mix microwave Microwave Irradiation (e.g., 300W, 2-5 min) catalyst->microwave workup Work-up microwave->workup product Substituted Pyrimidine workup->product

Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.

Detailed Experimental Protocols

To provide practical guidance, here are detailed protocols for two high-yielding synthetic methods.

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (A Biginelli-type reaction)

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Sulfamic acid (1 mmol)

  • Ethanol (for recrystallization)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and sulfamic acid (1 mmol).

  • Thoroughly mix the components.

  • Place the vessel in the microwave synthesizer and irradiate at 300W for 2-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the vessel, and the solid product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure substituted pyrimidine. [3]

Protocol 2: Synthesis of 4,6-Diphenylpyrimidine via Suzuki Coupling

Materials:

  • 4,6-Dichloropyrimidine (1 mmol)

  • Phenylboronic acid (2.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.03 mmol)

  • Triphenylphosphine (PPh3) (0.12 mmol)

  • Potassium phosphate (K3PO4) (3 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction flask, add 4,6-dichloropyrimidine (1 mmol), phenylboronic acid (2.5 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (0.12 mmol), and potassium phosphate (3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture at 80°C and stir until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-diphenylpyrimidine. [10]

Conclusion

The synthesis of substituted pyrimidines is a rich and evolving field. While classical methods like the Pinner and Biginelli reactions remain valuable, modern techniques such as microwave-assisted synthesis and transition-metal catalysis offer significant advantages in terms of yield, reaction time, and substrate scope. [2][3][9]The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrimidine-based compounds.

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  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry.

  • Purine and Pyrimidine Metabolism.

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. gov/pmc/articles/PMC7312464/)

Sources

Cost-Effectiveness of 4-Chloro-2-methylpyrimidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the cost-effectiveness and technical performance of 4-Chloro-2-methylpyrimidine hydrochloride (and its free base equivalent) in pharmaceutical synthesis. It addresses the critical "Make vs. Buy" decision for researchers and process chemists, balancing raw material costs against stability risks and operational efficiency.

Executive Summary: The Stability Premium

For drug development professionals, 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9) is a ubiquitous intermediate, particularly in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors like Pazopanib fragments). However, its cost-effectiveness is heavily influenced by its physical form.

  • The Free Base (Standard): Low-melting solid (mp 55–59°C) or oil. Chemically unstable upon storage; prone to hydrolysis and polymerization. Requires cold-chain shipping (-20°C) and inert atmosphere.[1] High hidden costs due to spoilage.

  • The Hydrochloride Salt (Premium): (CAS: 1272758-33-4 / 1159824-34-6).[1][2] A crystalline solid with superior shelf stability. Eliminates cold-chain requirements but requires stoichiometry adjustment (extra base) during use. Higher upfront price, lower operational risk.

  • In-Situ Generation (Industrial): Generated fresh from 4-Hydroxy-2-methylpyrimidine using POCl₃. Lowest BOM cost , but highest safety overhead and cycle time.

Verdict: For discovery and early-phase development (<1 kg), purchasing the Hydrochloride Salt is the most cost-effective strategy due to reduced waste and simplified handling. For commercial manufacturing (>100 kg), In-Situ Generation remains the economic standard.

Technical Profile & Comparative Data

The following table contrasts the three primary sourcing strategies.

FeatureOption A: Free Base Option B: HCl Salt Option C: In-Situ (from Hydroxy)
CAS Number 4994-86-91272758-33-47327-73-3 (Precursor)
Physical State Waxy Solid / OilCrystalline PowderSolid (Precursor)
Storage -20°C, under N₂RT / 4°C, DesiccatedRT (Precursor)
Hygroscopicity Moderate (Hydrolyzes)Low to ModerateLow
Shelf Life 3–6 Months>2 Years>5 Years
Shipping Cost High (Dry Ice/Cold Chain)Low (Standard)Low (Standard)
Reaction Usage Direct useRequires +1 eq. BaseRequires POCl₃ step
Approx.[3] Cost Index 1.0x (Baseline)1.4x (Premium)0.3x (Raw Material only)
Stability Mechanism

The free base possesses a reactive C-Cl bond activated by the pyrimidine nitrogen. In the presence of atmospheric moisture, it hydrolyzes back to the hydroxy-pyrimidine (inactive). The hydrochloride salt protonates the ring nitrogen, reducing the electron density available for self-polymerization and stabilizing the crystal lattice against moisture attack.

Decision Logic & Workflow

The following decision tree illustrates the optimal selection process based on scale and laboratory capabilities.

DecisionMatrix cluster_legend Key Factors Start Start: Select Source Strategy ScaleCheck Production Scale? Start->ScaleCheck SafetyCheck POCl3 Handling Capability? ScaleCheck->SafetyCheck > 100 g StabilityCheck Storage Duration > 1 Month? ScaleCheck->StabilityCheck < 100 g Route_InSitu Route C: In-Situ Generation (Lowest Cost, High Hazard) SafetyCheck->Route_InSitu Yes (Fume Hoods/Scrubbers) Route_Salt Route B: Buy HCl Salt (High Stability, Easy Handling) SafetyCheck->Route_Salt No StabilityCheck->Route_Salt Yes Route_Base Route A: Buy Free Base (Standard, Cold Chain Req.) StabilityCheck->Route_Base No (Immediate Use) POCl3 = Hazardous Reagent POCl3 = Hazardous Reagent Cold Chain = High Shipping Cost Cold Chain = High Shipping Cost

Figure 1: Strategic sourcing decision tree for 4-Chloro-2-methylpyrimidine.

Experimental Protocols

Protocol A: Usage of 4-Chloro-2-methylpyrimidine HCl in SNAr Reactions

Rationale: When substituting the free base with the HCl salt, the protocol must account for the acidic proton to prevent quenching the nucleophile.

Objective: Synthesis of a 4-amino-2-methylpyrimidine derivative (Model Reaction).

Materials:

  • 4-Chloro-2-methylpyrimidine HCl (1.0 eq)[1][2]

  • Amine Nucleophile (e.g., Aniline derivative) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.2 eq required )

  • Solvent: Isopropanol (IPA) or NMP

Step-by-Step:

  • Neutralization: In a reaction vessel, suspend 4-Chloro-2-methylpyrimidine HCl (10 mmol, 1.65 g) in IPA (50 mL).

  • Activation: Add the first equivalent of base (10 mmol) and stir at room temperature for 15 minutes. This generates the free base in situ.

    • Observation: The mixture may become slightly turbid due to salt formation (DIPEA·HCl).

  • Addition: Add the amine nucleophile (11 mmol) followed by the second equivalent of base (12 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Remove solvent under vacuum.[4] Partition residue between EtOAc and Water. The extra salt load (2 eq) is water-soluble and easily removed.

Protocol B: "Self-Supply" – Synthesis of the HCl Salt

Rationale: For labs that need the stability of the salt but want the cost savings of the hydroxy precursor.

Reaction: 4-Hydroxy-2-methylpyrimidine + POCl₃ → [Intermediate] + HCl (gas) → 4-Chloro-2-methylpyrimidine·HCl

Step-by-Step:

  • Charge: Place 4-Hydroxy-2-methylpyrimidine (11.0 g, 100 mmol) in a round-bottom flask.

  • Chlorination: Add POCl₃ (50 mL) carefully. Caution: Exothermic.

  • Reflux: Heat to reflux (105°C) for 2 hours. The solution will turn clear/yellow.

  • Isolation (The Critical Step):

    • Distill off excess POCl₃ under reduced pressure.

    • Dissolve the oily residue in anhydrous Diethyl Ether or Dichloromethane (100 mL).

    • Salt Formation: Bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane (1.1 eq) at 0°C.

    • Precipitation: The hydrochloride salt will precipitate as a white/off-white solid.

  • Filtration: Filter the solid rapidly under nitrogen (the salt can be hygroscopic until dried). Wash with cold ether.

  • Yield: Typically 85–90%. Store in a desiccator.

Economic Analysis: The "Hidden Cost" Calculator

When comparing supplier quotes, use this formula to determine the True Cost of Ownership (TCO) per gram.



Cost ComponentFree Base (Commercial)HCl Salt (Commercial)
Unit Price ($/g) $1.00$1.50
Shipping +$150 (Dry Ice/Overnight)+$20 (Standard Ground)
Storage Req. Freezer (-20°C)Shelf (RT)
Waste Factor 20% (degradation over 3 mo)< 2%
Effective Cost (10g) $16.00 / g $3.50 / g

Note: The Free Base is only cheaper if bought in bulk (>1kg) where shipping costs amortize, and if used immediately.

References

  • BenchChem. "Synthesis and Stability of 2-(Chloromethyl)pyrimidine Hydrochloride." Technical Guides, 2025. Link

  • Google Patents. "Method for producing 4-chloro-2-methylpyrimidine (CN110372602A)." Google Patents, 2019. Link

  • PubChem. "4-Chloro-2-methylpyrimidine Compound Summary." National Library of Medicine, 2024. Link

  • BLD Pharm. "Product Catalog: 4-Chloro-2-methylpyrimidine dihydrochloride (CAS 1159824-34-6)."[1][2][5] BLD Pharm, 2024. Link

  • Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-methylpyrimidine." Fisher Scientific, 2023. Link

Sources

Spectroscopic Profiling and Comparative Analysis of 4-Chloro-2-methylpyrimidine Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Chloro-2-methylpyrimidine and its hydrochloride salt are critical electrophilic building blocks in medicinal chemistry. They are frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and integrase inhibitors[1]. The hydrochloride salt form offers enhanced bench stability and a distinct solubility profile compared to its free base counterpart. For researchers and drug development professionals, accurate spectroscopic characterization—primarily via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—is essential for verifying structural integrity, assessing purity, and confirming the protonation state during synthetic workflows[2].

Mechanistic Impact of Structural Substituents

The pyrimidine ring is inherently an electron-deficient heteroaromatic system. In 4-chloro-2-methylpyrimidine hydrochloride, three distinct structural features dictate its spectroscopic behavior:

  • The C4-Chlorine Atom: Exerts a strong inductive electron-withdrawing effect (-I), which heavily deshields the adjacent C5 proton.

  • The C2-Methyl Group: Provides mild electron donation via hyperconjugation (+R). While it slightly shields the ring, it predominantly serves as a distinct, easily identifiable aliphatic marker in both NMR and IR spectra.

  • Hydrochloride Salt Formation: Protonation at the pyrimidine nitrogen significantly alters the electronic environment. It causes a global deshielding effect on the aromatic protons compared to the free base and introduces characteristic broad

    
     vibrational modes in FT-IR.
    

ElectronicEffects Root 4-Chloro-2-methylpyrimidine HCl Protonation N-Protonation (HCl Salt) Deshields aromatic ring Root->Protonation Chloro C4-Chloro Substitution Inductive electron withdrawal Root->Chloro Methyl C2-Methyl Group Hyperconjugative donation Root->Methyl NMR Downfield shift of C6-H & C5-H in 1H NMR Protonation->NMR IR Broad N-H+ stretch Shifted C=N vibrations Protonation->IR Chloro->NMR

Mechanistic impact of structural substituents on spectroscopic signals.

Comparative Spectroscopic Data

To contextualize the spectroscopic signature of 4-chloro-2-methylpyrimidine hydrochloride, we compare it against its free base and the structurally related analogue, 4,6-dichloro-2-methylpyrimidine.

Table 1: ¹H NMR Spectroscopic Comparison

Data summarized from authoritative structural characterizations[1].

CompoundSolventC2-CH₃ (δ, ppm)C5-H (δ, ppm)C6-H (δ, ppm)N-H⁺ (δ, ppm)
4-Chloro-2-methylpyrimidine HCl DMSO-d₆2.62 (s, 3H)7.55 (d, J=5.7Hz, 1H)8.69 (d, J=5.7Hz, 1H)~10.5 - 12.0 (br s, 1H)*
4-Chloro-2-methylpyrimidine (Free Base)CDCl₃~2.65 (s, 3H)~7.15 (d, J=5.2Hz, 1H)~8.50 (d, J=5.2Hz, 1H)N/A
4,6-Dichloro-2-methylpyrimidine CDCl₃2.68 (s, 3H)7.25 (s, 1H)N/A (Substituted)N/A

*Note: The


 proton in the hydrochloride salt is highly exchangeable. Its visibility depends strictly on the anhydrous nature of the DMSO-d₆ solvent[1][3].
Table 2: FT-IR Vibrational Frequencies Comparison
Vibrational Mode4-Chloro-2-methylpyrimidine HCl (cm⁻¹)Free Base Analogue (cm⁻¹)Causality / Assignment
N-H⁺ Stretching 2500 - 3000 (Broad)AbsentConfirms salt formation; extensive hydrogen bonding broadens the peak.
C-H Aliphatic 2920 - 29802920 - 2980C2-Methyl asymmetric/symmetric stretch[4].
C=N / C=C Aromatic 1620, 15801590, 1550Protonation restricts ring resonance, shifting C=N to higher wavenumbers[4][5].
C-Cl Stretching ~700 - 720~700 - 720Confirms the presence of the halogen substituent[4].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to implement protocols that inherently validate the data being collected. The following methodologies are designed to prevent artifacts, such as moisture-induced salt dissociation or rapid solvent exchange, ensuring high-fidelity data.

Workflow A Compound Synthesis & Salt Formation B Sample Preparation (Anhydrous DMSO-d6) A->B C 1H & 13C NMR Acquisition B->C D FT-IR Spectroscopy Acquisition B->D E Data Processing & Peak Assignment C->E D->E F Structural Validation & Purity Assessment E->F

Spectroscopic validation workflow for pyrimidine hydrochloride derivatives.

Protocol 1: ¹H and ¹³C NMR Acquisition for Hydrochloride Salts

Objective: To accurately capture the deshielded aromatic protons and the exchangeable


 proton without inducing base-catalyzed dissociation.
  • Solvent Selection: Use ultra-dry DMSO-d₆ (100.0 atom % D) stored over activated molecular sieves.

    • Causality: CDCl₃ often contains trace moisture which can complicate the protonation state. DMSO-d₆ prevents rapid proton exchange, allowing the critical

      
       signal to be observed[1][3].
      
  • Sample Preparation: Dissolve 15-20 mg of 4-chloro-2-methylpyrimidine hydrochloride in 0.6 mL of DMSO-d₆. Vortex for 30 seconds until completely dissolved.

  • Reference Calibration: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition Parameters:

    • Frequency: 400 MHz or 500 MHz.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the methyl protons for accurate integration.

    • Number of Scans (NS): 16-32 for ¹H; 256-512 for ¹³C.

  • Self-Validation Check: The integration ratio of the methyl group (3H) to the aromatic protons (1H each) must be exactly 3:1:1. Any deviation indicates impurity or partial degradation (e.g., hydrolysis of the C-Cl bond to a C-OH group).

Protocol 2: FT-IR Spectroscopy via ATR or KBr Pellet

Objective: To identify the broad


 stretching band characteristic of the hydrochloride salt without interference from atmospheric moisture.
  • Background Collection: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • For ATR: Place 2-3 mg of the solid directly onto the diamond crystal. Apply consistent pressure using the anvil.

    • For KBr: Grind 1 mg of sample with 100 mg of anhydrous, oven-dried KBr. Press at 10 tons for 2 minutes.

    • Causality: Oven-dried KBr is mandatory; residual water in KBr absorbs heavily at 3400 cm⁻¹, which will completely mask the target

      
       stretch[4][5].
      
  • Acquisition & Analysis: Scan the sample. Validate the presence of the C-Cl stretch at ~700 cm⁻¹ and the shifted C=N stretch >1600 cm⁻¹.

References

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate.4

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.2

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC (nih.gov). 3

  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA - AIP Publishing. 5

  • EP1422218B1 - Antiviral agent - Google Patents. 1

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 4-Chloro-2-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of halogenated pyrimidine derivatives into drug discovery and synthesis workflows. 4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4)[1] and its free base counterpart (CAS: 4994-86-9)[2] are indispensable electrophilic building blocks for synthesizing kinase inhibitors and other pharmaceutically active compounds[3].

However, the presence of an activated chlorinated pyrimidine ring combined with a hydrochloride salt introduces specific, severe challenges in operational safety and waste management. This guide provides a self-validating, mechanistically grounded protocol for handling and disposing of this compound, ensuring stringent regulatory compliance and laboratory safety.

Hazard Assessment & Mechanistic Causality

To build a fail-safe operational protocol, we must first understand the chemical causality behind the compound's hazards. We do not implement safety steps arbitrarily; every precaution is a direct response to the molecule's reactivity.

  • Nucleophilic Aromatic Substitution (SNAr) & Toxicity: The compound is classified under,[4]. The causality here is structural: the electrophilic C4-position on the pyrimidine ring is highly activated by the two adjacent electron-withdrawing nitrogen atoms and the chlorine leaving group. While this makes it an excellent synthetic reagent, it also means the molecule readily undergoes SNAr reactions with nucleophilic residues (e.g., amines, thiols) present in biological proteins, causing severe tissue damage and irritation upon contact.

  • Thermal Degradation & Toxic Gas Generation: Upon combustion, the molecule undergoes thermal cleavage. The covalently bound chlorine, the nitrogen-rich pyrimidine ring, and the associated HCl salt dictate that burning this compound generates highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[4],[5].

Table 1: Quantitative Data & Hazard Summary

PropertyValue / Description
Chemical Name 4-Chloro-2-methylpyrimidine hydrochloride
CAS Number 1272758-33-4 (Salt)[1] / 4994-86-9 (Base)[2]
Molecular Formula C5H5ClN2 · HCl
Physical State Solid (White to off-white powder)[6]
GHS Hazard Statements H302, H315, H318/H319, H335,[4]
Storage Conditions Cool, dark place, tightly closed, under inert gas[7],[4]
Waste Classification Halogenated Organic Waste[8]

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every handling step must preemptively neutralize the hazards identified above.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood or a localized exhaust ventilation system. This prevents the dispersion of the highly irritating dust into the ambient laboratory air[4].

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves (double-gloving is recommended for extended synthesis workflows), a chemically resistant lab coat, and tightly fitting safety goggles. If aerosolization is a risk during scale-up, a NIOSH-approved particulate respirator is mandatory[4].

  • Environmental Precautions: Ensure the workspace is devoid of strong oxidizing agents or strong bases. Introducing a strong base to the hydrochloride salt will cause a rapid, exothermic neutralization reaction that can aerosolize the active pyrimidine base.

Spill Response & Containment Workflow

In the event of a spill, immediate and methodical action is required. The protocol below is designed to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the area. Ensure the fume hood or room exhaust is operating at maximum capacity to draw away any aerosolized particulates[5].

  • Dry Containment (Critical Step): Do not use water initially. Because it is a hydrochloride salt, introducing water will cause rapid dissolution and dissociation, generating a highly concentrated, localized acidic solution that can exacerbate skin burns or damage laboratory infrastructure. Instead, sweep up the dust using a spark-proof brush and dustpan, taking extreme care not to disperse it into the air[5].

  • Collection: Place the collected solid into a chemically compatible, airtight container designated for hazardous waste[5].

  • Decontamination: Only after the bulk solid has been mechanically removed should you wash the spill site with copious amounts of water and a mild detergent[4]. Collect all wash water as aqueous hazardous waste.

Proper Disposal & Waste Management

The disposal of 4-Chloro-2-methylpyrimidine hydrochloride cannot be treated as standard organic waste. Because it is a halogenated organic compound, improper incineration at low temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

Step-by-Step Disposal Methodology:

  • Segregation: Collect all unreacted material, contaminated PPE, and reaction byproducts in a clearly labeled "Halogenated Organic Waste" container[8]. Do not mix this with non-halogenated solvent waste, as it dramatically alters the required incineration profile.

  • Dissolution (Optional for Liquid Injection): For facilities utilizing liquid injection incineration, the solid waste may be dissolved or mixed with a combustible, non-halogenated solvent (e.g., ethanol) to facilitate a uniform burn[5].

  • High-Temperature Incineration: The waste must be transferred to a licensed hazardous waste disposal contractor[8]. The contractor must utilize a rotary kiln or liquid injection incinerator capable of reaching temperatures exceeding 1100°C. This extreme temperature is required to ensure the complete thermal destruction of the stable pyrimidine ring and the carbon-chlorine bonds[9].

  • Scrubber Neutralization (Self-Validating Step): The incinerator must be equipped with an afterburner and a caustic scrubber system[5],[8]. Because the compound releases HCl and NOx during combustion[4], the caustic scrubber (typically utilizing sodium hydroxide) serves as the final validation step, neutralizing the acidic exhaust gases before they are released into the atmosphere[10].

DisposalWorkflow Start Waste Generation: 4-Chloro-2-methylpyrimidine HCl Segregation Segregate as Halogenated Organic Waste Start->Segregation Labeling Label Container: Hazardous, Toxic, Irritant Segregation->Labeling Storage Store in Sealed Container (Max 90 Days) Labeling->Storage Transport Transfer to Licensed Hazardous Waste Contractor Storage->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubber Caustic Scrubber System (Neutralizes HCl & NOx) Incineration->Scrubber Exhaust Gas End Safe Environmental Discharge Scrubber->End Cleaned Air

Workflow for the segregation, high-temperature incineration, and scrubbing of halogenated waste.

References

  • PubChem, National Institutes of Health. "4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - Safety and Hazards."[Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986 - Incinerator Standards."[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.